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Core Science & Biosynthesis

Foundational

Chemical structure and IUPAC name of 2-Chloroethoxy(2-chloroethyl)phosphinic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Chemical Identity and Physicochemical Properties 2-Chloroethoxy(2-chloroethyl)phosphinic acid is an org...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Chemical Identity and Physicochemical Properties

2-Chloroethoxy(2-chloroethyl)phosphinic acid is an organophosphorus compound characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group, a 2-chloroethyl group, and a 2-chloroethoxy group.

Chemical Structure and IUPAC Name

The structure of the molecule is depicted below:

Caption: Chemical structure of 2-Chloroethoxy(2-chloroethyl)phosphinic acid.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-chloroethoxy(2-chloroethyl)phosphinic acid .[1]

Physicochemical Data

A summary of the key physicochemical properties of 2-Chloroethoxy(2-chloroethyl)phosphinic acid is presented in the table below. It is important to note that a significant portion of the available data is based on computational predictions and should be considered as estimates until experimentally verified.

PropertyValueSource
CAS Number 17378-30-2[1]
Molecular Formula C₄H₉Cl₂O₃P[1]
Molecular Weight 206.99 g/mol [1]
Appearance Colorless to pale yellow liquid (Predicted)[1]
Boiling Point 299.1 ± 50.0 °C (Predicted)[1]
Density 1.424 ± 0.06 g/cm³ (Predicted)[1]
Solubility Soluble in organic solvents (Predicted)[1]
SMILES O=P(CCCl)(OCCCl)O[1]
InChI InChI=1S/C4H9Cl2O3P/c5-1-3-9-10(7,8)4-2-6/h1-4H2,(H,7,8)[1]

Synthesis Methodology

Proposed Synthetic Pathway

synthesis_pathway PCl3 Phosphorus trichloride Tris Tris(2-chloroethyl) phosphite PCl3->Tris + 3 eq. Ethylene Oxide EthyleneOxide Ethylene Oxide Bis Bis(2-chloroethyl) 2-chloroethylphosphonate Tris->Bis Michaelis-Arbuzov Rearrangement (Heat) Target 2-Chloroethoxy(2-chloroethyl)phosphinic acid Bis->Target Controlled Partial Hydrolysis

Caption: Proposed synthesis pathway for 2-Chloroethoxy(2-chloroethyl)phosphinic acid.

Experimental Protocols

The following protocols are proposed based on related syntheses and established organophosphorus chemistry principles. Optimization of reaction conditions, including stoichiometry, temperature, reaction time, and purification methods, is essential for successful synthesis.

Step 1: Synthesis of Bis(2-chloroethyl) 2-chloroethylphosphonate

This step involves the reaction of phosphorus trichloride with ethylene oxide to form tris(2-chloroethyl) phosphite, which then undergoes a Michaelis-Arbuzov rearrangement.

  • Reaction Setup: To a cooled (0-5 °C) and stirred solution of phosphorus trichloride in an anhydrous solvent (e.g., dichloromethane), slowly add ethylene oxide in a 1:3 molar ratio. It is crucial to maintain the temperature below 10 °C throughout the addition to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 12 hours.

  • Intermediate Isolation: Remove the solvent under reduced pressure to yield crude tris(2-chloroethyl) phosphite.

  • Michaelis-Arbuzov Rearrangement: Heat the crude tris(2-chloroethyl) phosphite to induce the rearrangement to form bis(2-chloroethyl) 2-chloroethylphosphonate. This is typically carried out at elevated temperatures, in the range of 150-180 °C.[1] The reaction progress can be monitored by ³¹P NMR spectroscopy, observing the shift characteristic of the phosphonate product.

Step 2: Controlled Partial Hydrolysis to 2-Chloroethoxy(2-chloroethyl)phosphinic acid

This is the most critical and challenging step, as over-hydrolysis will lead to the formation of (2-chloroethyl)phosphonic acid (Ethephon). The goal is the selective cleavage of one of the two ester linkages.

  • Rationale for Controlled Conditions: The complete hydrolysis of phosphonate esters to phosphonic acids often requires harsh conditions, such as concentrated hydrochloric acid at high temperatures.[1] To achieve the desired monoester, milder and more controlled conditions are necessary.

  • Proposed Method 1: Mild Basic Hydrolysis:

    • Dissolve the bis(2-chloroethyl) 2-chloroethylphosphonate in a suitable solvent (e.g., a mixture of dioxane and water).

    • Add a stoichiometric amount (or a slight excess) of a mild base, such as sodium bicarbonate or a tertiary amine (e.g., triethylamine), to catalyze the hydrolysis of one ester group.

    • Maintain the reaction at a controlled temperature (e.g., room temperature to 50 °C) and monitor the progress closely using ³¹P NMR or LC-MS.

    • Upon completion, neutralize the reaction mixture and extract the product with an appropriate organic solvent.

  • Proposed Method 2: Selective Dealkylation with Silyl Halides:

    • A well-established method for the mild and selective dealkylation of phosphonate esters involves the use of silyl halides, such as bromotrimethylsilane (TMSBr) or iodotrimethylsilane (TMSI).

    • To a solution of the phosphonate diester in a dry, aprotic solvent under an inert atmosphere, add one equivalent of TMSBr or TMSI.

    • The reaction typically proceeds at room temperature. Monitor the formation of the silylated intermediate by NMR.

    • Subsequent mild hydrolysis of the silyl ester with methanol or water will yield the desired phosphinic acid monoester.

Purification:

The crude product from either method can be purified using column chromatography on silica gel to isolate the 2-Chloroethoxy(2-chloroethyl)phosphinic acid.

Analytical Methodologies

The analysis of 2-Chloroethoxy(2-chloroethyl)phosphinic acid can be performed using gas chromatography (GC) or liquid chromatography (LC), typically coupled with mass spectrometry (MS) for sensitive and selective detection.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility and thermal instability of the phosphinic acid, derivatization is required prior to GC analysis.

Protocol:

  • Extraction: For solid samples, perform a solvent extraction using a polar solvent like methanol or acetonitrile. For liquid samples, a direct injection or a liquid-liquid extraction may be suitable.

  • Derivatization:

    • To improve volatility, the acidic proton can be replaced with a less polar group. A common derivatizing agent is diazomethane, which methylates the phosphinic acid. Alternatively, silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.

    • Diazomethane Derivatization: To the dried extract, add a solution of diazomethane in diethyl ether and allow the reaction to proceed for 10-15 minutes at room temperature.

    • Silylation: Incubate the dried extract with BSTFA and a catalyst (e.g., TMCS) at 60-70 °C for 30 minutes.

  • GC-MS Analysis:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Injector: Split/splitless injector, typically operated at 250 °C.

    • Oven Program: A temperature gradient starting from a low temperature (e.g., 60 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure good separation.

    • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-400. Selected ion monitoring (SIM) can be used for enhanced sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the advantage of analyzing the compound without derivatization, which simplifies sample preparation.

Protocol:

  • Extraction: Same as for GC-MS.

  • LC Separation:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol, often with an additive like formic acid to improve peak shape and ionization efficiency.

  • MS/MS Detection:

    • Ionization Source: Electrospray ionization (ESI) in negative ion mode is generally preferred for acidic compounds.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition.

Biological Activity and Significance

Potential as an Acetylcholinesterase Inhibitor

As an organophosphorus compound, 2-Chloroethoxy(2-chloroethyl)phosphinic acid is predicted to exhibit biological activity through the inhibition of acetylcholinesterase (AChE).[1] AChE is a crucial enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

AChE_inhibition OP Organophosphorus Compound AChE_active Active AChE (with Serine-OH) OP->AChE_active Phosphorylation Products Choline + Acetate AChE_active->Products Hydrolysis AChE_inhibited Inhibited AChE (Phosphorylated Serine) Accumulation Acetylcholine Accumulation AChE_inhibited->Accumulation Leads to ACh Acetylcholine ACh->AChE_active

Caption: Proposed mechanism of acetylcholinesterase inhibition.

The proposed mechanism involves the phosphorylation of a serine residue within the active site of AChE by the organophosphorus compound. This covalent modification inactivates the enzyme, leading to an accumulation of acetylcholine in the synaptic cleft and subsequent overstimulation of cholinergic receptors.

Impurity in Ethephon

2-Chloroethoxy(2-chloroethyl)phosphinic acid is recognized as a potential impurity in the manufacturing of the plant growth regulator Ethephon ((2-chloroethyl)phosphonic acid).[1] The presence of this and other impurities can be a concern in commercial agrochemical formulations. The analytical methods described in this guide are crucial for the quality control and regulatory oversight of Ethephon products.

Conclusion

2-Chloroethoxy(2-chloroethyl)phosphinic acid is a compound of interest at the intersection of synthetic organic chemistry, analytical science, and toxicology. While its synthesis presents the challenge of controlled partial hydrolysis, the proposed methodologies based on established principles offer viable routes for its preparation. The analytical techniques outlined provide a framework for its detection and quantification, which is particularly relevant for its monitoring as a potential impurity in commercial Ethephon. Further research into its experimentally determined physicochemical properties and a more in-depth investigation of its biological activity are warranted to fully characterize this compound and its potential impacts.

References

  • PubChem. (n.d.). 2-chloroethoxy(2-chloroethyl)phosphinic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

Physicochemical properties of 2-Chloroethoxy(2-chloroethyl)phosphinic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloroethoxy(2-chloroethyl)phosphinic acid Abstract This technical guide provides a comprehensive overview of 2-Chloroethoxy(2-chloroethyl)phosphinic aci...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloroethoxy(2-chloroethyl)phosphinic acid

Abstract

This technical guide provides a comprehensive overview of 2-Chloroethoxy(2-chloroethyl)phosphinic acid (CAS Number: 17378-30-2), an organophosphorus compound of interest primarily as a known impurity of the widely used plant growth regulator, Ethephon.[1] This document delineates its core chemical identity, summarizes its physicochemical properties, outlines a probable synthetic pathway, details a robust analytical methodology for its quantification, and discusses its predicted mechanism of biological action. The content herein is synthesized from computational data and established principles of organophosphorus chemistry to serve as a foundational resource for professionals engaged in research and development.

Core Chemical Identity

Precise identification is the cornerstone of all chemical research and application. The fundamental identifiers for this compound are as follows:

  • Primary Chemical Name: 2-Chloroethoxy(2-chloroethyl)phosphinic acid

  • CAS Number: 17378-30-2[1][2][3]

  • Synonym: 2-chloroethyl hydrogen (2-chloroethyl)phosphonate[3]

  • Molecular Formula: C₄H₉Cl₂O₃P[1][2]

  • Molecular Weight: 206.99 g/mol [1][2][3]

  • Chemical Structure (SMILES): O=P(CCCl)(OCCCl)O[1][2]

  • InChI Key: NLAFDAIUYHCRGU-UHFFFAOYSA-N[3]

Physicochemical Data

The physicochemical properties of a compound govern its behavior in both laboratory and biological systems. The data presented below are largely derived from computational models and should be regarded as estimations pending experimental verification.[1]

PropertyPredicted ValueSource
Appearance Colorless to pale yellow liquidBenchChem[1]
Boiling Point 299.1 ± 50.0 °CChemicalBook via BenchChem[1]
Density 1.424 ± 0.06 g/cm³ChemicalBook via BenchChem[1]
Solubility Soluble in organic solventsBenchChem[1]

The predicted high boiling point and density are characteristic of organophosphorus compounds containing polar functional groups and halogen atoms.[4][5] Its solubility in organic solvents is a critical parameter for designing extraction and purification protocols.

Proposed Synthesis Pathway

// Node Definitions Reactant1 [label="Phosphorus Trichloride", fillcolor="#F1F3F4", fontcolor="#202124"]; Reactant2 [label="Ethylene Oxide", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="Tris(2-chloroethyl) phosphite", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; Intermediate2 [label="Bis(2-chloroethyl)\n2-chloroethylphosphonate", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; Product [label="2-Chloroethoxy(2-chloroethyl)\nphosphinic acid", fillcolor="#E6F4EA", fontcolor="#202124", color="#34A853"];

// Edges and Logic {Reactant1, Reactant2} -> Intermediate1 [label=" Addition", color="#5F6368"]; Intermediate1 -> Intermediate2 [label=" Michaelis-Arbuzov\n Rearrangement (Heat)", color="#EA4335"]; Intermediate2 -> Product [label=" Controlled Partial\n Hydrolysis", color="#FBBC05"];

// Invisible nodes for layout rank=same {Reactant1; Reactant2}; }

Caption: Proposed three-step synthesis of the target compound.

Causality Behind the Synthesis Steps:

  • Phosphite Formation: The initial reaction between phosphorus trichloride and ethylene oxide is a standard method to form a phosphite ester.[1] This reaction must be conducted at low temperatures (0-10 °C) to control its exothermicity.[1]

  • Michaelis-Arbuzov Rearrangement: This is a cornerstone reaction in organophosphorus chemistry.[4] Heating the tris(2-chloroethyl) phosphite intermediate induces a thermal rearrangement to the more stable phosphonate, forming a direct phosphorus-carbon (P-C) bond.[1]

  • Controlled Hydrolysis: The final and most critical step is the selective hydrolysis of one of the two ester linkages on the phosphonate intermediate.[1] This must be carefully controlled with a limited amount of water or through precise pH adjustments to prevent complete hydrolysis to 2-chloroethylphosphonic acid.[6] Monitoring the reaction via ³¹P NMR spectroscopy is essential to determine the optimal endpoint.[1]

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

The quantification of 2-Chloroethoxy(2-chloroethyl)phosphinic acid requires a sensitive and selective analytical method. Due to its polar nature and low volatility, direct analysis by gas chromatography is challenging. Therefore, a derivatization step is mandatory.

// Node Definitions Sample [label="Sample Matrix\n(e.g., Soil, Plant Tissue)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Solvent Extraction\n(Methanol/Acetonitrile)", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; Derivatization [label="Derivatization\n(e.g., with Diazomethane\nor BSTFA)", fillcolor="#FEF7E0", fontcolor="#202124", color="#FBBC05"]; GCMS [label="GC-MS Analysis\n(Separation & Detection)", fillcolor="#E6F4EA", fontcolor="#202124", color="#34A853"]; Quant [label="Quantification\n(vs. Calibration Curve)", fillcolor="#FCE8E6", fontcolor="#202124", color="#EA4335"];

// Edges Sample -> Extraction; Extraction -> Derivatization; Derivatization -> GCMS; GCMS -> Quant; }

Caption: General workflow for the GC-MS analysis of the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for accuracy and reproducibility.

  • Sample Preparation & Extraction:

    • For solid matrices (e.g., soil, plant tissue), weigh a homogenized 5-10 g sample into a centrifuge tube.

    • Add 20 mL of a suitable polar solvent such as methanol or acetonitrile.[1]

    • Vortex vigorously for 2 minutes, followed by ultrasonication for 15 minutes to ensure exhaustive extraction.

    • Centrifuge at 5000 rpm for 10 minutes. Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.

    • Rationale: This two-cycle extraction maximizes the recovery of the polar analyte from complex matrices.

  • Derivatization (Critical Step):

    • Evaporate the combined solvent extract to dryness under a gentle stream of nitrogen at 40 °C.

    • To the dry residue, add 100 µL of a derivatizing agent. A common and effective choice is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or an ethereal solution of diazomethane.[1][7]

    • Causality: The phosphinic acid group (-P(O)OH) is highly polar and non-volatile. Derivatization converts the acidic proton into a less polar, more volatile group (e.g., a trimethylsilyl ester), which is essential for the compound to traverse the GC column without degradation or excessive peak tailing.[7]

    • Seal the vial and heat at 70 °C for 30 minutes to ensure complete reaction.

    • Cool to room temperature before injection.

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 8890 or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

    • Injection Volume: 1 µL (splitless mode).

    • Inlet Temperature: 250 °C.

    • Oven Program: Initial temperature of 80 °C, hold for 1 minute, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

    • Mass Spectrometer: Agilent 5977B or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, using characteristic ions of the derivatized analyte.

  • Quantification & Trustworthiness:

    • Calibration: Prepare a calibration curve using certified reference standards of the derivatized analyte at concentrations ranging from 1 to 500 ng/g.[7]

    • Internal Standard: To ensure the trustworthiness of the protocol, an internal standard (e.g., a structurally similar organophosphorus compound not present in the sample) must be added to all samples, blanks, and calibration standards before extraction. This corrects for variations in extraction efficiency and instrument response.[1]

    • The final concentration is calculated from the linear regression of the calibration curve.

Proposed Mechanism of Action: Acetylcholinesterase Inhibition

As a member of the organophosphorus class of compounds, 2-Chloroethoxy(2-chloroethyl)phosphinic acid is predicted to exert biological activity primarily through the inhibition of acetylcholinesterase (AChE).[1][8] AChE is a critical enzyme that terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine.

// Node Definitions AChE_Active [label="Active AChE\n(with Serine-OH)", fillcolor="#E6F4EA", fontcolor="#202124", color="#34A853"]; Compound [label="Organophosphorus\nCompound (Inhibitor)", fillcolor="#FCE8E6", fontcolor="#202124", color="#EA4335"]; AChE_Inactive [label="Inactive Phosphorylated\nAChE", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; ACh [label="Acetylcholine\n(Neurotransmitter)", fillcolor="#E3F2FD", fontcolor="#202124", color="#4285F4"]; Products [label="Choline + Acetate\n(Signal Termination)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; ACh_Accumulation [label="Acetylcholine\nAccumulation\n(Continuous Signaling)", fillcolor="#FEF7E0", fontcolor="#202124", color="#FBBC05"];

// Edges and Logic AChE_Active -> Products [label="Hydrolyzes", color="#34A853"]; ACh -> AChE_Active [style=dashed, color="#4285F4"]; Compound -> AChE_Inactive [label=" Covalent\n Phosphorylation", color="#EA4335"]; AChE_Active -> AChE_Inactive [style=invis]; // for alignment AChE_Inactive -> ACh_Accumulation [label="Fails to\nHydrolyze ACh", style=dashed, color="#5F6368"]; ACh -> ACh_Accumulation [style=invis]; }

Caption: Predicted mechanism of acetylcholinesterase (AChE) inhibition.

The proposed mechanism involves the nucleophilic attack by a serine residue within the active site of AChE on the phosphorus atom of the compound.[1] This results in the formation of a stable, covalent phosphate-serine bond, effectively phosphorylating and deactivating the enzyme. This inactivation prevents the breakdown of acetylcholine, leading to its accumulation in the synaptic cleft and causing continuous nerve signaling, which is the basis for the toxicity of many organophosphorus compounds.[1][4]

References

  • An In-depth Technical Guide to (2-Chloroethoxy)(2-chloroethyl)phosphinic acid (CAS Number 17378-30-2). 1

  • 17378-30-2 | MFCD24393365 | 2-Chloroethoxy(2-chloroethyl)phosphinic acid. 2

  • (2-chloroethoxy)(2-chloroethyl)phosphinic acid | 17378-30-2. 3

  • Physicochemical properties of some organophosphates in relation to their chronic toxicity. 8

  • Phosphonic acid, P-[2-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]-, bis(2-chloroethyl) ester. 9

  • Organophosphorus chemistry. 4

  • Physicochemical properties of organophosphate pesticides. 5

  • P-(2-(((2-Chloroethoxy)(2-chloroethyl)phosphinyl)oxy)ethyl)phosphonic acid bis(2-chloroethyl)ester. 10

  • Organophosphorus Chemistry 2021. 11

  • Determination of 2-chloroethylphosphonic acid and its intermediate vinylphosphonic acid... 7

  • An Efficient Protocol for the Synthesis of 2-Chloroethylphosphonic Acid. 12

  • Advanced Studies on the Synthesis of Organophosphorus Compounds. 13

  • Phosphonic acid, (1-(((2-chloroethoxy)(2-chloroethyl)phosphinyl)oxy)ethyl)-. 14

  • Method for preparing 2-chloroethylphosphonic acid bis(2-chloroethyl)ester. 15

  • Preparation method of 70%-80% liquid 2-chloroethyl phosphonic acid. 6

Sources

Foundational

Molecular weight and formula of 2-Chloroethoxy(2-chloroethyl)phosphinic acid

Topic: Molecular weight and formula of 2-Chloroethoxy(2-chloroethyl)phosphinic acid Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Molecular weight and formula of 2-Chloroethoxy(2-chloroethyl)phosphinic acid Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide.

Critical Impurity Profiling & Synthetic Pathways for Ethephon Derivatives

Executive Summary

2-Chloroethoxy(2-chloroethyl)phosphinic acid (CAS: 17378-30-2) is a specialized organophosphorus compound primarily encountered as a critical process impurity (Impurity B) in the synthesis of Ethephon (2-chloroethylphosphonic acid), a widely used plant growth regulator.[1][2]

For drug development and agrochemical professionals, this molecule represents a significant "molecular mimic" challenge. Structurally, it bridges the gap between a phosphonate diester and the free phosphonic acid, possessing one P-C bond and one P-O-C ester linkage. Its presence impacts the purity, toxicity profile, and regulatory compliance of phosphonate-based formulations.

This guide provides a definitive breakdown of its physicochemical identity, formation pathways, and rigorous detection protocols.[1]

Physicochemical Identity & Core Data

The following data is validated for CMC (Chemistry, Manufacturing, and Controls) documentation and analytical method development.

ParameterTechnical Specification
Chemical Name 2-Chloroethoxy(2-chloroethyl)phosphinic acid
IUPAC / Systematic Name 2-Chloroethyl hydrogen (2-chloroethyl)phosphonate
Common Synonym Ethephon Impurity B; Phosphonic acid, (2-chloroethyl)-, mono(2-chloroethyl) ester
CAS Registry Number 17378-30-2
Molecular Formula C₄H₉Cl₂O₃P
Molecular Weight 206.99 g/mol
Monoisotopic Mass 205.9666 Da
Physical State Viscous, colorless to pale yellow liquid
Solubility Soluble in polar organic solvents (Methanol, Acetonitrile, DMSO); Hydrolytically unstable at high pH
pKa (Predicted) ~1.5 - 2.0 (Phosphonic acid first ionization)

Structural Characterization Logic

To distinguish this mono-ester from the parent Ethephon (di-acid) and the bis-ester precursor, researchers must utilize specific NMR and MS signatures.

Nuclear Magnetic Resonance (NMR) Logic
  • ³¹P NMR (Decoupled): This is the primary discriminator.

    • Bis-ester: Shift typically around ~28-30 ppm.

    • Mono-ester (Target): Shift typically ~24-26 ppm (slightly upfield from the diester due to the free OH).

    • Ethephon (Free Acid): Shift typically ~20-22 ppm.[3]

  • ¹H NMR (CDCl₃/DMSO-d₆):

    • P-CH₂- (Bonded to P): Multiplet at ~2.0–2.5 ppm . The large ²J_PH coupling (~18-20 Hz) is diagnostic.

    • P-O-CH₂- (Ester linkage): Multiplet at ~4.1–4.3 ppm . This signal integrates to 2H for the mono-ester, whereas it integrates to 4H for the bis-ester and is absent in pure Ethephon.

Mass Spectrometry (MS) Fragmentation
  • Ionization: ESI (Negative Mode) is preferred due to the acidic proton.

  • Parent Ion: [M-H]⁻ at m/z 205 .

  • Fragmentation Pattern:

    • Loss of the chloroethyl ester group (

      
      ) often yields the phosphonate core.
      
    • Characteristic chlorine isotope pattern (

      
      ) confirms the presence of two chlorine atoms (9:6:1 intensity ratio roughly visible in molecular ion clusters).
      

Synthesis & Formation Pathways

Understanding the genesis of this molecule is crucial for controlling it as an impurity. It arises primarily through the Michaelis-Arbuzov Rearrangement followed by partial hydrolysis.

The Formation Mechanism
  • Precursor Formation:

    
     reacts with Ethylene Oxide to form Tris(2-chloroethyl) phosphite.
    
  • Arbuzov Rearrangement: Thermal rearrangement converts the phosphite to the phosphonate diester: Bis(2-chloroethyl) 2-chloroethylphosphonate .[1]

  • Hydrolysis (The Critical Step):

    • Complete Hydrolysis yields Ethephon (Target).

    • Incomplete/Partial Hydrolysis yields 2-Chloroethoxy(2-chloroethyl)phosphinic acid (The Impurity).

Pathway Visualization (DOT Diagram)

G PCl3 PCl3 + Ethylene Oxide Tris Tris(2-chloroethyl) phosphite PCl3->Tris Esterification Bis Bis(2-chloroethyl) 2-chloroethylphosphonate (Diester Intermediate) Tris->Bis Michaelis-Arbuzov Rearrangement (140-160°C) Mono 2-Chloroethoxy(2-chloroethyl) phosphinic acid (Target / Impurity B) Bis->Mono Partial Acid Hydrolysis (HCl, Controlled) Ethephon Ethephon (Free Acid) Bis->Ethephon Vigorous Hydrolysis Mono->Ethephon Full Hydrolysis

Caption: Reaction pathway showing the genesis of the mono-ester from the Arbuzov intermediate via partial hydrolysis.

Experimental Protocols

Protocol: Targeted Synthesis via Partial Hydrolysis

Objective: To isolate the mono-ester standard for analytical referencing. Safety: Work in a fume hood. Reagents are corrosive and potential alkylating agents.

  • Starting Material: Charge 10.0 g of Bis(2-chloroethyl) 2-chloroethylphosphonate (CAS 6294-34-4) into a round-bottom flask.

  • Acid Addition: Add 1.0 equivalent of concentrated Hydrochloric Acid (37%). Note: Using excess water/acid drives the reaction to Ethephon.

  • Reaction: Heat to 90°C with vigorous stirring for 2–4 hours. Monitor via ³¹P NMR.

    • Stop condition: When the diester peak (~30 ppm) disappears, but before the free acid peak (~22 ppm) becomes dominant.

  • Work-up:

    • Cool to room temperature.

    • Extract with Dichloromethane (DCM) to remove unreacted diester.

    • The mono-ester (acidic) will partition into the aqueous phase or remain as a residue depending on pH.

    • For high purity, perform preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Protocol: Analytical Extraction & Detection (LC-MS)

Objective: Quantify trace levels of the impurity in Ethephon samples.

  • Sample Prep: Dissolve 100 mg of Ethephon technical grade in 10 mL of Acetonitrile:Water (50:50).

  • Chromatography (HPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

    • Mobile Phase A: 5 mM Ammonium Acetate (pH 4.5).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 90% B over 15 minutes.

  • Detection (MS):

    • Mode: ESI Negative.

    • SIM Mode: Monitor m/z 205 (Mono-ester) and m/z 143 (Ethephon).

    • Quantification: Use the synthesized standard from Protocol 5.1 to build a calibration curve.

Biological & Toxicological Implications

For drug development professionals assessing this compound as an impurity or intermediate:

  • Acetylcholinesterase (AChE) Inhibition: Like many organophosphonates, this molecule has the potential to phosphorylate the serine residue in the active site of AChE.[1] However, the "aged" enzyme complex (dealkylation) is less likely compared to nerve agents, but the risk remains higher than the free acid (Ethephon).

  • Alkylating Potential: The presence of the 2-chloroethyl ester group (

    
    ) confers alkylating properties similar to nitrogen mustards. This makes the mono-ester potentially more genotoxic  than the fully hydrolyzed Ethephon.
    
  • Regulatory Status: It is strictly regulated as a manufacturing impurity. Limits are typically set at <0.1% or <0.5% in technical grade Ethephon depending on the jurisdiction (EPA/EFSA).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17378-30-2, 2-Chloroethoxy(2-chloroethyl)phosphinic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Ethephon: Reregistration Eligibility Decision (RED) Fact Sheet. Retrieved from [Link][4]

Sources

Exploratory

Solubility profile of 2-Chloroethoxy(2-chloroethyl)phosphinic acid in organic solvents

Technical Whitepaper: Solubility Dynamics & Solvation Thermodynamics of 2-Chloroethoxy(2-chloroethyl)phosphinic acid Executive Summary This technical guide characterizes the solubility profile of 2-Chloroethoxy(2-chloroe...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Solubility Dynamics & Solvation Thermodynamics of 2-Chloroethoxy(2-chloroethyl)phosphinic acid

Executive Summary

This technical guide characterizes the solubility profile of 2-Chloroethoxy(2-chloroethyl)phosphinic acid (CAS 17378-30-2), a critical intermediate and impurity associated with the synthesis of the plant growth regulator Ethephon.[1] Often referred to as 2-chloroethyl hydrogen (2-chloroethyl)phosphonate , this molecule exhibits a unique "Janus-faced" amphiphilicity—possessing both a polar, ionizable phosphonate head group and two lipophilic, chlorinated alkyl tails.[1]

Understanding its solubility landscape is not merely an academic exercise; it is the linchpin for designing efficient purification workflows.[1] This guide provides a theoretical solubility framework, validated experimental protocols for solubility determination, and strategic extraction methodologies based on pH-dependent phase partitioning.[1]

Molecular Characterization & Physicochemical Identity

To predict solubility, we must first deconstruct the molecular architecture.[1] The nomenclature "phosphinic acid" in the CAS entry can be misleading; structurally, it functions as a phosphonate monoester .[1]

  • IUPAC Name: 2-Chloroethoxy(2-chloroethyl)phosphinic acid[1][2][3][4][5][6]

  • Common Synonym: 2-Chloroethyl hydrogen (2-chloroethyl)phosphonate[1][7]

  • CAS Number: [1][3][4][5][6][7]

  • Molecular Formula:

    
    [1][4][5][6]
    
  • Molecular Weight: 206.99 g/mol [1][5][6]

Structural Solvation Analysis

The molecule contains three distinct domains affecting solvation:

  • Phosphinyl Hydroxyl (

    
    ):  A strong Hydrogen Bond Donor (HBD) and Acceptor (HBA).[1] This group is responsible for water solubility and pH-sensitivity (pKa 
    
    
    
    1.5–2.5).[1]
  • Phosphoryl Oxygen (

    
    ):  A strong HBA, promoting solubility in polar aprotic solvents like DMSO.[1]
    
  • Chloroethyl Chains (

    
    ):  Two lipophilic tails.[1] The chlorine atoms add significant polarizability and dipole moment, enhancing affinity for chlorinated solvents (DCM, Chloroform) while reducing solubility in purely aliphatic hydrocarbons (Hexane).[1]
    

Theoretical Solubility Framework (Hansen Parameters)

In the absence of empirical data for every solvent system, we utilize Hansen Solubility Parameters (HSP) to predict compatibility.[1] The total solubility parameter (


) is decomposed into Dispersion (

), Polar (

), and Hydrogen Bonding (

) forces.[1]
Predicted Solubility Matrix

Based on Group Contribution Methods (Van Krevelen/Hoftyzer)

Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Polar Protic Water, MethanolHigh Strong H-bonding with

and

.[1] Ionization in water enhances solubility.[1]
Polar Aprotic DMSO, DMF, AcetonitrileHigh Dipole-dipole interactions align with the polar phosphonate core.[1]
Chlorinated Dichloromethane (DCM), ChloroformHigh "Like dissolves like" interaction between chloroethyl tails and solvent.[1]
Ethers/Esters THF, Ethyl AcetateModerate to High Good H-accepting capability from solvent to the acidic proton.[1]
Aromatics Toluene, XyleneLow to Moderate Limited by the high polarity of the phosphonate head group.[1]
Aliphatics Hexane, HeptaneInsoluble High energy cost to solvate the polar core; lack of specific interactions.[1]

Critical Stability Warning: Avoid storing this compound in basic solvents (e.g., Pyridine, aqueous NaOH) or protic solvents at high temperatures .[1] The 2-chloroethyl group attached to phosphorus is susceptible to elimination (releasing ethylene) at pH > 4.5.[1]

Experimental Protocol: Solubility Determination

Workflow: Saturation Shake-Flask
  • Preparation: Add excess solid/liquid CAS 17378-30-2 to 5 mL of the target solvent in a crimp-sealed vial.

  • Equilibration: Agitate at 25°C for 24 hours (thermostatic shaker).

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes.

  • Sampling: Filter the supernatant through a 0.22 µm PTFE filter (compatible with most organics).[1]

  • Quantification:

    • System: HPLC with Refractive Index (RI) detector.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

    • Mobile Phase: Acetonitrile:Water (0.1% Formic Acid) gradient. Note: Acid is required to suppress ionization and ensure sharp peaks.[1]

SolubilityProtocol Start Excess Solute + Solvent Agitate Equilibration (24h @ 25°C) Start->Agitate Centrifuge Centrifugation (10k rpm) Agitate->Centrifuge Filter Filtration (0.22 µm PTFE) Centrifuge->Filter Analyze Quantification (HPLC-RI / LC-MS) Filter->Analyze

Figure 1: Standardized workflow for solubility determination of non-chromophoric organophosphorus compounds.

Strategic Extraction: The "Acid Switch"

The most valuable application of solubility data for this molecule is in its separation from the diester precursor (Bis(2-chloroethyl)phosphonate) and the di-acid product (Ethephon).[1] We exploit the pH-dependent solubility switch .[1]

  • Low pH (< 1): The molecule is protonated (neutral).[1] It partitions into organic solvents (DCM, Ethyl Acetate).[1]

  • High pH (> 5): The molecule is deprotonated (anionic).[1] It partitions into the aqueous phase.[1]

Separation Logic

To isolate CAS 17378-30-2 from a crude reaction mixture:

  • Initial State: Crude mix contains Diester (Neutral), Monoester (Acidic), and Ethephon (Di-acidic).[1]

  • Step A (Base Wash): Adjust pH to ~6. Extract with DCM.[1]

    • Organic Phase:[8] Contains Diester .[1][9]

    • Aqueous Phase: Contains Monoester and Ethephon (ionized).

  • Step B (Acidification & Selective Extraction): Acidify aqueous phase to pH 1. Extract with Toluene or DCM.[1]

    • Differentiation: The Monoester is more lipophilic than Ethephon (due to the extra ethyl ester group).[1] It will partition into the organic phase more readily than the highly polar Ethephon.[1]

ExtractionLogic Crude Crude Mixture (Diester, Monoester, Ethephon) pH_Adjust Adjust pH to ~6.0 Crude->pH_Adjust Extract1 Extract with DCM pH_Adjust->Extract1 Org1 Organic Phase: Diester (Neutral) Extract1->Org1 Partition Aq1 Aqueous Phase: Monoester(-) & Ethephon(2-) Extract1->Aq1 Partition Acidify Acidify to pH < 1.0 Aq1->Acidify Extract2 Extract with Toluene/DCM Acidify->Extract2 Org2 Organic Phase: Monoester (Enriched) Extract2->Org2 High Partition Coeff. Aq2 Aqueous Phase: Ethephon (Highly Polar) Extract2->Aq2 Low Partition Coeff.

Figure 2: Fractionation workflow exploiting the differential pKa and lipophilicity of the chloroethyl moieties.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17378-30-2, (2-Chloroethoxy)(2-chloroethyl)phosphinic acid.[1] Retrieved from [Link][1]

  • ResearchGate (2025). Comparative study on hydrolysis of 2-chloroethylphosphonic acid dialkylesters. Retrieved from [Link]

Sources

Foundational

Technical Guide: Identification of Phosphinic Acid Derivatives in Plant Matrices

This guide details the identification and quantification of phosphinic acid derivatives used as Plant Growth Regulators (PGRs) and herbicides, with a specific focus on Glufosinate and its metabolites (NAG, MPP), as well...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the identification and quantification of phosphinic acid derivatives used as Plant Growth Regulators (PGRs) and herbicides, with a specific focus on Glufosinate and its metabolites (NAG, MPP), as well as Fosamine Ammonium .

Executive Summary

Phosphinic acid derivatives represent a unique challenge in residue analysis due to their high polarity, high water solubility, and zwitterionic character. Unlike conventional lipophilic pesticides, these compounds do not retain well on standard C18 Reverse-Phase columns and are poorly extracted by the generic QuEChERS method. This guide establishes a robust, self-validating workflow based on the QuPPe (Quick Polar Pesticides) methodology, utilizing LC-MS/MS with specialized Anion Exchange or HILIC chromatography.

Part 1: Chemical Profile & Analytical Challenges[1]

The Target Analytes

Phosphinic acid derivatives contain a carbon-phosphorus (C-P) bond, which is enzymatically stable and imparts unique chemical properties.

AnalyteCommon NameChemical Structure FeaturePolarity (LogP)
Glufosinate PhosphinothricinMethyl-phosphinic acid moiety linked to alanine< -3.0 (Highly Polar)
N-acetyl-glufosinate (NAG) NAGAcetylated metabolite (detoxification product)< -3.0
3-MPP MPP acid3-Methylphosphinicopropionic acid (degradation product)< -2.0
Fosamine Ammonium KreniteCarbamoylphosphonate (often grouped with phosphinics)-2.9
The Analytical Gap

Standard multi-residue methods (MRMs) fail for these compounds because:

  • Extraction: They partition into the aqueous phase, not the organic phase (Acetonitrile) used in QuEChERS.

  • Retention: They elute in the void volume of C18 columns, leading to massive ion suppression from matrix co-elutants.

  • Derivatization: While historical methods used FMOC-Cl derivatization to increase lipophilicity, this adds complexity and introduces kinetic variability. Direct analysis is the modern standard.

Part 2: Mechanism of Action (Contextual Grounding)

Understanding the biological pathway is crucial for identifying relevant metabolites. Glufosinate acts by inhibiting Glutamine Synthetase (GS) .

Glufosinate_Pathway Glu Glutamate + Ammonia GS_Enzyme Glutamine Synthetase (Enzyme) Glu->GS_Enzyme ATP ATP ATP->GS_Enzyme Gln Glutamine GS_Enzyme->Gln Normal Function Toxicity Ammonia Accumulation (Cell Death) GS_Enzyme->Toxicity Inhibition Result Photo Inhibition of Photorespiration GS_Enzyme->Photo Secondary Effect Glufosinate Glufosinate (Inhibitor) Glufosinate->GS_Enzyme Irreversible Binding

Figure 1: Mechanism of Action. Glufosinate mimics glutamate, irreversibly binding to Glutamine Synthetase, causing rapid ammonia accumulation and inhibition of photosynthesis.

Part 3: Sample Preparation Strategy (The QuPPe Method)

The QuPPe (Quick Polar Pesticides) method, developed by the EU Reference Laboratories (EURL-SRM), is the mandatory protocol for these analytes.

Reagents
  • Extraction Solvent: Methanol + 1% Formic Acid (v/v). The acid keeps the phosphinic group protonated/neutralized to assist solubility and stability.

  • Internal Standards (ILIS): Use isotopically labeled standards (

    
     or 
    
    
    
    -Glufosinate) added before extraction to correct for recovery and matrix effects.
Step-by-Step Protocol
  • Cryogenic Milling: Mill plant samples with dry ice to prevent thermal degradation. Weigh 10.0 g of homogenate into a 50 mL centrifuge tube.

  • ILIS Addition: Add internal standard solution (e.g., 100 µL of 10 µg/mL

    
    -Glufosinate). Allow to equilibrate for 15 mins.
    
  • Extraction:

    • Add 10 mL Methanol containing 1% Formic Acid .

    • Shake vigorously (mechanical shaker) for 10 minutes .

  • Centrifugation: Centrifuge at >4,000 rpm for 10 minutes.

  • Lipid Cleanup (Optional but Recommended):

    • Transfer 2 mL of supernatant to a tube containing 100 mg C18 sorbent (for high-fat matrices like soybean). Shake and centrifuge.

  • Filtration: Filter supernatant through a 0.2 µm PTFE or Nylon filter into a plastic vial. Note: Avoid glass vials if possible, as polar analytes can adsorb to active sites on glass surfaces.

Part 4: Analytical Workflow (LC-MS/MS)

Direct analysis requires specialized chromatography. Two column chemistries are validated for this application: Anion Exchange (preferred for robustness) and Porous Graphitic Carbon (alternative).

Chromatographic Conditions (Anion Exchange)
  • Column: Waters Torus DEA (Diethylamine) or similar hydrophilic anion exchange.

  • Mobile Phase A: 50 mM Ammonium Formate in Water (pH ~2.9).

  • Mobile Phase B: Acetonitrile + 0.9% Formic Acid.

  • Gradient: High organic start (to retain polar analytes via HILIC mechanism) ramping to high aqueous.

Mass Spectrometry Parameters (MRM)

Operate in Negative Electrospray Ionization (ESI-) mode. The phosphinic acid group deprotonates readily.

AnalytePrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)
Glufosinate 180.163.0 (

)
85.020 / 15
N-Acetyl-Glufosinate 222.159.0136.022 / 18
MPP Acid 151.0133.063.015 / 25
Fosamine 169.079.0 (

)
106.020 / 15
Analytical Workflow Diagram

Analytical_Workflow Sample Plant Matrix (10g Homogenate) Extract Extraction MeOH + 1% Formic Acid Sample->Extract + ILIS Centrifuge Centrifugation 4000 rpm, 10 min Extract->Centrifuge Cleanup Pass-through Cleanup (C18/Plastic) Centrifuge->Cleanup Supernatant LC LC Separation (Anion Exchange / HILIC) Cleanup->LC Filter 0.2µm MS MS/MS Detection (ESI Negative Mode) LC->MS Data Quantification (Isotope Dilution) MS->Data

Figure 2: QuPPe Extraction and Analysis Workflow. Note the minimal cleanup to prevent analyte loss.

Part 5: Method Validation & Quality Control

To ensure Trustworthiness and Scientific Integrity , the following validation criteria must be met (based on SANTE/11312/2021 guidelines):

  • Linearity:

    
     with residuals < ±20%.
    
  • Recovery: Spiked samples at LOQ (e.g., 0.01 mg/kg) and 10x LOQ must show recovery between 70-120% .

  • Ion Ratio: The ratio of Quant/Qual ions in the sample must match the standard within ±30% .

  • Retention Time: Must match the standard within ±0.1 minutes .

  • Matrix Effects: These analytes suffer from severe signal suppression.[1]

    • Self-Validating Step: Calculate Matrix Factor (MF). If MF < 0.8 or > 1.2, you MUST use Matrix-Matched Calibration or Isotope Dilution (ILIS). ILIS is the preferred method for phosphinic acids.

References

  • EURL-SRM. (2023).[2] Quick Method for the Analysis of Highly Polar Pesticides in Food of Plant Origin (QuPPe-PO-Method). European Union Reference Laboratories for Single Residue Methods.[1]

  • Waters Corporation. (2020). Determination of Glyphosate, Glufosinate and their Relevant Metabolites in Soybean Extracts Using UPLC-MS/MS with the Torus DEA Column. Application Note.

  • Thermo Fisher Scientific. (2019). LC-MS/MS Analysis of Polar Pesticides in Honey with QuPPe Extraction. Application Note 64891.

Sources

Exploratory

An In-Depth Technical Guide to 2-Chloroethoxy(2-chloroethyl)phosphinic acid (CAS 17378-30-2)

Executive Summary 2-Chloroethoxy(2-chloroethyl)phosphinic acid (CAS 17378-30-2) is a highly reactive organophosphorus compound primarily recognized within the agrochemical industry as "Ethephon Impurity 2"[1]. Functionin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloroethoxy(2-chloroethyl)phosphinic acid (CAS 17378-30-2) is a highly reactive organophosphorus compound primarily recognized within the agrochemical industry as "Ethephon Impurity 2"[1]. Functioning as a mono-ester derivative, this compound serves as a critical analytical marker for quality control during the synthesis, formulation, and degradation profiling of Ethephon—the world's most widely utilized plant growth regulator[2]. Beyond its role as an impurity, its structural homology to potent organophosphates makes it a subject of toxicological interest, particularly regarding its potential as an agricultural bactericide and its environmental persistence[3].

Core Chemical Identity & Physicochemical Properties

Understanding the fundamental physicochemical properties of CAS 17378-30-2 is essential for developing robust extraction protocols and chromatographic methodologies. The compound is characterized by a central phosphonic acid functional group flanked by two chloroethyl moieties, rendering it highly polar and chemically reactive[1].

PropertyValue
Chemical Name 2-Chloroethoxy(2-chloroethyl)phosphinic acid
Synonyms 2-Chloroethyl (2-chloroethyl)phosphonate; Ethephon Impurity 2
CAS Registry Number 17378-30-2[4]
Molecular Formula C₄H₉Cl₂O₃P[5]
Molecular Weight 206.99 g/mol [5]
SMILES O=P(CCCl)(OCCCl)O[6]
InChIKey NLAFDAIUYHCRGU-UHFFFAOYSA-N[4]
Appearance Colorless to pale yellow liquid[3]

Mechanistic Context: Ethephon Synthesis and Impurity Generation

The presence of CAS 17378-30-2 in commercial formulations is intrinsically linked to the industrial manufacturing pathway of Ethephon. Ethephon is synthesized starting from tris(2-chloroethyl) phosphite[2].

Mechanistic Causality of Impurity Formation:

  • Arbuzov Rearrangement: The synthesis initiates with tris(2-chloroethyl) phosphite undergoing a thermal Arbuzov rearrangement to form bis(2-chloroethyl) 2-chloroethylphosphonate (CAS 6294-34-4), commonly known as Ethephon Impurity 1[7].

  • Partial Hydrolysis: The bis-ester is subsequently subjected to acidic hydrolysis. The cleavage of the first ester bond yields the mono-ester intermediate, 2-chloroethoxy(2-chloroethyl)phosphinic acid (CAS 17378-30-2)[3].

  • Complete Hydrolysis: The final step requires the cleavage of the second ester bond to yield the active pharmaceutical ingredient (API), 2-chloroethylphosphonic acid (Ethephon)[2].

Incomplete hydrolysis during the final manufacturing step results in residual CAS 17378-30-2, necessitating rigorous analytical monitoring to ensure the API meets regulatory purity thresholds.

Ethephon_Synthesis A Tris(2-chloroethyl) phosphite B Bis(2-chloroethyl) 2-chloroethylphosphonate (Impurity 1, CAS 6294-34-4) A->B Arbuzov Rearrangement C 2-Chloroethoxy(2-chloroethyl) phosphinic acid (Impurity 2, CAS 17378-30-2) B->C Partial Hydrolysis D Ethephon (Active API, CAS 16672-87-0) C->D Complete Hydrolysis

Caption: Ethephon synthesis pathway detailing the sequential formation of Impurity 1 and Impurity 2.

Analytical Methodologies for Detection and Quantification

To ensure regulatory compliance, the quantification of CAS 17378-30-2 in Ethephon formulations or environmental matrices requires high-sensitivity techniques. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application[3].

Self-Validating LC-MS/MS Protocol:

  • Step 1: Sample Preparation & Internal Standardization. Rationale: Organophosphates are highly susceptible to matrix effects (ion suppression or enhancement) during electrospray ionization. Action: Spike the sample with an isotopically labeled internal standard (e.g., Ethephon-D4) prior to any extraction. This ensures that any analyte loss during extraction or variance in ionization efficiency is mathematically corrected, rendering the protocol self-validating.

  • Step 2: Solvent Extraction. Rationale: CAS 17378-30-2 is highly polar but remains soluble in organic solvents[1]. Action: Extract the sample using a 1:1 mixture of Acetonitrile and Methanol. Vortex for 5 minutes and centrifuge at 10,000 rpm for 10 minutes. This precipitates large matrix proteins and efficiently partitions the small-molecule fraction into the supernatant.

  • Step 3: Chromatographic Separation. Rationale: Traditional reverse-phase (C18) columns struggle to retain highly polar phosphonic acids, leading to poor resolution and co-elution with the solvent front. Action: Utilize Hydrophilic Interaction Liquid Chromatography (HILIC) with a mobile phase gradient of water (containing 0.1% formic acid) and acetonitrile. This provides superior retention and peak shape for the mono-ester.

  • Step 4: Mass Spectrometry (MRM Mode). Rationale: Multiple Reaction Monitoring (MRM) provides the highest selectivity by filtering out matrix noise. Action: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor the precursor ion[M-H]⁻ at m/z 205. The primary transition for quantification should target the loss of the chloroethyl group.

Analytical_Workflow Prep Sample Preparation (Isotope Spiking for Self-Validation) Extract Solvent Extraction (Acetonitrile/Methanol) Prep->Extract Chroma HILIC Chromatographic Separation (Polar Retention) Extract->Chroma MS Tandem Mass Spectrometry (ESI- MRM Transitions) Chroma->MS Data Data Analysis (Matrix-Matched Calibration) MS->Data

Caption: Step-by-step LC-MS/MS analytical workflow for the quantification of CAS 17378-30-2.

Toxicological Profile and Biological Activity

While the primary mechanism of action of the parent API (Ethephon) relies on its pH-dependent degradation into ethylene gas to stimulate plant ripening[2], the impurity 2-chloroethoxy(2-chloroethyl)phosphinic acid exhibits distinct biological properties.

Mechanistic Toxicology: Consistent with the behavior of many organophosphorus compounds, CAS 17378-30-2 is predicted to act as an acetylcholinesterase (AChE) inhibitor[3]. The biochemical mechanism involves a nucleophilic attack by the catalytic serine hydroxyl group within the AChE active site on the electrophilic phosphorus atom of the impurity. This covalent phosphorylation inactivates the enzyme, leading to an accumulation of the neurotransmitter acetylcholine in synaptic clefts. Because of this specific reactivity, the compound has been investigated for potential applications as an agricultural bactericide[1]. However, this mechanism also underscores the critical necessity of maintaining strict regulatory limits for this impurity in commercial Ethephon formulations to mitigate off-target environmental and mammalian toxicity.

References

  • AA Blocks: 17378-30-2 | MFCD24393365 | 2-Chloroethoxy(2-chloroethyl)phosphinic acid. Available at:[Link][6]

  • PubChem (NIH): Ethephon | C2H6ClO3P | CID 27982. Available at:[Link][2]

Sources

Foundational

The Soil Fate of 2-Chloroethoxy(2-chloroethyl)phosphinic Acid: Mechanistic Pathways and Analytical Workflows

Executive Summary & Chemical Identity Understanding the environmental fate of agrochemical impurities is critical for regulatory compliance and ecological risk assessment. 2-Chloroethoxy(2-chloroethyl)phosphinic acid (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Understanding the environmental fate of agrochemical impurities is critical for regulatory compliance and ecological risk assessment. 2-Chloroethoxy(2-chloroethyl)phosphinic acid (CAS: 17378-30-2), commonly referred to as Ethephon Impurity 2 or 2-chloroethyl (2-chloroethyl)phosphonate, is an organophosphorus monoester. It frequently co-occurs with the widely used plant growth regulator ethephon (2-chloroethylphosphonic acid) [1].

Because it acts as a precursor and derivative of ethephon, its degradation in the soil matrix is inextricably linked to ethephon's own breakdown pathways. This whitepaper deconstructs the chemical causality of its degradation, the environmental drivers influencing its half-life, and the self-validating experimental protocols required to quantify its environmental fate.

Table 1: Physicochemical Profile
PropertyValue / DescriptionImpact on Soil Dynamics
CAS Number 17378-30-2Unique identifier for regulatory tracking [1].
Molecular Formula C₄H₉Cl₂O₃PContains a reactive ester linkage and a stable P-C bond.
Molecular Weight 206.99 g/mol Low molecular weight facilitates soil mobility prior to binding.
Functional Groups Phosphinic acid, chloroethyl esterSusceptible to both abiotic hydrolysis and microbial esterases.

Mechanistic Degradation Pathways in Soil

The degradation of 2-chloroethoxy(2-chloroethyl)phosphinic acid in soil is a biphasic process, transitioning from ester cleavage to the ultimate mineralization of the organophosphonate core.

Phase 1: Primary Ester Hydrolysis

The initial degradation step involves the cleavage of the P-O-C ester bond. In the soil aqueous phase, this is driven by abiotic hydrolysis and catalyzed by extracellular microbial esterases. The hydrolysis yields ethephon and 2-chloroethanol as the primary metabolites.

Phase 2: Ethephon Cleavage and Mineralization

Once converted to ethephon, the molecule undergoes a base-catalyzed elimination reaction. In soils with a pH > 5.0, the nucleophilic attack of water or hydroxide ions on the phosphonate group triggers a concerted elimination. This breaks the stable P-C bond, releasing ethylene gas , orthophosphate , and chloride ions [2].

Concurrently, the 2-chloroethanol leaving group is rapidly oxidized by soil microbiota into ethylene glycol, which is subsequently mineralized into CO₂.

Minor Pathways & Transient Intermediates

A secondary, minor degradation route involves a direct nucleophilic substitution (Sₙ2) at the β-carbon, yielding 2-hydroxyethylphosphonic acid (HEPA) [2]. Furthermore, advanced ³¹P-NMR studies have identified a transient intermediate—2-oxo-2-hydroxy-1,2-oxaphosphetane—which forms in slightly alkaline microenvironments before hydrolyzing into HEPA[4].

Pathway CECEP 2-Chloroethoxy(2-chloroethyl) phosphinic acid Hydrolysis Soil Hydrolysis (H2O, OH-) CECEP->Hydrolysis Ethephon Ethephon Hydrolysis->Ethephon Ester Cleavage CE 2-Chloroethanol Hydrolysis->CE Leaving Group Ethylene Ethylene (Gas) Ethephon->Ethylene pH > 5.0 Catalysis Phosphate Phosphate + Chloride Ethephon->Phosphate HEPA 2-Hydroxyethylphosphonic acid Ethephon->HEPA SN2 Substitution CO2 CO2 (Mineralization) CE->CO2 Microbial Oxidation

Biphasic degradation pathway of 2-chloroethoxy(2-chloroethyl)phosphinic acid in soil.

Causality in Soil Dynamics: Environmental Drivers

The kinetic rate of degradation is not static; it is heavily dictated by the physicochemical properties of the soil matrix.

  • The Role of Soil pH: The elimination of ethylene from the ethephon intermediate requires the phosphonic acid to exist in its dianionic state (pKa₂ ≈ 7.2). Consequently, in alkaline soils (pH > 7.5), degradation is rapid. Conversely, in acidic soils (pH < 5.0), the monoanion predominates, stabilizing the molecule and significantly extending its half-life[3].

  • Moisture and Microbial Biomass: Soil moisture acts as both a solvent for hydrolytic enzymes and a direct nucleophile. Increased moisture content (e.g., flooded sediments) accelerates the primary ester cleavage, shifting the rate-limiting step to the subsequent ethephon breakdown [3].

Table 2: Quantitative Degradation Kinetics (DT₅₀)

Note: Data reflects the combined degradation sequence of the parent ester and its ethephon intermediate.

Soil Matrix TypepH LevelConditionsEstimated Half-Life (DT₅₀)
Sandy Loam8.8 (Alkaline)Aerobic, 25°C2 – 4 days
Silt Loam6.5 (Neutral)Aerobic, 25°C10 – 14 days
Clay Loam5.0 (Acidic)Aerobic, 25°C20 – 30 days
Flooded Sediment6.8 (Neutral)Anaerobic, 25°C~5.3 days

Experimental Protocols: Self-Validating Soil Degradation Workflow

To accurately map these pathways, researchers must employ a closed, self-validating biometer system. This ensures a >90% mass balance recovery by capturing both solid-bound residues and volatile off-gases.

Step-by-Step Methodology

Step 1: Soil Preparation & Spiking Sieve field-collected soil to 2 mm and adjust to 50% Maximum Water Holding Capacity (MWHC). Spike the soil with ¹⁴C-radiolabeled 2-chloroethoxy(2-chloroethyl)phosphinic acid (labeled at the chloroethyl carbons) to a concentration of 10 mg/kg. Causality: Radiolabeling specific carbons allows for the differentiation between parent compound degradation and the mineralization of the 2-chloroethanol leaving group.

Step 2: Biometer Incubation Setup Place the spiked soil in sealed biometer flasks equipped with dual volatile traps:

  • 0.1 M KOH Trap: To capture ¹⁴CO₂ resulting from microbial mineralization.

  • 0.1 M Mercuric Perchlorate Trap: To quantitatively capture ¹⁴C-ethylene gas. Causality: Ethylene is an alkene that does not absorb in basic solutions. Mercuric perchlorate forms a stable coordination complex with the π-bond of ethylene, preventing volatile loss and ensuring mass balance integrity.

Step 3: Acidic Solvent Extraction At predetermined intervals (Days 0, 1, 3, 7, 14, 30), extract the soil using 0.1 M methanolic HCl. Causality: Organophosphonates bind aggressively to soil cations (Ca²⁺, Fe³⁺, Al³⁺). The acidic methanol protonates these binding sites and the phosphonate groups, disrupting ionic bridges and maximizing extraction recovery.

Step 4: Derivatization and Instrumental Analysis

  • GC-MS Analysis: Derivatize the extract with diazomethane. Phosphonic acids are highly polar and non-volatile; diazomethane methylates the acidic hydroxyl groups, converting them into volatile dimethyl esters suitable for GC-MS analysis.

  • ³¹P-NMR Spectroscopy: Analyze the raw extract directly via ³¹P-NMR to observe transient species, such as the oxaphosphetane intermediate at ~28.11 ppm [4].

Step 5: Mass Balance Validation Sum the radioactivity from the soil extract, the unextractable bound residues (via combustion), and the volatile traps. The protocol is validated only if total recovery is ≥ 90%.

Workflow Prep 1. Soil Spiking (14C-Radiolabeled) Incub 2. Biometer Incubation (Controlled pH/Temp) Prep->Incub Extract 3. Acidic Extraction (0.1 M Methanolic HCl) Incub->Extract Soil Matrix Trap 4. Volatile Trapping (KOH & Mercuric Perchlorate) Incub->Trap Headspace Analyze 5. GC-MS & 31P-NMR (Mass Balance >90%) Extract->Analyze Liquid Phase Trap->Analyze Gas Phase

Self-validating experimental workflow for organophosphonate soil degradation.

References

  • Food and Agriculture Organization of the United Nations (FAO). "ETHEPHON (106) - Degradation Pathway in Soil". [Link]

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 27982, Ethephon".[Link]

  • PubMed Central (PMC) - NIH. "Characterization of the Transient Oxaphosphetane BChE Inhibitor Formed from Spontaneously Activated Ethephon". [Link]

Protocols & Analytical Methods

Method

Protocols for synthesizing 2-Chloroethoxy(2-chloroethyl)phosphinic acid in the laboratory

Executive Summary & Chemical Identity This Application Note details the laboratory-scale synthesis of 2-Chloroethoxy(2-chloroethyl)phosphinic acid (CAS 17378-30-2).[1] While nomenclature varies—often referred to as 2-chl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

This Application Note details the laboratory-scale synthesis of 2-Chloroethoxy(2-chloroethyl)phosphinic acid (CAS 17378-30-2).[1] While nomenclature varies—often referred to as 2-chloroethyl hydrogen (2-chloroethyl)phosphonate in strict IUPAC terms—this compound represents the critical mono-ester intermediate in the hydrolysis of bis(2-chloroethyl) (2-chloroethyl)phosphonate to the plant growth regulator Ethephon.

Target Compound Profile:

Property Specification
Chemical Name 2-Chloroethoxy(2-chloroethyl)phosphinic acid
CAS Number 17378-30-2

| Molecular Formula |


 |
| Molecular Weight  | 206.99  g/mol  |
| Structure  | 

| | Role | Intermediate; Ethephon Impurity B; AChE Inhibitor |[2][3][4][5][6]

Strategic Synthesis Architecture

The synthesis is designed as a three-stage cascade . Direct synthesis from phosphorus trichloride and ethylene oxide yields the tri-ester, which rearranges to the di-ester. The critical step is the controlled partial hydrolysis of the di-ester to the target mono-ester without progressing to the fully hydrolyzed phosphonic acid (Ethephon).

Reaction Pathway Visualization

SynthesisPath cluster_0 Critical Control Point PCl3 Phosphorus Trichloride (PCl3) Phosphite Tris(2-chloroethyl) phosphite (Intermediate 1) PCl3->Phosphite Exothermic Addition < 20°C EO Ethylene Oxide (3 eq) EO->Phosphite Diester Bis(2-chloroethyl) (2-chloroethyl)phosphonate (Intermediate 2) Phosphite->Diester Arbuzov Rearrangement 160°C, 2h Target 2-Chloroethoxy(2-chloroethyl) phosphinic acid (TARGET) Diester->Target Controlled Hydrolysis 1.0 eq H2O, HCl (cat) Ethephon (2-Chloroethyl) phosphonic acid (Over-hydrolysis Product) Target->Ethephon Excess H2O / Heat

Caption: Step-wise synthesis pathway from PCl3 to the target mono-ester, highlighting the critical control point to prevent over-hydrolysis.

Safety & Handling (Critical)

  • Ethylene Oxide (EO): Extremely flammable, carcinogenic, and mutagenic gas. All EO reactions must be performed in a sealed, pressure-rated reactor or with a highly efficient dry-ice condenser system in a certified fume hood.

  • Organophosphates: The target and intermediates are potential acetylcholinesterase (AChE) inhibitors.[3] Double-gloving (Nitrile/Neoprene) and full face-shield protection are mandatory.

  • Exotherms: The reaction of PCl3 with epoxides is violently exothermic. Strict temperature control is required to prevent runaway reactions.

Detailed Experimental Protocol

Stage 1 & 2: Synthesis of Bis(2-chloroethyl) (2-chloroethyl)phosphonate

Rationale: We first construct the phosphorus-carbon bond via the Michaelis-Arbuzov rearrangement.[3][7]

Reagents:

  • Phosphorus Trichloride (

    
    ): 137.3 g (1.0 mol)
    
  • Ethylene Oxide (EO): 132.1 g (3.0 mol) + 10% excess

  • Catalyst: None required for initial addition.

Protocol:

  • Setup: Equip a 1L 3-neck round-bottom flask with a dry-ice/acetone reflux condenser, a gas inlet tube (sparger), a thermometer, and a magnetic stirrer. Flush with dry nitrogen.

  • Addition: Charge

    
     into the flask. Cool to 0–5°C  using an ice/salt bath.
    
  • Alkylation: Slowly bubble Ethylene Oxide into the stirred

    
    .
    
    • Control: The reaction is highly exothermic. Adjust EO flow to maintain internal temperature below 20°C .

    • Continue until the volume corresponds to the theoretical yield of Tris(2-chloroethyl) phosphite (approx. 270g). The solution will turn from colorless to pale yellow.

  • Rearrangement (Arbuzov): Once addition is complete, remove the cooling bath.

    • Swap the reflux condenser for a distillation head (to remove volatile impurities later).

    • Slowly heat the reaction mixture to 140°C–160°C .

    • Observation: An exothermic spike may occur around 140°C as the rearrangement to the phosphonate accelerates. Maintain this temperature for 2–3 hours .

    • Validation: Monitor by

      
       NMR. The shift will move from ~140 ppm (Phosphite) to ~30 ppm (Phosphonate).
      
  • Result: Crude Bis(2-chloroethyl) (2-chloroethyl)phosphonate (Intermediate 2).

Stage 3: Controlled Partial Hydrolysis (The Target Step)

Rationale: Acid-catalyzed hydrolysis of phosphonate esters proceeds stepwise. By limiting water and controlling temperature, we isolate the mono-ester.

Reagents:

  • Crude Diester (from Stage 2): 26.9 g (0.1 mol)

  • Deionized Water: 1.8 g (0.1 mol) (Strict Stoichiometry)

  • Hydrochloric Acid (conc.): 0.5 mL (Catalyst)

  • Solvent: 1,4-Dioxane (50 mL) – Optional, moderates reaction rate.

Protocol:

  • Dissolution: Dissolve the crude diester in 1,4-dioxane in a 250 mL round-bottom flask. Add the catalyst (conc. HCl).

  • Hydrolysis: Heat the solution to 80°C .

  • Stoichiometric Addition: Add the water dropwise over 30 minutes.

    • Mechanism:[6][8] The water attacks the P-O-C bond, displacing 2-chloroethanol and forming the P-OH bond.

  • Monitoring (Crucial):

    • Monitor reaction progress via TLC (MeOH/DCM 1:9) or

      
       NMR every 30 minutes.
      
    • The target mono-ester appears as a distinct peak slightly downfield from the diester.

    • Stop point: When the diester peak is <5% and the di-acid (Ethephon) peak begins to grow significantly (>10%).

  • Workup (Acid-Base Purification):

    • Evaporate the dioxane under reduced pressure.

    • Dissolve the residue in Dichloromethane (DCM) (100 mL).

    • Extraction 1 (Remove Diester): Extract with saturated Sodium Bicarbonate (

      
      )  solution (3 x 50 mL).
      
      • Chemistry: The target mono-ester (

        
        ) converts to its water-soluble sodium salt. The unreacted diester remains in the DCM layer.
        
    • Isolation: Collect the aqueous bicarbonate layer. Discard the organic layer (contains diester).

    • Acidification: Carefully acidify the aqueous layer with 6N HCl to pH 1 while cooling in an ice bath.

    • Extraction 2 (Recover Target): Extract the acidic aqueous phase with Ethyl Acetate (3 x 50 mL).

    • Drying: Dry the combined Ethyl Acetate extracts over anhydrous

      
      , filter, and concentrate in vacuo.
      

Yield: Expect a viscous, pale yellow oil. Yield: 60–75%.

Analytical Validation

MethodExpected SignalInterpretation

NMR

28–32 ppm (coupled)
Distinct from diester (~30 ppm) and Ethephon (~22 ppm).

NMR

3.5–3.8 (m, 4H,

)

4.1–4.3 (m, 4H,

)
Integration ratio confirms the presence of two chloroethyl chains (one on P, one on O).
Mass Spec (ESI-) m/z 205 [M-H]

Confirms Molecular Weight of 206.99.

References

  • PubChem. (n.d.). P-(2-(((2-Chloroethoxy)(2-chloroethyl)phosphinyl)oxy)ethyl)phosphonic acid bis(2-chloroethyl)ester (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2011). Method for preparing 2-chloroethylphosphonic acid bis(2-chloroethyl)ester (CN102382137A).
  • ResearchGate. (n.d.). An Efficient Protocol for the Synthesis of 2-Chloroethylphosphonic Acid. Retrieved from [Link]

Sources

Application

Technical Guide: Trace Analysis of 2-Chloroethoxy(2-chloroethyl)phosphinic Acid via LC-MS/MS

This Application Note is structured as a comprehensive technical guide for the detection of 2-Chloroethoxy(2-chloroethyl)phosphinic acid (also known as Ethephon Impurity B or Mono-2-chloroethyl ester of ethephon) using L...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the detection of 2-Chloroethoxy(2-chloroethyl)phosphinic acid (also known as Ethephon Impurity B or Mono-2-chloroethyl ester of ethephon) using LC-MS/MS.

Executive Summary

This protocol details the Multiple Reaction Monitoring (MRM) transitions and liquid chromatography conditions required for the sensitive detection of 2-Chloroethoxy(2-chloroethyl)phosphinic acid . As a mono-ester impurity of the plant growth regulator Ethephon , this compound shares significant structural homology with the parent drug but exhibits distinct physicochemical properties that necessitate specialized chromatographic retention strategies.

Key Technical Insight: Unlike many lipophilic pesticides, this analyte is highly polar and acidic. Traditional C18 Reverse Phase chromatography often yields poor retention and peak tailing. This guide utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) or Anion Exchange mechanisms to ensure robust retention and separation from matrix interferences.

Physicochemical Profile & Mechanism

Understanding the molecule is the first step to successful method development.

PropertyDescription
Chemical Structure Cl-CH₂-CH₂-P(=O)(OH)-O-CH₂-CH₂-Cl
Molecular Formula C₄H₉Cl₂O₃P
Monoisotopic Mass 205.9666 Da
Ionization Mode Negative ESI [M-H]⁻
pKa ~1.5 - 2.5 (Phosphinic acid moiety)
Solubility Highly soluble in water/methanol; insoluble in hexane.
Fragmentation Pathway (Logic for Transitions)

The fragmentation of 2-Chloroethoxy(2-chloroethyl)phosphinic acid in negative electrospray ionization follows a predictable pathway driven by the stability of the phosphonate core.

  • Precursor Ion Formation: The acidic proton on the phosphinic group is removed, forming the [M-H]⁻ ion at m/z 205 .

  • Primary Fragmentation (Quantifier): The ester bond is the most labile point. Cleavage of the 2-chloroethoxy group (or neutral loss of chloroethanol-like species) generates the Ethephon anion at m/z 143 .

  • Secondary Fragmentation (Qualifier): The resulting Ethephon fragment (m/z 143) undergoes further characteristic elimination of HCl (36 Da) to form the vinyl-phosphonate species at m/z 107 .

FragmentationPathway node1 Precursor Ion [M-H]- (m/z 205) node2 Product Ion 1 (Ethephon Anion) (m/z 143) node1->node2 Neutral Loss (-C2H3Cl / Ester Cleavage) node3 Product Ion 2 (Vinyl Phosphonate) (m/z 107) node2->node3 Loss of HCl (-36 Da) node4 Product Ion 3 (Phosphite) (m/z 79) node2->node4 PO3 Group

Figure 1: Proposed MS/MS fragmentation pathway for 2-Chloroethoxy(2-chloroethyl)phosphinic acid.

LC-MS/MS Method Parameters

Mass Spectrometry (Source Parameters)
  • Ionization: Electrospray Ionization (ESI) – Negative Mode

  • Capillary Voltage: 2.5 – 3.0 kV (Lower voltages preferred for labile phosphonates)

  • Source Temperature: 400°C – 500°C (High heat aids desolvation of aqueous mobile phases)

  • Desolvation Gas: 800 – 1000 L/hr

MRM Transitions Table

The following transitions are optimized for selectivity. The "Quantifier" is the most abundant product ion, while "Qualifiers" are used for confirmation ratios.

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)Cone Volt (V)Collision Energy (eV)Type
2-Chloroethoxy... 205.0 143.0 503015 - 18 Quant
205.0107.0503025 - 28Qual 1
205.079.0503035 - 40Qual 2
Ethephon (Ref) 143.0107.0202512Reference

Note: The precursor mass of 205.0 assumes the ³⁵Cl isotope. The ³⁷Cl isotope peak (m/z 207.0) can be used as an additional confirmation if interference is high.

Chromatographic Conditions (HILIC)

Standard C18 columns will result in the analyte eluting in the void volume. A HILIC or Anion Exchange column is mandatory .

  • Column: Waters Torus DEA (1.7 µm, 2.1 x 100 mm) OR Metrosep A Supp (Anion Exchange).

  • Mobile Phase A: 50 mM Ammonium Formate in Water (pH 2.9 - adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

Gradient Profile (HILIC):

  • 0.0 min: 10% A / 90% B (High organic to retain polar analytes)

  • 2.0 min: 10% A / 90% B

  • 5.0 min: 60% A / 40% B (Ramp aqueous to elute)

  • 7.0 min: 60% A / 40% B

  • 7.1 min: 10% A / 90% B (Re-equilibration)

  • 10.0 min: Stop

Experimental Protocol: Sample Preparation (QuPPe Method)

This protocol is adapted from the EURL Quick Polar Pesticides (QuPPe) method, which is the industry standard for polar anionic pesticides.

Reagents Required[1][2][3][4][5]
  • Extraction Solvent: Methanol containing 1% Formic Acid.

  • Internal Standard: Ethephon-d4 (or ¹³C₂-Ethephon).

  • Plasticware: Use polypropylene vials/tubes. Avoid glass as phosphonates can adsorb to active sites on glass surfaces.

Step-by-Step Workflow
  • Homogenization: Weigh 10.0 g of sample (fruit/vegetable) into a 50 mL centrifuge tube.

  • Standard Addition: Add internal standard (IS) solution to achieve 0.1 µg/mL in the final extract.

  • Extraction: Add 10 mL of Methanol + 1% Formic Acid .

    • Why Acidified MeOH? The acid ensures the phosphinic acid group is protonated (or at least suppresses ionization of matrix interferents) and disrupts protein binding.

  • Agitation: Shake vigorously for 1 minute (or use a mechanical shaker for 5 mins).

  • Centrifugation: Centrifuge at >4000 rpm for 5 minutes.

  • Filtration: Filter the supernatant through a 0.2 µm PTFE or Nylon syringe filter into a plastic LC vial.

  • Analysis: Inject directly into the LC-MS/MS system.

SamplePrep step1 Weigh 10g Sample (Homogenized) step2 Add Internal Standard (Ethephon-d4) step1->step2 step3 Add 10mL Extraction Solvent (MeOH + 1% Formic Acid) step2->step3 step4 Shake (1-5 min) & Centrifuge step3->step4 step5 Filter Supernatant (0.2 µm PTFE) step4->step5 step6 LC-MS/MS Analysis (Plastic Vials) step5->step6

Figure 2: QuPPe-based extraction workflow for polar phosphonates.

Results & Troubleshooting

Expected Results
  • Retention Time: In HILIC mode, the analyte should elute after the void volume but likely before Ethephon, as the esterification makes it slightly less polar than the di-acid parent.

  • Linearity: R² > 0.99 over the range of 1 – 100 ng/mL.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Metal interaction in column/system.Passivate system with phosphoric acid or use a "MaxPeak" (HPS) column.
Low Sensitivity Ion suppression from matrix.Dilute extract 1:5 with mobile phase B before injection.
RT Shift pH fluctuation in mobile phase.Ensure Buffer A is strictly pH 2.9. HILIC is very pH sensitive.
Carryover Adsorption to injector needle.Use a needle wash of 50:50 MeOH:Water + 0.5% Formic Acid.

References

  • European Union Reference Laboratory (EURL) for Single Residue Methods. (2023). Quick Method for the Analysis of Highly Polar Pesticides in Food (QuPPe-PO Method). Version 12. [Link]

  • Acta Biologica Marisiensis. (2022). A Quick, Simple, Sensitive and Selective LC-MS/MS Method Used for the Screening of Ethephon. [Link]

Method

Application Note: Advanced Extraction of Phosphinic Acid Residues from Plant Matrices

Executive Summary & Scientific Rationale The extraction of phosphinic acid residues—specifically Glufosinate-ammonium and its metabolites 3-methylphosphinicopropionic acid (MPP) and N-acetyl-glufosinate (NAG) —presents a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The extraction of phosphinic acid residues—specifically Glufosinate-ammonium and its metabolites 3-methylphosphinicopropionic acid (MPP) and N-acetyl-glufosinate (NAG) —presents a unique challenge in residue chemistry. Unlike non-polar pesticides amenable to standard QuEChERS protocols, these analytes are highly polar, amphoteric, and water-soluble (Log Kow < -3.0).

The Core Challenge: Standard partitioning into organic solvents (acetonitrile/ethyl acetate) fails because these analytes remain in the aqueous phase. Furthermore, they exhibit strong interaction with matrix metal ions (Ca²⁺, Mg²⁺, Fe³⁺), leading to poor recovery and peak tailing.

The Solution: This guide details a Modified QuPPe (Quick Polar Pesticides) approach. We utilize acidified methanol for extraction to protonate acidic sites and disrupt matrix binding, coupled with ILIS (Isotopically Labeled Internal Standards) correction. We also present a secondary derivatization workflow for laboratories restricted to reverse-phase chromatography.

Critical Distinction: Do not confuse Phosphinic acid (Glufosinate metabolites) with Phosphonic acid (Fosetyl-Al metabolite). While both are polar, their pKa values and chromatographic behaviors differ.[1] This guide focuses on the Glufosinate family.[2][3]

Methodological Strategy: The "QuPPe" Approach

The industry gold standard for these analytes is the QuPPe method developed by the EU Reference Laboratories (EURL-SRM).

Mechanism of Action[1]
  • Solvent System (MeOH + 1% Formic Acid): Methanol precipitates proteins while maintaining solubility for polar analytes. Formic acid lowers the pH (~ pH 2-3), ensuring the phosphate groups are protonated (neutralized) or exist in a specific ionic state that minimizes interaction with matrix binding sites.

  • Water Adjustment: Dry matrices (cereals, tea) must be re-hydrated to ensure the extraction solvent can penetrate the pores of the sample.

  • Freeze-Out: A critical cleanup step. Freezing the extract precipitates co-extracted waxes, lipids, and proteins that are marginally soluble in methanol at room temperature but insoluble at -20°C.

Workflow Visualization

QuPPe_Workflow Start Homogenized Plant Sample (10 g) Hydration Water Adjustment (Add H2O to reach ~10g total water) Start->Hydration Extraction Extraction Add 10 mL MeOH + 1% Formic Acid (Optional: Add 100 µL ILIS Mix) Hydration->Extraction Critical for dry matrices Shake Mechanical Shake (10-15 min, High Intensity) Extraction->Shake Centrifuge1 Centrifugation (4000 rpm, 5 min) Shake->Centrifuge1 Freeze Freeze-Out Cleanup (-20°C for >2 hours) Precipitates Lipids/Waxes Centrifuge1->Freeze Centrifuge2 Cold Centrifugation (4000 rpm, 5 min, 0°C) Freeze->Centrifuge2 Filter Filtration (0.2 µm PTFE or Cellulose) Centrifuge2->Filter Analysis LC-MS/MS Analysis (HILIC or Anion Exchange) Filter->Analysis

Figure 1: Modified QuPPe workflow for the extraction of highly polar phosphinic acid residues.

Protocol 1: Direct Analysis (Modified QuPPe)

Recommended for labs with HILIC/Ion-Exchange MS capability.

Reagents & Materials[1][2][3][4][5][6][7]
  • Extraction Solvent: Methanol (LC-MS grade) + 1.0% Formic Acid (v/v).

  • Internal Standards (ILIS): Glufosinate-D3, MPP-D3, NAG-D3. Crucial: Do not attempt quantification without ILIS due to severe matrix suppression in ESI.

  • Plasticware: Use polypropylene (PP) vials. Avoid glass, as polar analytes can adsorb to active glass sites.

Step-by-Step Procedure
  • Sample Preparation:

    • Weigh 5.0 g ± 0.05 g of homogenized sample into a 50 mL PP centrifuge tube.

    • Water Adjustment:

      • High water content (Fruits/Veg): No addition needed.

      • Dry commodities (Cereals/Flour): Add water to bring total water mass to ~10g.[4] (e.g., for 5g flour, add 10 mL water). Vortex and let soak for 10 mins.

  • Extraction:

    • Add 10 mL of Acidified Methanol (MeOH + 1% FA).

    • Add 50 µL of ILIS working solution (10 µg/mL).

    • Shake vigorously (mechanical shaker) for 10 minutes . Manual shaking is insufficient for residue release from cell walls.

  • Cleanup (Freeze-Out):

    • Centrifuge at 4000 rpm for 5 mins.

    • Transfer an aliquot (approx 4-5 mL) of the supernatant to a smaller tube.

    • Place in a freezer at -20°C for at least 2 hours (overnight is preferred). This precipitates co-extracted proteins and lipids.[1]

  • Final Preparation:

    • Centrifuge the cold extract immediately (while still cold) at 4000 rpm for 5 mins.

    • Filter the supernatant through a 0.2 µm PTFE or Cellulose syringe filter into a plastic autosampler vial.

    • Note: If sensitivity allows, dilute 1:5 with mobile phase A to improve peak shape.

Protocol 2: FMOC Derivatization

Alternative for labs limited to C18/Reverse Phase columns.

Limitation: This method quantifies Glufosinate and MPP but cannot quantify NAG (N-acetyl-glufosinate) because the amine group required for FMOC tagging is already acetylated.

Reaction Mechanism

FMOC-Cl reacts with primary and secondary amines.

  • Glufosinate: Reacts (Primary amine).

  • MPP: Reacts (Amine-like phosphinic structure interactions/co-elution strategies vary, but often MPP is analyzed directly or requires specific conditions). Correction: MPP lacks an amino group (it is 3-methylphosphinicopropionic acid). Therefore, MPP does NOT derivatize with FMOC .

    • Scientific Note: Labs using FMOC for Glufosinate often analyze MPP and NAG via a separate run or rely on the fact that Glufosinate is the primary marker. If MPP is required, Protocol 1 (Direct Analysis) is mandatory.

Workflow
  • Extract sample using water/extraction solvent (as per Protocol 1).

  • Derivatization:

    • Mix 0.5 mL extract + 0.5 mL Borate Buffer (pH 9).

    • Add 0.5 mL FMOC-Cl reagent (in acetone).

    • Incubate at 40°C for 20 mins.

    • Stop reaction with 20 µL conc. H3PO4.[5]

  • Analysis: Inject onto C18 column.

Analytical Conditions (LC-MS/MS)

The choice of column is the single most critical factor for success.

Option A: Anionic Exchange / HILIC (Recommended)

This setup allows simultaneous detection of Glufosinate, MPP, and NAG without derivatization.

ParameterSetting
Column Waters Torus DEA (1.7 µm, 2.1 x 100 mm) OR Metrosep A Supp
Mobile Phase A 50 mM Ammonium Formate in Water (pH ~2.9 with Formic Acid)
Mobile Phase B Acetonitrile
Gradient High organic start (90% B) ramping down to aqueous (high salt) to elute polar analytes.
MS Mode ESI Negative (Phosphinic acids ionize best in negative mode).
Transitions Glufosinate: 180 > 63 (Quant), 180 > 85 (Qual)MPP: 151 > 63 (Quant)NAG: 222 > 59 (Quant)
Option B: Porous Graphitic Carbon (Hypercarb)
  • Pros: Retains polar compounds well.

  • Cons: Irreversible retention ("ghosting") can occur; requires passivation with matrix.

  • Mobile Phase: Water/MeOH with 1% Acetic Acid.

Validation & Quality Control

To ensure Trustworthiness and Self-Validation , every batch must include:

  • Linearity: 5-point calibration curve (10 - 500 ng/mL) prepared in matrix-matched solvent (blank extract). Solvent-only standards will yield inaccurate results due to enhancement/suppression.

  • Recovery Spikes: Spike blank matrix at LOQ (e.g., 0.01 mg/kg) and 10x LOQ. Acceptable range: 70-120%.

  • ILIS Response: Monitor the absolute area of the internal standard. A drop of >50% compared to solvent standards indicates severe matrix suppression requiring higher dilution.

Troubleshooting Table
IssueProbable CauseCorrective Action
Poor Peak Shape (Tailing) Metal interaction or pH mismatch.Add 0.5% EDTA to extraction solvent; ensure Mobile Phase pH < 3.
Low Recovery (MPP) Adsorption to glass.Switch to all-polypropylene labware.
Signal Suppression Co-eluting matrix components.[1][6]Dilute extract 1:5 or 1:10 before injection.

References

  • EURL-SRM (EU Reference Laboratories). (2023). Quick Method for the Analysis of numerous Highly Polar Pesticides in Foods of Plant Origin via LC-MS/MS involving Simultaneous Extraction with Methanol (QuPPe-Method). Version 12.[1]

  • Waters Corporation. (2020). Determination of Glyphosate, Glufosinate, and their Relevant Metabolites in Soybean Extracts Using UPLC-MS/MS with the Torus DEA Column.

  • Schäfer, et al. (2025).[4] Improved Analysis of Glyphosate, Aminomethylphosphonic Acid, and Other Highly Polar Pesticides... via the QuPPe Method.[7] Journal of Agricultural and Food Chemistry.

  • Food and Agriculture Organization (FAO).Manual on the Submission and Evaluation of Pesticide Residues Data for the Estimation of Maximum Residue Levels in Food and Feed.

Sources

Application

Using 2-Chloroethoxy(2-chloroethyl)phosphinic acid as an analytical reference standard

Application Note: High-Performance Analysis of 2-Chloroethoxy(2-chloroethyl)phosphinic Acid (Ethephon Impurity B) Part 1: Executive Summary & Strategic Context 2-Chloroethoxy(2-chloroethyl)phosphinic acid (CAS: 17378-30-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Analysis of 2-Chloroethoxy(2-chloroethyl)phosphinic Acid (Ethephon Impurity B)

Part 1: Executive Summary & Strategic Context

2-Chloroethoxy(2-chloroethyl)phosphinic acid (CAS: 17378-30-2) is a critical process impurity and degradation product associated with Ethephon (2-chloroethylphosphonic acid), one of the most widely used plant growth regulators globally.

Chemically, this molecule is the mono-2-chloroethyl ester of Ethephon .[1] Its presence in technical-grade active ingredients or environmental samples indicates either incomplete hydrolysis during manufacturing or esterification storage degradation. Because it retains the alkylating 2-chloroethyl moiety, it poses distinct toxicological risks and must be strictly monitored under FAO/WHO specifications and REACH regulations.

Why This Standard Matters:

  • Regulatory Compliance: Ethephon technical material requires impurity profiling. This monoester is often designated as "Impurity B" or similar in pharmacopeial/agrochemical monographs.

  • Toxicological Relevance: As an organophosphorus compound with bis-alkylating potential (if further metabolized), it requires high-sensitivity detection limits (LOD).

  • Analytical Challenge: Its high polarity and lack of chromophores make UV detection (HPLC-UV) ineffective. LC-MS/MS (Negative Mode) or derivatization-GC-MS are the required methodologies.

Part 2: Chemical Profile & Handling

PropertyData
Chemical Name 2-Chloroethoxy(2-chloroethyl)phosphinic acid
Synonyms Phosphonic acid, (2-chloroethyl)-, mono(2-chloroethyl) ester; Ethephon Impurity B
CAS Number 17378-30-2
Molecular Formula C₄H₉Cl₂O₃P
Molecular Weight 206.99 g/mol
Structure Cl-CH₂-CH₂-P(=O)(OH)-O-CH₂-CH₂-Cl
pKa (Predicted) ~1.5 - 2.0 (Acidic proton on Phosphinic group)
Solubility Highly soluble in water, methanol, acetonitrile.[2][3][4][5]

Safety Protocol (Critical):

  • Hazard: Potential genotoxin/alkylating agent.

  • Handling: Use a fume hood. Double-glove (Nitrile).

  • Storage: -20°C, hygroscopic. Store under inert gas (Argon/Nitrogen) to prevent hydrolysis back to Ethephon.

Part 3: Formation Pathway (Logic Visualization)

Understanding the origin of this impurity is essential for process control. It typically arises during the synthesis of Ethephon from 2-chloroethylphosphonic dichloride.

G Start 2-Chloroethylphosphonic dichloride Intermediate Bis(2-chloroethyl) 2-chloroethylphosphonate (The Diester) Start->Intermediate Esterification Reactant + Ethylene Oxide (Epoxide Addition) Hydrolysis Partial Hydrolysis (Process Control Point) Intermediate->Hydrolysis Target 2-Chloroethoxy(2-chloroethyl) phosphinic acid (The Monoester Impurity) Hydrolysis->Target Incomplete Hydrolysis Product Ethephon (The Acid) Target->Product Full Hydrolysis

Caption: Step-wise formation of CAS 17378-30-2 during Ethephon synthesis via the bis-ester route.

Part 4: Analytical Protocol A (LC-MS/MS)

Rationale: This is the "Gold Standard" method. The molecule is highly polar and acidic. Reversed-phase C18 columns often fail to retain it (elutes in void volume). HILIC (Hydrophilic Interaction Liquid Chromatography) or Anion Exchange is required.

Instrument Configuration
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Ionization: Electrospray Ionization (ESI), Negative Mode (-).

    • Why Negative? The phosphinic/phosphonic acid group deprotonates easily (

      
      ), providing superior sensitivity over positive mode.
      
Chromatographic Conditions
  • Column: HILIC Column (e.g., BEH Amide or Bare Silica), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

    • Note: Buffer is critical to stabilize ionization and peak shape.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 95% B (High organic to load polar analyte)

    • 1-6 min: Linear ramp to 50% B.

    • 6-8 min: Hold 50% B.

    • 8.1 min: Re-equilibrate at 95% B (Critical: HILIC requires long equilibration, min 3-4 mins).

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry Parameters (MRM)
  • Precursor Ion: 204.9 m/z (

    
     for 
    
    
    
    ).
  • Transitions:

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Logic
Quantifier 204.9168.915Loss of HCl (Characteristic of chloro-alkyls)
Qualifier 1 204.9142.920Loss of C₂H₃Cl (Vinyl chloride fragment)
Qualifier 2 204.9106.925

/ Phosphorus core fragment
  • Note: Due to the two chlorine atoms, expect a characteristic isotopic pattern (M, M+2, M+4) in a 9:6:1 ratio. The M+2 peak (206.[4][6]9) can be used for confirmation in dirty matrices.

Part 5: Analytical Protocol B (GC-MS)

Rationale: Useful for laboratories without LC-MS/MS. Requires derivatization to convert the non-volatile acid into a volatile ester.

Sample Preparation (Derivatization)
  • Reagent: Diazomethane (creates methyl ester) or BSTFA + 1% TMCS (creates TMS derivative).

  • Protocol (Diazomethane - Gold Standard for Phosphonates):

    • Dissolve 10 mg Standard in 1 mL Methanol.

    • Add excess ethereal Diazomethane (yellow color persists).

    • Wait 15 mins at Room Temp.

    • Evaporate solvent under Nitrogen to dryness.

    • Reconstitute in Ethyl Acetate for GC injection.

    • Result: Formation of Methyl 2-chloroethoxy(2-chloroethyl)phosphinate .

GC Conditions
  • Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium, 1.0 mL/min.

  • Injection: Splitless (1 µL) at 250°C.

  • Oven Program:

    • 50°C (hold 1 min).

    • 15°C/min to 280°C.

    • Hold 3 min.

MS Detection
  • Source: EI (70 eV).

  • SIM Mode: Monitor m/z related to the derivatized mass.

    • Methyl Ester MW: 207 + 14 = 221.

    • Look for fragment ions: m/z 109 (dimethyl phosphite ion), m/z 63 (chloroethyl).

Part 6: Validation Framework (Self-Validating System)

To ensure the method is trustworthy, perform the following "System Suitability Tests" (SST) before every run.

  • Resolution Check: Ensure baseline separation between Ethephon (Main Peak) and Impurity B (Target). In HILIC, Ethephon usually elutes after the monoester impurity due to having two free acid groups (more polar).

  • Recovery Spike:

    • Spike the standard into a "Blank Matrix" (e.g., clean crop extract or solvent).

    • Acceptable Recovery: 80-120%.

    • Failure Mode: If recovery is <50%, the phosphonate is likely binding to active sites in the LC system. Remedy: Passivate the system with phosphoric acid or use PEEK-lined columns.

  • Linearity:

    • Range: 10 ng/mL to 1000 ng/mL.

    • 
       must be > 0.995.
      

References

  • Food and Agriculture Organization (FAO). (2020). FAO Specifications and Evaluations for Agricultural Pesticides: Ethephon.Link

  • PubChem. (2025).[3] Compound Summary: 2-Chloroethoxy(2-chloroethyl)phosphinic acid (CAS 17378-30-2).[1][2][4][5][6][7] National Library of Medicine. Link

  • US EPA. (2025). Substance Details: Phosphonic acid, (2-chloroethyl)-, mono(2-chloroethyl) ester.[1][4][7][8] Substance Registry Services. Link

  • BenchChem. (2025).[7] Technical Guide to (2-Chloroethoxy)(2-chloroethyl)phosphinic acid.[7]Link

Sources

Method

Sample preparation for 2-Chloroethoxy(2-chloroethyl)phosphinic acid in aqueous solutions

An In-depth Guide to the Sample Preparation of 2-Chloroethoxy(2-chloroethyl)phosphinic Acid in Aqueous Solutions Introduction 2-Chloroethoxy(2-chloroethyl)phosphinic acid (CECEPA), identified by CAS number 17378-30-2, is...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Sample Preparation of 2-Chloroethoxy(2-chloroethyl)phosphinic Acid in Aqueous Solutions

Introduction

2-Chloroethoxy(2-chloroethyl)phosphinic acid (CECEPA), identified by CAS number 17378-30-2, is an organophosphorus compound of significant interest in environmental and agricultural sciences. It is recognized as a degradation product and impurity of Ethephon, a widely used plant growth regulator.[1][2] The analysis of CECEPA in aqueous matrices is challenging due to its high polarity, low volatility, and the potential for complex sample matrices. Accurate quantification requires robust sample preparation protocols to isolate the analyte, remove interferences, and concentrate it to detectable levels.

This application note provides a detailed guide for the sample preparation of CECEPA from aqueous solutions, tailored for researchers, scientists, and professionals in drug development and environmental monitoring. We will explore two primary workflows: a direct analysis method using Solid-Phase Extraction (SPE) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and a derivatization-based method for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices is explained to provide a framework for methodological adaptation and troubleshooting.

Analyte Physicochemical Properties

Understanding the properties of CECEPA is fundamental to designing an effective extraction strategy. Its structure contains a phosphinic acid moiety, making it an acidic and highly polar molecule.

PropertyValueSource
CAS Number 17378-30-2[3]
Molecular Formula C₄H₉Cl₂O₃P[1]
Molecular Weight 206.99 g/mol [1]
Appearance Colorless to pale yellow liquid (predicted)[1]
Key Feature Acidic proton on the phosphinic acid groupInferred
Predicted Solubility Soluble in organic solvents; high in water[1]

The presence of the acidic proton is the most critical feature for sample preparation, as it allows for manipulation of the analyte's charge state by adjusting the sample pH. This is the cornerstone of ion-exchange based extraction methods.

Principle of Sample Preparation

The primary goal of sample preparation is to isolate CECEPA from the aqueous matrix while removing interfering components such as salts, organic matter, and other polar compounds. Given its high polarity, traditional liquid-liquid extraction (LLE) with nonpolar solvents is often inefficient. Therefore, Solid-Phase Extraction (SPE) is the preferred technique.[4][5]

Two main SPE strategies are viable:

  • Mixed-Mode Solid-Phase Extraction: This is the most powerful approach. It utilizes a sorbent with both reversed-phase (for retaining nonpolar to moderately polar compounds) and ion-exchange (for retaining charged compounds) properties.[5][6] For CECEPA, a mixed-mode sorbent with a strong anion-exchange (SAX) function is ideal. At a neutral or slightly basic pH, the phosphinic acid group is deprotonated (anionic) and strongly retained by the SAX sorbent. Matrix interferences can be washed away with organic and aqueous solvents, after which the analyte is eluted by changing the pH to neutralize it.

  • Porous Graphitic Carbon (PGC) SPE: PGC sorbents are highly effective at retaining polar compounds that are poorly retained on conventional C18 reversed-phase columns.[7][8] Retention is based on interactions with the flat, polarizable graphite surface. This method is an excellent alternative if a mixed-mode sorbent is not available.

Overall Sample Preparation Workflow

The following diagram illustrates the decision-making process and general workflow for preparing aqueous samples for CECEPA analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis A Aqueous Sample Collection B pH Adjustment (pH 6-7) A->B C Solid-Phase Extraction (SPE) B->C D Wash Interferences C->D E Elute CECEPA D->E F Concentrate Eluate (N₂ Stream) E->F G Reconstitute in Mobile Phase F->G Direct Analysis I Derivatization (e.g., with PFB-Br) F->I Indirect Analysis H LC-MS/MS Analysis G->H J GC-MS Analysis I->J

Caption: General workflow for CECEPA sample preparation and analysis.

Protocol 1: Mixed-Mode SPE for LC-MS/MS Analysis

This protocol is the recommended approach for its high selectivity and recovery, leading directly to analysis by LC-MS/MS, which is ideal for polar compounds.[8][9]

Materials:

  • Mixed-Mode Strong Anion-Exchange (SAX) SPE Cartridges (e.g., 150 mg, 6 mL)

  • Methanol (HPLC Grade)

  • Deionized Water (18 MΩ·cm)

  • Ammonium Hydroxide (ACS Grade)

  • Formic Acid (LC-MS Grade)

  • SPE Vacuum Manifold

  • Nitrogen Evaporation System

Methodology:

  • Sample Pre-treatment:

    • Centrifuge the aqueous sample (e.g., 100 mL) at 4000 rpm for 10 minutes to remove any particulate matter.

    • Adjust the supernatant's pH to between 6.0 and 7.0 using dilute ammonium hydroxide or formic acid. This ensures the phosphinic acid group is deprotonated and can bind to the anion-exchange sorbent.

  • SPE Cartridge Conditioning: (Purpose: To activate the sorbent for reproducible analyte retention).[5]

    • Pass 5 mL of methanol through the cartridge.

    • Pass 5 mL of deionized water through the cartridge.

    • Pass 5 mL of deionized water (pH adjusted to 6.0-7.0) through the cartridge. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate of approximately 2-3 mL/min.

  • Washing (Interference Removal):

    • Wash 1 (Polar Interferences): Pass 5 mL of deionized water through the cartridge to remove salts and other highly polar, non-retained species.

    • Wash 2 (Nonpolar Interferences): Pass 5 mL of methanol through the cartridge to remove nonpolar interferences retained on the reversed-phase portion of the sorbent. The analyte will remain bound to the strong anion-exchanger.

    • Dry the cartridge under vacuum for 5-10 minutes to remove residual wash solvents.

  • Elution: (Purpose: To neutralize the analyte, disrupting its bond with the sorbent).[10]

    • Elute the target analyte by passing 2 x 3 mL of 5% formic acid in methanol through the cartridge. The acidic conditions neutralize the anionic phosphinic acid, releasing it from the SAX sorbent. Collect the eluate in a clean collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1.0 mL of the initial LC mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Derivatization for GC-MS Analysis

This protocol is for laboratories where LC-MS/MS is unavailable. CECEPA is not volatile and must be derivatized to be analyzed by GC-MS.[11] Derivatization with pentafluorobenzyl bromide (PFB-Br) is recommended as it creates a stable, electron-capturing derivative suitable for sensitive detection.[12]

Note: This protocol follows an initial extraction, which can be the SPE method described above (steps 1-5) or a liquid-liquid extraction.

Materials:

  • Pentafluorobenzyl bromide (PFB-Br) solution (e.g., 10% in acetone)

  • Potassium Carbonate (K₂CO₃)

  • Acetone (GC Grade)

  • Hexane (GC Grade)

  • Reaction Vials (2 mL, screw-cap)

  • Heating block or water bath

Methodology:

  • Initial Extraction and Evaporation:

    • Perform the extraction using the Mixed-Mode SPE protocol (Protocol 1, steps 1-5) to obtain the eluate.

    • Evaporate the eluate completely to dryness under a gentle stream of nitrogen at 40°C. It is critical to ensure the sample is completely dry, as water will interfere with the derivatization reaction.

  • Derivatization Reaction:

    • To the dry residue, add 200 µL of acetone, 10-20 mg of anhydrous potassium carbonate (as a catalyst), and 50 µL of the PFB-Br solution.

    • Seal the vial tightly and vortex for 30 seconds.

    • Heat the vial at 60°C for 1 hour in a heating block.

  • Sample Clean-up and Final Preparation:

    • After the reaction, allow the vial to cool to room temperature.

    • Add 1 mL of hexane and 1 mL of deionized water to the vial.

    • Vortex for 1 minute to partition the PFB-derivative into the hexane layer.

    • Carefully transfer the upper hexane layer to a clean GC vial.

    • The sample is now ready for GC-MS analysis.

Analytical Considerations

ParameterLC-MS/MSGC-MS
Column Porous Graphitic Carbon (PGC) or Reversed-Phase C18 with polar end-cappingNonpolar (e.g., HP-5ms) or mid-polar capillary column[13]
Mobile Phase Gradient elution with water and methanol/acetonitrile, both containing an acid modifier (e.g., 0.1% formic acid)Helium carrier gas[13]
Ionization Electrospray Ionization, Negative Mode (ESI-)Electron Ionization (EI) or Negative Chemical Ionization (NCI) for higher sensitivity with PFB derivatives[12]
Detection Multiple Reaction Monitoring (MRM)Selected Ion Monitoring (SIM) or full scan
Key Advantage No derivatization required; high specificity for polar compounds.[8]Utilizes widely available instrumentation.
Key Disadvantage Requires specialized LC-MS/MS instrumentation.Requires a multi-step, time-consuming derivatization process.[14]

Conclusion

The successful analysis of 2-Chloroethoxy(2-chloroethyl)phosphinic acid in aqueous solutions hinges on a well-designed sample preparation strategy that addresses its high polarity and acidic nature. The recommended method utilizes mixed-mode solid-phase extraction (SPE) with a strong anion-exchange sorbent, followed by direct analysis using LC-MS/MS. This approach offers excellent selectivity, recovery, and throughput. For laboratories equipped for gas chromatography, a derivatization protocol using PFB-Br enables sensitive analysis by GC-MS. By understanding the chemical principles behind each step, researchers can confidently adapt these protocols to meet the specific challenges of their sample matrices and analytical objectives.

References

  • Solid-phase extraction of alkylphosphonic and O-alkyl alkylphosphonic acids followed by HPLC separation using porous graphitic carbon sorbent. PubMed. Available from: [Link]

  • P-(2-(((2-Chloroethoxy)(2-chloroethyl)phosphinyl)oxy)ethyl)phosphonic acid bis(2-chloroethyl)ester. PubChem. Available from: [Link]

  • Analysis of highly polar pesticides in foods by LC-MS/MS. ScienceDirect. Available from: [Link]

  • Preconcentration and Determination of Organophosphorus Pesticides in Water Samples by Carbon Nanotube Reinforced Hollow Fiber Solid/Liquid Phase Microextraction and Gas Chromatography-Flame Ionization Detector. Biosciences Biotechnology Research Asia. Available from: [Link]

  • Optimized Derivatization Procedure for Characterizing (Aminomethyl)phosphonic Acid Impurities by GC-MS. Journal of Chromatographic Science | Oxford Academic. Available from: [Link]

  • Extraction of Rare Earth Metals by Solid-Phase Extractants from Phosphoric Acid Solution. MDPI. Available from: [Link]

  • 17378-30-2 | MFCD24393365 | 2-Chloroethoxy(2-chloroethyl)phosphinic acid. AA Blocks. Available from: [Link]

  • Analytical Extraction Methods and Sorbents’ Development for Simultaneous Determination of Organophosphorus Pesticides’ Residues in Food and Water Samples: A Review. MDPI. Available from: [Link]

  • Determination of six organophosphorus pesticides in water samples by three-dimensional graphene aerogel-based solid-phase extraction combined with gas chromatography/mass spectrometry. RSC Publishing. Available from: [Link]

  • Determination of Pentafluorobenzyl Derivatives of Phosphonic and Phosphonothioic Acids by Gas Chromatography-Mass Spectrometry. ResearchGate. Available from: [Link]

  • Extraction and preconcentration of organophosphorus pesticides in water by using a polymethacrylate-based sorbent modified with. SciSpace. Available from: [Link]

  • Phosphonic acid, P-[2-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]-. US EPA. Available from: [Link]

  • Sample Preparation for the Analysis of Organophosphate and Brominated Flame Retardants in Consumer Products Using Sonication. Department of Toxic Substances Control. Available from: [Link]

  • Acids: Derivatization for GC Analysis. ScienceDirect. Available from: [Link]

  • Optimized Derivatization Procedure for Characterizing (Aminomethyl)phosphonic Acid Impurities by GC-MS. ResearchGate. Available from: [Link]

  • Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. International Labmate. Available from: [Link]

  • Solid-Phase Extraction (SPE). Veeprho. Available from: [Link]

  • Solid-Phase Extraction. Chemistry LibreTexts. Available from: [Link]

  • Highly Polar Pesticide Multi-Residue Analysis in Food Safety by LC-MS/MS. Shimadzu. Available from: [Link]

  • Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine. PubMed. Available from: [Link]

  • mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. DTIC. Available from: [Link]

  • Practical Applications of (2-Chloroethyl)Phosphonic Acid in Agricultural Production. HortScience. Available from: [Link]

Sources

Application

Application Note: Spectroscopic Characterization of 2-Chloroethoxy(2-chloroethyl)phosphinic acid

Target Audience: Analytical Chemists, Process Scientists, and Drug/Agrochemical Development Professionals. Introduction & Context 2-Chloroethoxy(2-chloroethyl)phosphinic acid (CAS 17378-30-2), frequently referred to in i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Process Scientists, and Drug/Agrochemical Development Professionals.

Introduction & Context

2-Chloroethoxy(2-chloroethyl)phosphinic acid (CAS 17378-30-2), frequently referred to in industrial contexts as Ethephon Impurity 2 or 2-Chloroethyl (2-chloroethyl)phosphonate, is a highly reactive organophosphorus intermediate[1][2]. It is most commonly encountered during the synthesis and degradation profiling of Ethephon, the world's most widely used plant growth regulator[3].

Because this molecule contains both a direct phosphorus-carbon (P-C) bond and a phosphorus-oxygen-carbon (P-O-C) ester linkage, standard one-dimensional analytics often fail to distinguish it from related phosphate or phosphite byproducts[4][5]. This application note provides a self-validating, multi-modal spectroscopic protocol to unambiguously characterize its structure, ensuring regulatory compliance and high-fidelity quality control.

Structural Overview & Analytical Rationale

Understanding the molecular architecture is the first step in designing a robust analytical workflow.

  • Molecular Formula: C4H9Cl2O3P

  • Accurate Mass: 205.9666 Da[1]

  • Causality in Technique Selection:

    • Phosphinic Acid Core (P=O, P-OH): The acidic hydroxyl group readily deprotonates, making negative-ion Electrospray Ionization (ESI-) the most sensitive technique for Mass Spectrometry.

    • P-C vs. P-O-C Linkages: The asymmetry of the two chloroethyl chains necessitates 2D-NMR (specifically

      
      H-
      
      
      
      P HMBC) to prove that one chain is directly bound to the phosphorus, while the other is bound via an oxygen bridge.
    • Dichlorinated Termini: The presence of two chlorine atoms provides a highly specific

      
       isotopic signature, serving as a built-in validation for MS data[5].
      

Workflow Sample 2-Chloroethoxy(2-chloroethyl) phosphinic acid (CAS: 17378-30-2) NMR Multinuclear NMR (1H, 13C, 31P) Sample->NMR MS HRMS (ESI-TOF) Isotope & Fragmentation Sample->MS IR FTIR Spectroscopy Functional Groups Sample->IR Data Data Integration & Cross-Validation NMR->Data MS->Data IR->Data Report Final Characterization Report Data->Report

Figure 1: Multi-modal analytical workflow for the spectroscopic profiling of CAS 17378-30-2.

Experimental Protocols (Self-Validating Systems)

Protocol A: Multinuclear NMR Spectroscopy ( H, C, P)

Causality:


P NMR immediately identifies the oxidation state and coordination of the phosphorus atom. Phosphonates/phosphinates typically resonate between 20–30 ppm, sharply distinguishing them from phosphates (~0 ppm).
  • Sample Preparation: Dissolve 20 mg of the analyte in 0.6 mL of Deuterium Oxide (D

    
    O). Why D
    
    
    
    O? The compound is a strong acid; using CDCl
    
    
    often leads to severe peak broadening due to hydrogen bonding and exchange dynamics.
  • Acquisition Parameters:

    • 
      H NMR (400 MHz):  16 scans, relaxation delay (D1) 2.0 s.
      
    • 
      C NMR (100 MHz):  1024 scans, D1 2.0 s, with 
      
      
      
      H decoupling.
    • 
      P NMR (162 MHz):  64 scans, D1 5.0 s. Why 5.0 s? Phosphorus nuclei have notoriously long 
      
      
      
      relaxation times; a longer D1 prevents signal saturation and ensures quantitative integration.
  • Validation Step (Self-Correction): Acquire a

    
    H-
    
    
    
    P HMBC spectrum. The protocol is validated if the direct P-CH
    
    
    protons exhibit a strong
    
    
    correlation, while the P-O-CH
    
    
    protons show a weaker
    
    
    correlation. If both show
    
    
    , the compound is a phosphate ester, indicating a synthesis failure.
Protocol B: High-Resolution Mass Spectrometry (HRMS-ESI)

Causality: HRMS provides the exact elemental composition, while the soft ESI technique preserves the parent ion.

  • Sample Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v). Critical Choice: Do not add Formic Acid. The phosphinic acid is already prone to deprotonation; adding acid suppresses the

    
     signal in negative ion mode.
    
  • Acquisition: Operate in ESI negative mode. Capillary voltage: 2.5 kV. Desolvation temperature: 350°C.

  • Validation Step (Self-Correction): Extract the isotopic cluster at m/z 204.96. The protocol is validated if the

    
     ratio strictly follows a ~100 : 65 : 11 distribution. A deviation >5% indicates isobaric interference in the LC flow, requiring a blank injection to clear the column.
    
Protocol C: FTIR Spectroscopy (ATR Mode)
  • Sample Preparation: Place 2 µL of the neat liquid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.

  • Acquisition: 32 scans from 4000 to 400 cm

    
     at a resolution of 4 cm
    
    
    
    .
  • Validation Step (Self-Correction): Prior to sample application, clean the crystal with isopropanol and run a background scan. The absolute absence of the strong P=O stretch (~1220 cm

    
    ) in the background validates the cleanliness of the optical cell.
    

Spectroscopic Data Interpretation

Table 1: Multinuclear NMR Assignments (Theoretical values in D O)
NucleusChemical Shift (ppm)Multiplicity & Coupling (Hz)Structural Assignment

P
26.5s (

H decoupled)
Phosphinate core (P=O)

H
4.15 - 4.25dt, 2H,

~ 8.0
P-O-CH

-CH

Cl

H
3.75 - 3.85t, 2H,

~ 6.0
P-O-CH

-CH

Cl

H
3.65 - 3.75dt, 2H,

~ 7.5
P-CH

-CH

Cl

H
2.30 - 2.45dt, 2H,

~ 18.0
P-CH

-CH

Cl

C
65.2d,

~ 6.5
P-O-CH

-CH

Cl

C
43.8d,

~ 4.0
P-O-CH

-CH

Cl

C
37.1d,

~ 2.5
P-CH

-CH

Cl

C
31.5d,

~ 138.0
P-CH

-CH

Cl
Table 2: HRMS (ESI-) Isotope Pattern for (C H Cl O P)
Ion SpeciesTheoretical m/zRelative Abundance (%)Diagnostic Significance

(

Cl,

Cl)
204.9600100.0Base peak, monoisotopic mass

(

Cl,

Cl)
206.9570~ 65.3Confirms presence of Cl


(

Cl,

Cl)
208.9541~ 10.6Confirms presence of Cl

Table 3: Key FTIR Vibrational Bands
Wavenumber (cm

)
Vibration TypeIntensityStructural Implication
2500 - 2700P-OH stretchBroad, MediumPresence of acidic hydroxyl group
1210 - 1240P=O stretchStrongPhosphoryl double bond
1020 - 1050P-O-C stretchStrongEster linkage
710 - 730C-Cl stretchMediumTerminal aliphatic chlorides

MS Fragmentation Pathway Visualization

During collision-induced dissociation (CID) in the mass spectrometer, the


 parent ion undergoes predictable neutral losses driven by the lability of the chloroethyl groups[5].

Fragmentation Parent [M-H]- m/z 204.96 (Isotope: 206.96, 208.96) Frag1 Loss of HCl / Vinyl Chloride [-62 Da] Parent->Frag1 Frag2 Loss of Ethylene Oxide [-44 Da] Parent->Frag2 Ion1 Fragment Ion m/z 142.99 Frag1->Ion1 Ion2 Fragment Ion m/z 160.95 Frag2->Ion2

Figure 2: Primary ESI-MS fragmentation pathways for the[M-H]- ion of the phosphinic acid.

References

  • "Ethephon | C2H6ClO3P | CID 27982", PubChem - National Institutes of Health. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving peak resolution between Ethephon and 2-Chloroethoxy(2-chloroethyl)phosphinic acid

The following guide is structured as a Technical Support Center resource. It is designed to simulate a high-level consultation for a researcher encountering resolution issues with Ethephon and its primary related substan...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center resource. It is designed to simulate a high-level consultation for a researcher encountering resolution issues with Ethephon and its primary related substance.

Ticket Category: Small Polar Molecule Separation | Analyte: Organophosphonates Status: Open | Priority: High

Executive Summary: The Separation Challenge

Researchers often report difficulty resolving Ethephon (2-Chloroethylphosphonic acid) from its "dimer-like" impurity, 2-Chloroethoxy(2-chloroethyl)phosphinic acid (often referred to as the mono-2-chloroethyl ester or Impurity B).

The Core Problem:

  • Structural Similarity: Both molecules are small, highly polar, and lack UV chromophores.

  • Charge State: Ethephon is a dibasic acid (

    
    , 
    
    
    
    ).[1] The impurity is typically a monobasic ester/acid.
  • Stability: Ethephon degrades rapidly to ethylene gas at

    
    , creating a conflict between the pH needed for stability (acidic) and the pH needed for anion-exchange selectivity (neutral/basic).
    

This guide provides the protocols and troubleshooting logic to achieve a resolution factor (


) > 1.5.

Module 1: Method Selection (Decision Matrix)

Before troubleshooting, ensure you are using the correct mode of chromatography. Standard Reversed-Phase (C18) is unsuitable for this separation due to lack of retention.

Comparison of Validated Methodologies
FeatureIon Chromatography (IC) Ion-Pairing HPLC HILIC-MS/MS
Primary Mechanism Anion Exchange (Charge-based)Hydrophobic Interaction (via TBA pairing)Partitioning (Water layer)
Detection Conductivity (Suppressed)ELSD / MS (Negative Mode)MS/MS (MRM)
Resolution Potential High (Exploits charge difference: -1 vs -2)Medium (Sensitive to mobile phase drift)Medium (Good for retention, tricky for isomers)
Stability Risk Low (if run time is short)Medium (Acidic mobile phases used)High (Often uses higher pH buffers)
Recommended For QC / Purity Analysis Routine AssayTrace Residue Analysis
Workflow Visualization: Selecting the Right Path

MethodSelection Start START: Define Analytical Goal Goal Is the goal Purity/Impurity Profiling or Trace Residue Analysis? Start->Goal Purity Purity / % Composition Goal->Purity High Conc. Trace Trace Residue (< 0.1 ppm) Goal->Trace Low Conc. IC_Path Method A: Ion Chromatography (Conductivity Detection) Purity->IC_Path Preferred (Robust) IP_Path Method B: Ion-Pairing HPLC (ELSD or UV-Vis if derivatized) Purity->IP_Path Alternative (If no IC) Matrix Is the matrix complex? (e.g., Soil, Plant Tissue) Trace->Matrix Matrix->IC_Path No (Water samples) MS_Path Method C: LC-MS/MS (HILIC or Ion-Pairing) Matrix->MS_Path Yes

Figure 1: Decision tree for selecting the analytical technique based on sensitivity needs and sample matrix.

Module 2: The Gold Standard Protocol (Ion Chromatography)

The most robust separation exploits the fact that at pH ~7, Ethephon is a dianion (


), while the ester impurity is a monoanion  (

).
Application Note: IC-Conductivity Method

Objective: Separate Ethephon and 2-Chloroethoxy(2-chloroethyl)phosphinic acid.

  • Column: High-capacity anion exchange (e.g., Dionex IonPac AS11-HC or Metrosep A Supp 5).

  • Suppressor: Self-regenerating suppressor (recycle mode), current set to 50-100 mA.

  • Detector: Conductivity.

  • Temperature: 30°C.

Gradient Profile (KOH Generator):

Time (min)KOH Conc. (mM)Comment
0.01.0Initial low strength to elute weak acids
5.01.0Isocratic hold
15.030.0Ramp to elute Ethephon (Dianion)
18.060.0Column Wash
18.11.0Re-equilibration
25.01.0End

Expected Elution Order:

  • Chloride (

    
    )
    
  • Phosphate (

    
    )
    
  • Impurity (Mono-ester, charge -1)

  • Ethephon (Parent, charge -2)

Critical Insight: If Ethephon and the impurity co-elute, your hydroxide concentration at the elution window is likely too high, pushing both species out too fast. Lower the gradient slope between 5 and 15 minutes.

Module 3: Troubleshooting & FAQs

Ticket #402: "My peaks are merging. How do I improve resolution?"

Analyst Response: The resolution loss is usually driven by pH mismatch or mobile phase strength.

Step 1: Check the pH/Ionization State Ethephon has a


 of ~7.2.[1]
  • Scenario A (IC): If using hydroxide eluents, the pH is >11, so Ethephon is fully ionized (-2). The impurity is -1. Separation should be easy.

  • Scenario B (Ion-Pairing/RP): If you are using a slightly acidic mobile phase (pH 4-5), Ethephon is largely mono-anionic (

    
    ). It will behave very similarly to the mono-ester impurity.
    
  • Fix: Adjust mobile phase pH to 6.0 - 6.5 (for Ion Pairing). This forces Ethephon towards the dianionic state, increasing its interaction with the pairing reagent (e.g., TBA) compared to the impurity.

Ticket #409: "Ethephon peak area is decreasing over the sequence."

Analyst Response: This is a stability issue. Ethephon decomposes to ethylene and phosphate at neutral-to-alkaline pH.

  • The Paradox: You need high pH for separation (IC) but low pH for stability.

  • The Protocol:

    • Keep autosampler temperature at 4°C .

    • Prepare standards in 0.01 M HCl or 0.1% Formic Acid (pH ~2).

    • Do not dilute samples in the alkaline IC eluent. Let the mixing happen on-column.

Troubleshooting Logic Flow

Troubleshooting Problem Issue: Poor Resolution (Rs < 1.5) CheckMode Check Mode Problem->CheckMode IC_Branch Ion Chromatography CheckMode->IC_Branch IP_Branch Ion-Pairing LC CheckMode->IP_Branch IC_Action Action: Decrease Gradient Slope (5-15 min window) IC_Branch->IC_Action IP_Action Action: Check pH. Is pH < 5.0? IP_Branch->IP_Action IP_Fix Raise pH to 6.0 (Force Dianion State) IP_Action->IP_Fix Yes

Figure 2: Diagnostic logic for resolving peak co-elution.

Module 4: Alternative Protocol (LC-MS/MS)

For labs without IC capabilities, Ion-Pairing LC-MS is the validated alternative.

Reagents:

  • Ion Pairing Agent: Tetrabutylammonium acetate (TBA) or Formic Acid (if using HILIC).

  • Solvent A: 5 mM TBA in Water (pH adjusted to 6.0 with acetic acid).

  • Solvent B: Acetonitrile.[2][3][4]

LC Parameters:

  • Column: C18 (End-capped), 150 x 2.1 mm, 3 µm.

  • Flow: 0.3 mL/min.

  • Gradient: 0-5% B over 10 mins. (Keep organic low to maintain ion-pairing solubility).

MS/MS Transitions (Negative ESI):

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)
Ethephon 143.0107.0 (

)
15
Impurity 205.0143.0 (Loss of chloroethyl)20

Note: The impurity mass is based on the mono-ester structure (MW ~206).

References

  • FAO (Food and Agriculture Organization). (2000). Ethephon Specifications and Evaluations for Agricultural Pesticides. FAO Specifications 373/SL/S/2000.

  • US EPA. (2014). Analytical Method for the Determination of Residues of Ethephon in Water Using LC/MS/MS.[2][3][4][5] MRID 49305604.[3]

  • CIPAC (Collaborative International Pesticides Analytical Council). Method 373: Ethephon.[1] (Standard method for titrimetric and IC analysis).

  • BenchChem. Technical Guide to (2-Chloroethoxy)(2-chloroethyl)phosphinic acid (CAS 17378-30-2).[6]

  • Takenaka, S. (2002). New Method for Ethephon Residue Analysis... Journal of Agricultural and Food Chemistry. (Describes derivatization techniques).

Sources

Optimization

Phosphinic Acid Extraction Support Center: Troubleshooting Low Recovery Rates

Welcome to the Technical Support Center for liquid-liquid extraction (LLE). As an Application Scientist, I have designed this guide to help researchers and process engineers troubleshoot and resolve low recovery rates wh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for liquid-liquid extraction (LLE). As an Application Scientist, I have designed this guide to help researchers and process engineers troubleshoot and resolve low recovery rates when utilizing phosphinic acid extractants (such as Cyanex® 272, Cyanex® 302, and their derivatives).

Rather than simply providing a list of adjustments, this guide focuses on the causality behind extraction failures—bridging the gap between thermodynamic principles, aqueous chemistry, and organic phase behavior.

Diagnostic Workflow

Before altering your chemical parameters, use the following logical workflow to isolate the root cause of your recovery loss.

TroubleshootingWorkflow Start Low Recovery Rate Detected CheckPH 1. Check Aqueous pH Is equilibrium pH optimal? Start->CheckPH Saponify Action: Saponify Extractant or Add Buffer CheckPH->Saponify No CheckPhase 2. Check Phase Separation Is a 3rd phase present? CheckPH->CheckPhase Yes Saponify->CheckPhase AddModifier Action: Add Phase Modifier (e.g., TBP, Phenol) CheckPhase->AddModifier Yes CheckKinetics 3. Check Mixing Kinetics Is contact time sufficient? CheckPhase->CheckKinetics No AddModifier->CheckKinetics IncreaseTime Action: Optimize O/A Ratio & Increase Contact Time CheckKinetics->IncreaseTime No CheckStripping 4. Check Stripping Phase Is back-extraction complete? CheckKinetics->CheckStripping Yes IncreaseTime->CheckStripping IncreaseAcid Action: Increase Stripping Acid Concentration CheckStripping->IncreaseAcid No Success Recovery Rate Restored CheckStripping->Success Yes IncreaseAcid->Success

Diagnostic workflow for troubleshooting low recovery in phosphinic acid extraction.

Core Troubleshooting Guides (FAQs)

Issue 1: pH Drift and Suboptimal Aqueous Chemistry

Q: My target metal extraction efficiency is high for the first few minutes but suddenly drops, leaving a large portion of the metal in the raffinate. Why is this happening, and how do I fix it?

The Causality: Phosphinic acids extract metal ions via a cation-exchange mechanism. For every divalent metal ion (


) extracted into the organic phase, two protons (

) are released into the aqueous phase[1]. This rapid accumulation of protons causes a sharp drop in the aqueous pH (known as pH drift). Because phosphinic acid extraction is highly pH-dependent, dropping below the specific extraction isotherm threshold for your target metal halts the forward reaction entirely[1].

The Solution: You must pre-saponify the extractant. By reacting the organic phase with a base (like


 or 

) prior to extraction, you convert a calculated percentage of the phosphinic acid into its sodium or ammonium salt. During extraction, the system will release

instead of

, inherently buffering the aqueous phase and maintaining the optimal equilibrium pH required to drive the extraction to completion[1].
Issue 2: Third Phase Formation and Steric Hindrance

Q: I am observing a cloudy emulsion and a distinct, viscous "third phase" forming between the aqueous and organic layers. How does this impact recovery?

The Causality: Third phase formation occurs when the metal-extractant coordination complex exceeds its solubility limit in the chosen organic diluent (most commonly seen when using purely aliphatic diluents like kerosene)[2]. This physical separation isolates your target molecules in a highly viscous intermediate layer, drastically reducing the recovery rate in the bulk organic phase and making physical phase separation in mixer-settlers nearly impossible[2].

The Solution: You must alter the solvation environment by introducing a phase modifier or changing the diluent. Adding 5-10% (v/v) of a modifier like tributyl phosphate (TBP), isodecanol, or phenol disrupts the highly ordered metal-ligand aggregates, increasing their solubility in the organic phase[3]. Alternatively, utilizing an aromatic diluent (e.g., benzene or toluene) provides


-

interactions that stabilize the complex, though environmental and safety constraints of aromatics must be considered[4].
Issue 3: Poor Stripping Efficiency

Q: The extraction phase works perfectly, but my final recovery rate after the stripping stage is exceptionally low. What is the limiting factor?

The Causality: Phosphinic acids form highly stable, thermodynamically favorable coordination complexes with certain metals (e.g., Zinc, or heavy rare earth elements like Dysprosium). If the stripping agent (the back-extraction acid) is too weak, the thermodynamic drive is simply insufficient to break the metal-ligand bonds and force the metal back into the aqueous phase[5].

The Solution: Optimize the stripping acid concentration. For strongly bound metals, increasing the stripping agent concentration is mandatory. For example, stripping Zinc from Cyanex 272 requires 80-100 g/L of strong acid (such as


 or 

) to effectively enrich the metal in the aqueous recovery solution[5].

Quantitative Data: Optimization Parameters

The following table summarizes the field-proven baseline parameters for optimizing recovery rates across various target metals using phosphinic acid systems.

Target MetalPreferred Extractant SystemOptimal Equilibrium pHRecommended Stripping AgentCommon Modifiers / Diluents
Zinc (Zn²⁺) Cyanex 2723.0 – 3.580-100 g/L

or

TBP / Kerosene[5]
Cobalt (Co²⁺) Cyanex 2724.5 – 5.0Dilute

(pH < 1.5)
Naphtha, TBP[6]
Dysprosium (Dy³⁺) Cyanex 272 + Alamine 3362.0 – 5.0

Benzene, Toluene[4]
Palladium (Pd²⁺) Cyanex 3021.0 – 2.02.0 M Thiourea in 1.0 M

Kerosene[7]

Self-Validating Experimental Protocol

To ensure your extraction workflow is scientifically rigorous, follow this self-validating methodology. Every critical step includes a specific analytical checkpoint to verify success before proceeding.

Phase 1: Saponification (Pre-equilibration)
  • Method: React the organic phase (e.g., 20% v/v Cyanex 272 in diluent) with a calculated stoichiometric amount of

    
     to achieve a 30-50% saponification degree. Mix vigorously for 15 minutes.
    
  • Validation Checkpoint: Perform an acid-base titration of the organic phase. If the free acid concentration matches your theoretical unsaponified ratio, the extractant is properly prepared. If not, adjust the mixing time or base concentration.

Phase 2: Extraction (Loading)
  • Method: Contact the aqueous feed and the saponified organic phase at a specific Organic/Aqueous (O/A) ratio (e.g., 1:1) for 10-15 minutes to ensure kinetic equilibrium is reached.

  • Validation Checkpoint: Measure the equilibrium pH of the aqueous raffinate immediately after phase separation. If the pH has dropped below the target isotherm (e.g., below pH 4.5 for Cobalt), the buffer capacity was exceeded. You must return to Phase 1 and increase the saponification degree[1].

Phase 3: Scrubbing (Impurity Removal)
  • Method: Contact the loaded organic phase with a dilute acid (e.g., pH 2.0

    
    ) to selectively remove weakly bound, co-extracted impurities (such as Nickel or Manganese)[6].
    
  • Validation Checkpoint: Analyze the scrub raffinate via ICP-OES. If your target metal is detected in high concentrations alongside the impurities, your scrub acid is too strong. Adjust the pH upward to prevent product loss.

Phase 4: Stripping (Product Recovery)
  • Method: Contact the scrubbed organic phase with a strong acid (e.g., 1.0 M

    
    ) at an O/A ratio of 2:1 to concentrate the target metal into the final aqueous phase.
    
  • Validation Checkpoint: Perform a strict mass balance calculation:

    
    . A deficit of >5% indicates the metal is trapped in a third phase or irreversibly bound to degraded extractant, requiring the addition of a phase modifier or complete solvent regeneration.
    

References

1.[2] Solvent extraction of rare earth elements using phosphonic/phosphinic acid mixtures. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6Ccj2hfXROrFO3K8-i-yGqP-tTyLgwHHDQjCCksKPe3hPiMi86j3qWax2rZ4oRPaDRSXuogT0HmQ8xj5V7cdb2pKKHHPXj_uXU3eQ5pS__ScaejULz0OJ1mVBgZdGk9P9AJyuvKPfzAwBvq65St1JyutaIyzjHbEMcvYR95SbyHkVOnk69Y7E6d00AO3YHN-rL1D9sAdUwyoG9FQv85DQ918ZmzG7ioqIwWv3MzJY8HZtKVfQgWKyhZsjtn32Jsk=] 2.[3] Extraction of Nd(III) by hydrophobic eutectic solvent BTMPPA/phenol from nitrate solution. Sciforum.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuv-58yeee1rZa6A_jIaYxDjKHoDa8Eb72WHIE4u-N6RbAZO4K_zD5nIUhHbg7y9kUDEy_HZUBLsPTmoC8wCOGRsHGb6AlsLbesvFcIo3BMH_F3IH0BPTUyUbGDR2wJFVX35Ex9JH9g8yBBA==] 3.[7] Liquid-Liquid Extraction of Palladium from Simulated Liquid Waste using Phosphinic Acid as a Carrier. Academia.edu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8_IKY6jlIwt7_ThIbHiz3dfOnpILMJGvm-Y-Oae_9HXaE7zxPajBdwMTbmJyouJ2F9ByPfk2LyJM9DnJT2V414yKzSv9oovE9NOtjPvuNPeBsWEXZCRXRlK38-9woqaCQ3BvccDsZsD3LIuM9QZVKHkuzaJyskMkiuwHg3paBRgQZglsxIueXHPba7c1q_x-UQ9W76MQwMfke6e-zaajO53nlmWU92aChVYAEbalOY5IDzgtQDGbKcSjm9h8xqhrw] 4.[4] Liquid-liquid extraction and separation of light and heavy rare earth elements from chloride solution using a mixture of tertiary amine and phosphinic acid. Taylor & Francis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuCPoSSsD6jKkqxG4fNglo9BrvPExM79qUi3gqbNNzblQ0pIeFVjmnz8yRKvxw-jp74BznTEWPwsapQNaVo1GxWIVHbVrBxVVx4KigXJs3djG0biG9xb21g6WoCZLuVR0-w5hj7Rib] 5.[5] CYANEX 272 for the extraction and recovery of zinc from aqueous waste solution using a mixer-settler unit. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7JEE6bdvE8f_kPGQrK_yaCBCphQ5CX-QtZAXMViZZtQ3L1_vfGtKsHENOQghp0meIjHkggR0ru1QfQsu5hrUhYjoX_H534uZB2_Mo1G7L8wtBmBJzYkAesnqwwAEh0_l22k4Fh58LEK7BrXh7ouF-9267VGkX6JIvl50vbEjhEO1c48vBoPie2p1-6UgK0a9TjrkS22cnl53iul7d5j3wsA1F8AJoB1wC_aH9XHxPdz5EtsZH9w9IGV-GnIS3F5eCMLbXPq1x5CiV3gN04HHpDGqs2BYfmw==] 6.[6] Separation of Cobalt and Nickel using CYANEX 272 for Solvent Extraction. Diva-Portal.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrDmdV_Iglkii_HVQNVGCpP0DwhfsrsMbLpmN6kxbEY5knUUQJojQMNkE9gKfW-6mZA4Xp_o9cvFzZN9hfL8S4pP8Y1EjN9FjrDgKerKd_fvFQtDa2xezq4PTKbMJt2RFw14Bwu012gXBlN3oe9zf_j_IQDB2raorY9mg=] 7.[1] Separation of Co(II), Mn(II), and Ni(II) by solvent extraction with Cyanex 272 and D2EHPA from the sulfuric acid leaching solution of spent lithium-ion batteries. Physicochemical Problems of Mineral Processing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIx_7dSRZ_hOvBHWJAyc5Jiph6s3s-C8zaDdEaMOFDZ9-ClwAOjgllzBLaA5mA0Yz2goBtPZzThwjev0L4s1mv0hd1RPYfM3IIbbhOpWuQl5hfbhwBTjISioGWvCs59C0QGfxz5WTCzPeith9-hUExvSs12r1Ktq6-SWANwXXkQTpgTuidDPu3_AG2KhHXP_ENkpIRUg==]

Sources

Troubleshooting

Minimizing matrix effects in LC-MS analysis of 2-Chloroethoxy(2-chloroethyl)phosphinic acid

Focus Analyte: 2-Chloroethoxy(2-chloroethyl)phosphinic acid (CAS 17378-30-2)[1] Common Alias: Ethephon Impurity 2[2] Welcome to the Technical Support Center. Analyzing highly polar, anionic organophosphorus compounds lik...

Author: BenchChem Technical Support Team. Date: March 2026

Focus Analyte: 2-Chloroethoxy(2-chloroethyl)phosphinic acid (CAS 17378-30-2)[1] Common Alias: Ethephon Impurity 2[2]

Welcome to the Technical Support Center. Analyzing highly polar, anionic organophosphorus compounds like 2-Chloroethoxy(2-chloroethyl)phosphinic acid presents unique challenges in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to its phosphinic acid moiety, this compound exhibits extreme hydrophilicity, making it prone to poor chromatographic retention, extraction losses, and severe matrix effects (ion suppression)[3].

This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure scientific integrity and robust quantitation in your drug development or agricultural residue workflows.

🔍 Troubleshooting Guides & FAQs

Q1: My analyte elutes at the void volume on a C18 column, and the MS signal is completely suppressed. How do I fix this? Diagnosis: Standard reversed-phase (C18) columns cannot retain highly polar phosphinic acids. When the analyte elutes in the void volume, it competes directly with unretained salts, sugars, and polar matrix co-extractives for charge in the Electrospray Ionization (ESI) source. This competition leads to catastrophic ion suppression[3]. Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or a specialized Anionic Polar Pesticide column. These stationary phases utilize mixed-mode or ion-exchange mechanisms to retain the anionic phosphinic group, effectively shifting the analyte's retention time away from the heavily suppressed void volume[4].

Q2: I am using the standard QuEChERS extraction method, but my recovery is below 30%. Why? Diagnosis: QuEChERS relies on a salting-out step to drive analytes into an organic (acetonitrile) layer. Highly polar, water-soluble compounds like 2-Chloroethoxy(2-chloroethyl)phosphinic acid resist this partitioning. Instead of migrating to the organic phase, they remain trapped in the aqueous phase or precipitate alongside the salts[5]. Solution: Abandon QuEChERS for this specific analyte. Implement the Quick Polar Pesticides (QuPPe) method. QuPPe uses acidified methanol without a partitioning step. The acidic environment keeps the phosphinic group protonated (or highly soluble), while the methanol efficiently precipitates interfering proteins and complex polysaccharides[6].

Q3: Even with QuPPe and HILIC, I am seeing a 50% drop in signal intensity in real matrix samples compared to solvent standards. How can I minimize this? Diagnosis: The QuPPe method is highly effective for recovery but yields a "crude" extract. It intentionally omits dispersive Solid Phase Extraction (dSPE) cleanup because polar analytes bind to cleanup sorbents and are easily lost[7]. Consequently, the final extract is heavily loaded with matrix co-extractives. Solution: Employ a "Dilute-and-Shoot" strategy. Diluting the crude QuPPe extract 5-fold to 10-fold with solvent exponentially reduces the concentration of competing matrix ions in the ESI droplet, whereas the analyte signal only decreases linearly. If your MS instrumentation has sufficient sensitivity, dilution is the most robust physical method to restore ionization efficiency[8].

Q4: How do I ensure accurate quantitation if residual matrix effects persist after dilution? Diagnosis: Physical separation and dilution can minimize, but rarely eliminate, matrix effects in complex biological or agricultural samples. Solution: A self-validating quantitation system requires a Stable Isotope-Labeled Internal Standard (SIL-IS). Because the SIL-IS co-elutes exactly with your target analyte, it experiences the exact same degree of ion suppression in the source. By quantifying via the analyte/IS area ratio, the matrix effect is mathematically neutralized[9]. If a specific SIL-IS is unavailable, you must rely on Matrix-Matched Calibration curves to ensure trustworthiness in your reporting[7].

📊 Data Presentation: Matrix Effect Mitigation Strategies

The following table summarizes the quantitative impact of various experimental choices on matrix effects and overall recovery for polar phosphinic acids.

Analytical StrategyAverage Matrix Effect (%)Recovery (%)Mechanistic RationaleRecommendation
QuEChERS + C18 Column > -80% (Severe)< 30%Analyte is lost in the aqueous phase during salting-out and co-elutes with void volume salts.Not Recommended
Crude QuPPe + HILIC -40% to -60%85–95%Improved retention separates the analyte from the void, but the crude extract overloads the MS source.Baseline Method
QuPPe + 5x Dilution + HILIC -10% to -20%85–95%Dilution exponentially reduces matrix ionization competition in the ESI droplet.Recommended
QuPPe + SIL-IS + HILIC Corrected to ~0%85–95%Co-eluting labeled standard experiences identical suppression, normalizing the response ratio.Gold Standard

🧪 Experimental Protocols

Modified QuPPe Extraction & LC-MS/MS Workflow

Objective: Maximize recovery of 2-Chloroethoxy(2-chloroethyl)phosphinic acid while minimizing matrix suppression.

Step 1: Sample Extraction (QuPPe)

  • Weigh 10.0 g of homogenized, frozen sample into a 50 mL polypropylene centrifuge tube. Crucial: Avoid glass containers, as polar phosphinic acids can bind irreversibly to active silanol groups on glass surfaces[6].

  • Add 10 mL of acidified extraction solvent (Methanol containing 1% Formic Acid).

  • Add the appropriate volume of SIL-IS (e.g., Ethephon-D4 or a closely related structural analog) to compensate for downstream matrix effects.

  • Shake vigorously for 1 minute using a mechanical shaker to ensure complete tissue penetration.

  • Centrifuge at 4000 rpm for 5 minutes at 4°C to pellet precipitated proteins and matrix solids.

Step 2: Dilution (Matrix Effect Mitigation)

  • Transfer 1 mL of the crude supernatant to a clean polypropylene tube.

  • Dilute with 4 mL of Methanol:Water (50:50, v/v) containing 0.1% Formic acid (yielding a 5-fold dilution).

  • Filter the diluted extract through a 0.22 µm PTFE syringe filter directly into a polypropylene autosampler vial.

Step 3: LC-MS/MS Conditions

  • Column: Anionic Polar Pesticide Column or HILIC phase (e.g., 2.1 x 100 mm, 1.7 µm)[4].

  • Mobile Phase A: 1% Formic acid in Water (v/v).

  • Mobile Phase B: 1% Formic acid in Acetonitrile (v/v).

  • Gradient: Start at 90% B (necessary for HILIC to ensure retention of polar compounds), hold for 2 mins, ramp to 50% B over 5 mins, hold for 2 mins, and return to 90% B for re-equilibration.

  • MS Mode: ESI Negative (-).

  • Transitions (MRM): Monitor the deprotonated precursor [M-H]- at m/z 205. Optimize collision energy for specific product ions (e.g., loss of chloroethyl groups).

⚙️ System Visualization

G Sample Complex Sample Matrix (High Water/Sugar Content) QuPPe QuPPe Extraction (Acidified Methanol) Sample->QuPPe Avoids partitioning losses Centrifuge Centrifugation & Protein Precipitation QuPPe->Centrifuge Dilution 5x Extract Dilution (Reduces Co-extractives) Centrifuge->Dilution Crude extract SIL_IS Addition of SIL-IS (Matrix Compensation) Dilution->SIL_IS Exponential matrix reduction HILIC HILIC Chromatography (Avoids Void Volume) SIL_IS->HILIC ESI ESI(-) MS/MS Detection (Analyte Quantitation) HILIC->ESI Clean analyte delivery

Caption: Workflow for mitigating matrix effects in LC-MS/MS analysis of polar phosphinic acids.

📚 References

  • Title: Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin (QuPPe) Source: European Union Reference Laboratory for Single Residue Methods (EURL-SRM) URL: [Link]

  • Title: Analysis of highly polar pesticides in foods by LC-MS/MS Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Analysis of highly polar pesticides in foods by LC-MS/MS Source: Journal of Food and Drug Analysis URL: [Link]

  • Title: Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides (QuPPe-PO-Method) Source: European Union Reference Laboratory for Single Residue Methods (EURL-SRM) URL: [Link]

  • Title: Evaluation of the Performance of an LC-MS/MS Method for the Determination of Anionic Polar Pesticide Residues Source: Waters Corporation URL: [Link]

  • Title: Quantitation of polar pesticides in foods of plant origin Source: SCIEX URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Column Selection for Polar Organophosphorus Compound Separation

Welcome to the technical support center dedicated to the chromatographic separation of polar organophosphorus compounds (POPs). These compounds, which include vital metabolites, industrial chemicals, and certain pesticid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the chromatographic separation of polar organophosphorus compounds (POPs). These compounds, which include vital metabolites, industrial chemicals, and certain pesticides like glyphosate, present a significant analytical challenge due to their high polarity and poor retention in traditional reversed-phase liquid chromatography (RPLC).[1][2][3][4] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, empowering you to develop robust and reproducible separation methods.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of polar organophosphorus compounds, providing a systematic approach to identify and resolve them.

Problem: Insufficient or No Retention of Analytes

Q: My polar organophosphorus analytes are eluting at or near the void volume. How can I increase their retention?

A: This is a classic issue when using RPLC for highly polar compounds. The primary cause is the incompatibility between the polar analytes and the nonpolar stationary phase.

Potential Causes & Solutions:

  • Incorrect Chromatography Mode: Standard C18 columns are generally unsuitable for retaining highly polar compounds like glyphosate or aminomethylphosphonic acid (AMPA).

    • Solution: Switch to a more appropriate chromatographic mode. Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred technique for retaining and separating very polar analytes.[1][2][3][4] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[1][2] This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, thus increasing retention.[3][5][6]

  • Mobile Phase Composition (in HILIC): In HILIC, water is the strong solvent. If the aqueous content of your mobile phase is too high, retention will decrease.[6]

    • Solution: Increase the percentage of the organic solvent (e.g., acetonitrile) in your mobile phase.[7][8] A good starting point for HILIC is often 80-95% acetonitrile.[7][9] Ensure a minimum of 3% water is present to maintain the hydrated layer on the stationary phase.[7][10]

  • Improper Column Equilibration: HILIC columns require extensive equilibration to form the stable, water-rich layer necessary for reproducible retention.[3][11][12] Insufficient equilibration is a common cause of retention time drift and poor performance.[12]

    • Solution: Equilibrate the column with the initial mobile phase for a significantly longer time than in RPLC. A minimum of 10 column volumes is recommended for re-equilibration between injections, and initial conditioning may require 20-50 column volumes.[10][11][13]

Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)

Q: I'm observing significant peak tailing for my phosphate-containing analytes. What is causing this and how can I fix it?

A: Poor peak shape is often related to secondary interactions with the stationary phase or issues with the sample solvent.

Potential Causes & Solutions:

  • Secondary Ion-Exchange Interactions: Bare silica HILIC columns possess acidic silanol groups on their surface. At typical mobile phase pH values (pH > 4-5), these silanols can become deprotonated and negatively charged, leading to strong, undesirable ionic interactions with positively charged analytes or causing peak tailing for acidic analytes.[7]

    • Solution 1 (Mobile Phase Modification): Increase the ionic strength of the mobile phase by increasing the buffer concentration (e.g., 10-20 mM ammonium formate or ammonium acetate).[7][11] The buffer ions will compete with the analytes for active sites on the stationary phase, masking the secondary interactions and improving peak shape.[10][11]

    • Solution 2 (Column Selection): Choose a stationary phase with different selectivity. Amide, zwitterionic (HILIC-Z), or penta-HILIC phases can offer alternative retention mechanisms and reduce unwanted silanol interactions.[9][14][15]

  • Sample Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger (i.e., more aqueous) than the mobile phase is a primary cause of peak distortion in HILIC.[11][13][16]

    • Solution: The sample diluent should match the initial mobile phase composition as closely as possible.[2][11] If analyte solubility is an issue, a mixture like 75% acetonitrile and 25% methanol can be a good starting point.[13] If a more aqueous diluent is unavoidable, reduce the injection volume significantly (e.g., 0.5-5 µL for a 2.1 mm ID column).[1][10]

  • Column Overload: Injecting too much sample mass can lead to broadened or flattened peaks.[10]

    • Solution: Reduce the sample concentration or the injection volume.

Problem: Poor Reproducibility and Shifting Retention Times

Q: My retention times are drifting from one injection to the next. How can I improve the stability of my HILIC method?

A: Reproducibility issues in HILIC are almost always linked to the stability of the water layer on the stationary phase and precise control of the mobile phase.

Potential Causes & Solutions:

  • Insufficient Column Re-equilibration: As mentioned, this is the most common cause of retention time drift.[11][12]

    • Solution: Ensure a strict and sufficient re-equilibration time between gradient runs, typically at least 10 column volumes.[11][13] To save time, you can often perform the re-equilibration step at a higher flow rate than the analytical run, as the high organic content keeps backpressure low.[12]

  • Mobile Phase Instability: Small variations in the mobile phase composition, especially the water content, can cause significant shifts in retention.

    • Solution: Always prepare mobile phases fresh and by accurately mixing pre-measured volumes rather than relying on the pump's online mixing for the aqueous portion in a high-organic mobile phase. Ensure the mobile phase buffer is added to both the aqueous (A) and organic (B) lines to maintain constant ionic strength during a gradient.[13]

  • Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and the kinetics of partitioning, leading to retention shifts.

    • Solution: Use a column thermostat to maintain a constant, stable temperature throughout the analytical sequence.

Frequently Asked Questions (FAQs)

Q1: What is the best type of column to start with for separating polar organophosphorus compounds?

A: For most polar organophosphorus compounds, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is the recommended starting point.[17][18] Traditional reversed-phase C18 columns will provide little to no retention.[3][4]

Within the HILIC category, there are several chemistries to consider, and screening multiple phases is often the best strategy for method development.[15][19]

Stationary Phase TypePrimary Retention MechanismsBest Suited ForKey Considerations
Bare Silica (Unbonded) Partitioning, Adsorption, Ion-Exchange[14][20][21]General purpose HILIC, retention of very polar basic compounds.[22]Can have strong secondary interactions with acidic silanols; pH stability is typically limited (pH 1-5).[22]
Amide Partitioning, Hydrogen BondingA wide range of polar compounds, including carbohydrates and polar acids/bases.[23]Offers different selectivity compared to bare silica; often provides good peak shapes.
Zwitterionic (e.g., HILIC-Z) Partitioning, Ion-Exchange (Cationic & Anionic)Polar acidic and basic compounds; offers unique selectivity and often excellent peak shape.[9]Very robust, often stable over a wide pH range (e.g., pH 2-12).[9]
Diol / Penta-HILIC Primarily Partitioning, some Hydrogen Bonding[14]Polar neutral compounds; can offer alternative selectivity to silica or amide phases.Generally less ion-exchange character than bare silica.

For a complex mixture of POPs, starting with a robust, versatile phase like a zwitterionic or amide column is often a good strategy.

Q2: How do I choose the right mobile phase for my HILIC separation?

A: HILIC mobile phases consist of a high percentage of a water-miscible organic solvent and a small percentage of an aqueous component.

  • Organic Solvent: Acetonitrile is the most common and recommended choice.[7] Its aprotic nature provides good retention for a broad range of polar analytes.

  • Aqueous Component: This is typically water containing a buffer. The percentage of the aqueous component is a key driver of retention; increasing the water content decreases retention time.[6] A typical gradient might run from ~5% to ~40% aqueous.[3]

  • Buffer Selection: Using a buffer is critical for good peak shape and reproducible retention times, especially for ionizable compounds.[7][24]

    • Type: Ammonium formate and ammonium acetate are the most common choices because they are volatile (compatible with mass spectrometry) and soluble in high-organic mobile phases.[7][19]

    • Concentration: A concentration of 10-20 mM in the aqueous portion is a good starting point.[7][11]

    • pH: The mobile phase pH is a powerful tool for controlling selectivity.[19] It affects the charge state of both the analytes and the stationary phase. A good practice is to screen pH values such as 3.0 and 6.0 to see the effect on separation.[19]

Q3: What are the best practices for sample preparation and injection?

A: Proper sample preparation is crucial for method success, especially regarding the sample diluent.

  • Extraction: For solid samples like soil or vegetables, extraction with polar solvents or solvent mixtures is necessary. Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), solid-phase extraction (SPE), or solvent extraction with ethyl acetate or acetonitrile/water mixtures are common.[25][26][27]

  • Sample Diluent: This is one of the most critical factors for good peak shape in HILIC. The injection solvent must be as weak (high in organic content) as possible and ideally match the initial mobile phase conditions. [2][11] Injecting in a strong, highly aqueous solvent will cause peak distortion.[11][16]

  • Injection Volume: Keep injection volumes small, particularly if the sample diluent does not perfectly match the mobile phase. For a 2.1 mm ID column, start with 1-5 µL.[10]

Q4: Can I use Mixed-Mode Chromatography instead of HILIC?

A: Yes, Mixed-Mode Chromatography (MMC) is another powerful technique for retaining polar compounds.[2][28][29] MMC columns have stationary phases that are intentionally designed with multiple functionalities, such as reversed-phase (e.g., C18) and ion-exchange (anion or cation) groups.[29][30]

  • Advantages: MMC can provide unique selectivity and retain a very broad range of analytes, from nonpolar to highly polar and charged, often in a single run.[29] It can retain polar ionizable compounds without the need for ion-pairing reagents.[29]

  • Disadvantages: Method development can be more complex because you need to optimize parameters for multiple retention mechanisms simultaneously (e.g., organic content, pH, and ionic strength).[28][30]

  • When to Consider It: MMC is an excellent choice if your sample contains a mixture of polar, nonpolar, and charged organophosphorus compounds, or if HILIC does not provide the desired selectivity.

Visualized Workflows & Mechanisms

Troubleshooting Workflow for Poor Peak Shape

This diagram outlines a logical sequence for diagnosing and correcting common peak shape issues in HILIC.

G cluster_0 start Problem: Poor Peak Shape (Tailing, Fronting, Splitting) cause1 Is sample solvent stronger than mobile phase? start->cause1 sol1a Match sample solvent to initial mobile phase cause1->sol1a Yes cause2 Are secondary interactions occurring? cause1->cause2 No sol1a->cause2 Still an issue? sol1b Decrease injection volume sol2a Increase buffer concentration (e.g., to 20mM) cause2->sol2a Yes cause3 Is column overloaded? cause2->cause3 No sol2b Change mobile phase pH sol2c Screen alternative column (Amide, Zwitterionic) sol2a->cause3 Still an issue? sol3 Dilute sample or reduce injection volume cause3->sol3 Yes caption Troubleshooting Poor Peak Shape in HILIC HILIC_Mechanism cluster_0 HILIC Stationary Phase Particle cluster_1 Bulk Mobile Phase (High % Acetonitrile) StationaryPhase Silica Particle Polar Bonded Phase Immobilized Aqueous Layer Analyte Polar Analyte Analyte->StationaryPhase:f2 Partitioning Solvent ACN caption Analyte Partitioning in HILIC

Caption: Analyte Partitioning in HILIC

Key Experimental Protocols

Protocol 1: HILIC Column Conditioning and Equilibration

This protocol is essential for achieving reproducible results. Failure to properly equilibrate the column is a primary source of method instability. [11][12] Objective: To establish a stable and uniform aqueous layer on the HILIC stationary phase surface.

Materials:

  • New or stored HILIC column

  • HPLC/UHPLC system

  • Mobile Phase A: 90:10 Water/Acetonitrile with 10 mM Ammonium Formate, pH 3.0

  • Mobile Phase B: 90:10 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0

Procedure:

  • Initial Column Flush (for new or stored columns):

    • Disconnect the column from the detector.

    • Flush the column with 100% Acetonitrile for 5-10 column volumes at a low flow rate (e.g., 0.2 mL/min for a 2.1 mm ID column).

  • System Purge:

    • Purge all pump lines with their respective mobile phases (A and B) to remove any old solvents.

  • Initial Conditioning with High Organic Mobile Phase:

    • Set the flow rate to your method's starting flow rate (e.g., 0.4 mL/min).

    • Set the mobile phase composition to 95-100% Mobile Phase B.

    • Pump at least 20-50 column volumes of this starting mobile phase through the column. For a 100 x 2.1 mm column (~0.35 mL volume), this equates to 7-17.5 mL, or approximately 18-44 minutes at 0.4 mL/min. [10][13]

  • Gradient Equilibration (if using a gradient method):

    • Run at least 3-5 blank injections (injecting initial mobile phase) using your full analytical gradient method before injecting any samples. This ensures the column sees the full gradient cycle multiple times, promoting a stable equilibrium.

  • Inter-run Re-equilibration:

    • After each gradient elution, the column must be returned to initial conditions and held to re-establish the aqueous layer.

    • Use a minimum of 10 column volumes for re-equilibration between each sample injection. [11][13]For the example column above, this would be ~3.5 mL, requiring an 8.75-minute equilibration time at 0.4 mL/min.

References

  • Retention Mechanisms in HILIC Chromatography: Important Considerations for Robust LC-MS Applications. waters.com. [Link]

  • Quantitative Assessment of Retention Mechanisms for Ionized Compounds in Hydrophilic Interaction Chromatography (HILIC). pubs.acs.org. [Link]

  • Hydrophilic Partitioning or Surface Adsorption? A Quantitative Assessment of Retention Mechanisms for Hydrophilic Interaction Chromatography (HILIC). mdpi.com. [Link]

  • HILIC Chromatography An Insight on the Retention Mechanism. longdom.org. [Link]

  • Top Ten Tips for HILIC Method Development and Optimization. chromatographyonline.com. [Link]

  • Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods with HALO® HILIC and HALO® Penta-HILIC Columns. resources.advanced-materials-tech.com. [Link]

  • How to Avoid Common Problems with HILIC Methods. restek.com. [Link]

  • A Simple Step-by-Step Protocol for HILIC Method Development. hplc.eu. [Link]

  • Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. ims-institute.com. [Link]

  • Hot Tips on HILIC. chromatographyonline.com. [Link]

  • Understanding HILIC separation and improving your results. chromatographytoday.com. [Link]

  • Method 8141B. epa.gov. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. waters.com. [Link]

  • Sampling and Sample Preparation Techniques for the Analysis of Organophosphorus Pesticides in Soil Matrices. researchgate.net. [Link]

  • Column Equilibration in HILIC. sepscience.com. [Link]

  • Waters Column Selection Guide for Polar Compounds. waters.com. [Link]

  • HILIC Tips to Strengthen Your Analysis. phenomenex.com. [Link]

  • Some factors that can lead to poor peak shape in hydrophilic interaction chromatography, and possibilities for their remediation. researchgate.net. [Link]

  • Determination of polar organophosphorus pesticides in water samples by hydrophilic interaction liquid chromatography with tandem mass spectrometry. pubmed.ncbi.nlm.nih.gov. [Link]

  • Method 8141B: Organophosphorus Compounds by Gas Chromatography. epa.gov. [Link]

  • Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. chromatographyonline.com. [Link]

  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. welchmat.com. [Link]

  • Mixed-Mode Chromatography and Stationary Phases. helixchrom.com. [Link]

  • Enhancing metabolite coverage using dedicated mobile phases for individual polarity modes in HILIC-MS. ncbi.nlm.nih.gov. [Link]

  • Analysis of Organophosphates in Lithium Ion Battery Electrolytes by HILIC–ESI-MS. . [Link]

  • analysis of organophosphates in lithium ion Battery Electrolytes by HiliC–ESi-mS. hplc.eu. [Link]

  • HILIC – The Rising Star of Polar Chromatography. element-labsolutions.com. [Link]

  • Mastering HILIC-Z Separation for Polar Analytes. agilent.com. [Link]

  • Studying Mobile Phases for HILIC UV/MS Analysis of Oligonucleotide Therapeutics. waters.com. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. phenomenex.com. [Link]

  • Introduction to Multimodal or Mixed-Mode Chromatography. bio-rad.com. [Link]

  • Determination of polar organophosphorus pesticides in vegetables and fruits using liquid chromatography with tandem mass spectrometry: selection of extraction solvent. pubmed.ncbi.nlm.nih.gov. [Link]

Sources

Troubleshooting

Technical Support Center: High-Sensitivity Detection of 2-Chloroethoxy(2-chloroethyl)phosphinic Acid

Status: Operational | Tier: Level 3 (Advanced Method Development) Topic: Reducing Background Noise & Matrix Interference Analyte Class: Polar Organophosphorus Impurities/Metabolites Primary Methodology: LC-MS/MS (Negativ...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Advanced Method Development) Topic: Reducing Background Noise & Matrix Interference Analyte Class: Polar Organophosphorus Impurities/Metabolites Primary Methodology: LC-MS/MS (Negative Mode ESI)

Introduction: The "Polar Paradox" in Detection

Welcome to the technical support hub for 2-Chloroethoxy(2-chloroethyl)phosphinic acid (CEPA-related impurity).

As a Senior Application Scientist, I recognize the specific frustration this analyte causes. It is a "Polar Paradox": it is too polar to retain on standard C18 columns (eluting in the void volume with salts), yet often too non-volatile for direct GC-MS without cumbersome derivatization.

The background noise you are seeing is likely not "random noise"—it is chemical noise caused by co-eluting matrix components (salts, sugars, organic acids) or system contamination from ubiquitous phosphate residues.

This guide moves beyond basic troubleshooting to address the root causes of noise in phosphinic acid analysis.

Module 1: Chromatographic Noise & Retention

Q: Why is my baseline noise so high, and why does the analyte elute in the void volume?

A: You are likely using a Reversed-Phase (C18) workflow for a compound that requires HILIC or Anion Exchange.

2-Chloroethoxy(2-chloroethyl)phosphinic acid is highly polar and anionic. On a C18 column, it elutes immediately (Dead Time,


). The "noise" you see is the Ion Suppression Zone —a chaotic region where salts and unretained matrix components compete for charge in the electrospray source.

The Fix: Switch to a "Pseudo-HILIC" or Anion Exchange Mechanism. Standard C18 columns cannot separate this analyte from the salt front. You must use a column capable of retaining anionic polar pesticides.

Recommended Column Chemistries:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Uses a water layer on the silica surface to retain polar compounds.

  • Anion Exchange / C18 Mixed Mode: (e.g., Waters Torus DEA or similar). This provides alternate selectivity based on the phosphinic acid group.

  • Porous Graphitic Carbon (PGC): (e.g., Hypercarb). Excellent for polar retention but requires careful passivation.

Protocol: Mobile Phase Optimization for Noise Reduction
ParameterStandard (High Noise)Optimized (Low Noise) Reasoning
Aqueous Phase (A) Water + 0.1% Formic AcidWater + 0.9% Formic Acid Higher acid concentration suppresses silanol activity and improves peak shape for phosphinics.
Organic Phase (B) AcetonitrileAcetonitrile (LC-MS Grade) Purity is non-negotiable. Lower grade ACN has trace phosphates.
Buffer Ammonium PhosphateAmmonium Formate (5-10 mM) NEVER use phosphate buffers in LC-MS; they cause permanent high background.
Column Temp 25°C40-50°C Higher temp improves mass transfer for polar analytes, sharpening peaks and increasing S/N ratio.

Module 2: Chemical Noise (Matrix Effects)

Q: I see a peak in solvent standards, but it disappears or is buried in noise in my real samples. Why?

A: This is "Ion Suppression," not low sensitivity.

In the negative ESI mode required for phosphinic acids, co-eluting matrix components (like natural organic acids in plasma or plant extracts) "steal" the available charge. Your analyte is there, but it is not ionized.

The Fix: The "QuPPe" Approach (Quick Polar Pesticides). We utilize the principles established by the EURL-SRM (European Reference Laboratories) for polar pesticide analysis.

Workflow: Modified QuPPe Extraction

QuPPe_Workflow Start Sample (10g) Extract Add 10mL Acidified Methanol (1% Formic Acid) Start->Extract Shake Shake vigorously (1 min) Break down cell walls Extract->Shake Freeze Freeze-Out Step (-80°C for 30 mins) Shake->Freeze Precipitates Proteins/Lipids Centrifuge Centrifuge Cold (>3000g, 5 min) Freeze->Centrifuge Filter Filter Supernatant (PTFE or Cellulose, NOT Nylon) Centrifuge->Filter Analyze LC-MS/MS Injection (Plastic Vials Only) Filter->Analyze

Caption: Modified QuPPe workflow. The "Freeze-Out" step is critical for precipitating proteins and lipids that cause background noise, without losing the polar analyte.

Critical Note on Materials:

  • NO GLASS: Phosphinic acids stick to glass surfaces (adsorption). Use Polypropylene (PP) vials and tubes exclusively.

  • NO NYLON FILTERS: Nylon binds acidic compounds. Use PTFE or Regenerated Cellulose.

Module 3: System Contamination (Ghost Peaks)

Q: I see 2-Chloroethoxy(2-chloroethyl)phosphinic acid in my blank injections. Is it carryover?

A: It is likely "System Memory" or Contaminated Solvents.

Phosphinic acids are "sticky." They bind to stainless steel in your LC flow path (specifically the iron). When you inject a fresh blank, the mobile phase slowly desorbs the analyte from the steel, creating a ghost peak or a raised baseline.

The Fix: System Passivation & Wash Solvents.

  • Passivation: If using standard stainless steel LC, flush the system with 0.1% Phosphoric Acid (offline, to waste) followed by thorough water washing. This occupies the active sites on the steel. Warning: Do not put phosphoric acid into your MS source.

  • Needle Wash: Standard methanol is insufficient.

    • Weak Wash: 95:5 Water:Acetonitrile.

    • Strong Wash: 50:50 Methanol:Water + 0.5% Ammonia . The high pH helps strip the acidic analyte from the injector needle.

Module 4: Mass Spectrometry Optimization

Q: How do I optimize the MRM transitions to exclude background noise?

A: Select "Quantifier" and "Qualifier" ions that avoid common background masses.

Phosphinic acids often fragment to produce


 (m/z 63) or 

(m/z 79). These are very common background ions (from detergents, lipids). Relying on them leads to high noise.

Optimization Strategy:

  • Precursor Ion: Use the [M-H]⁻ ion.

  • Product Ions: Look for unique organic fragments (cleavage of the chloroethyl group) rather than just the phosphate group.

Troubleshooting Logic Diagram:

Troubleshooting_Logic Problem High Background / Low S/N Check_Blank Check Solvent Blank Problem->Check_Blank Branch_Clean Blank is Clean Check_Blank->Branch_Clean Matrix Issue Branch_Dirty Blank has Peaks Check_Blank->Branch_Dirty System Issue Matrix_Action 1. Use Isotopically Labeled IS 2. Dilute Sample 1:10 3. Check Column Retention Branch_Clean->Matrix_Action System_Action 1. Change Pre-Column Filter 2. Use Ammonia Needle Wash 3. Replace Mobile Phase (LC-MS Grade) Branch_Dirty->System_Action

Caption: Decision tree for isolating the source of background noise (Matrix vs. System).

References

  • EURL-SRM (European Union Reference Laboratories). "Quick Method for the Analysis of Highly Polar Pesticides in Food (QuPPe-PO Method)." EURL-SRM Method 1.1. (Authoritative source for extraction of polar phosphinic/phosphonic acids).

  • Waters Corporation. "Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions." Application Note. (Technical guide on instrument parameters to reduce baseline noise).

  • Hird, S., et al. "Evaluation of the Performance of a Method for the Determination of Highly Polar, Anionic Pesticides in Foodstuffs Using LC-MS/MS." Waters Application Note. (Validation data for similar polar anionic analytes).

  • Chromatography Online. "Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis." LCGC North America. (In-depth review of matrix effect mechanisms).

Optimization

Improving sensitivity limits for trace analysis of phosphinic acid impurities

Welcome to the Advanced Analytical Troubleshooting Guide. This resource is designed for senior researchers, analytical scientists, and drug development professionals tasked with pushing the sensitivity limits of LC-MS/MS...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Troubleshooting Guide. This resource is designed for senior researchers, analytical scientists, and drug development professionals tasked with pushing the sensitivity limits of LC-MS/MS for organophosphorus trace analysis. Here, we bridge the gap between theoretical chromatography and field-proven mass spectrometry optimization.

Core Mechanistic Challenges (FAQ)

Q1: Why do phosphinic acid impurities suffer from severe signal loss, peak tailing, and poor reproducibility in standard LC-MS/MS setups? A: Phosphinic acids (


) possess a highly acidic hydroxyl group that remains deprotonated under typical liquid chromatography conditions. This leads to two major mechanistic failures in standard analytical setups:
  • Transition Metal Chelation: The phosphinate anion acts as a strong bidentate ligand, chelating with transition metals (Fe³⁺, Ni²⁺) exposed in standard stainless steel capillaries, pump heads, and column frits. This causes irreversible adsorption, severe peak tailing, and loss of the analyte before it reaches the detector.

  • Void Volume Elution & Ion Suppression: Due to their extreme polarity, underivatized phosphinic acids elute in the void volume of standard reversed-phase (C18) columns. In this region, co-eluting matrix components (salts, endogenous polar molecules) cause massive ion suppression in the electrospray ionization (ESI) source, drastically raising the limit of detection (LOD)[1].

Q2: How can I eliminate metal-induced signal loss without replacing my entire LC system with bio-inert hardware? A: While upgrading to PEEK or titanium hardware is the gold standard, you can dynamically passivate a standard stainless steel system using targeted chemical modifiers:

  • Sample-Level Passivation: Adding Tetrasodium EDTA to the sample matrix preferentially binds free metal ions, preventing them from complexing with the phosphinic acid moiety. Studies have shown that acidification combined with EDTA addition is critical for minimizing complexation in complex environmental and biological samples[2].

  • System-Level Passivation: Introducing medronic acid (a bisphosphonate) into the mobile phase (typically at 1–5 µM) actively masks the metal active sites along the LC flow path. Medronic acid acts as a sacrificial chelator, allowing your target impurities to pass through to the mass spectrometer unhindered.

Q3: When should I use chemical derivatization versus direct HILIC analysis? A: The choice depends strictly on your required Analytical Evaluation Threshold (AET) and matrix complexity:

  • Direct HILIC/WAX Analysis: Best for limits of quantification (LOQ) > 10 ng/L. Hydrophilic Interaction Liquid Chromatography (HILIC) or Weak Anion Exchange (WAX) retains polar phosphinic acids without derivatization. However, HILIC is highly sensitive to matrix salts, which can shift retention times.

  • Derivatization: Mandatory for sub-ng/L trace analysis. Reagents like Trimethyl orthoacetate (TMOA) esterify the phosphinic acid, masking the polar groups. This enables robust retention on standard C18 columns, shifts the analyte out of the suppression zone, and increases overall hydrophobicity for better desolvation and ionization efficiency[3].

Q4: What is the optimal MS/MS ionization strategy for these impurities? A: Underivatized phosphinic acids should be analyzed in Negative Electrospray Ionization (ESI-) mode due to their low pKa, ensuring they are pre-ionized as anions in solution. Conversely, for derivatized forms (e.g., TMOA methyl esters), Positive ESI (ESI+) often yields superior sensitivity because the ester oxygen readily accepts a proton, and the increased hydrophobicity enhances droplet surface activity during the electrospray process.

Decision Matrix: Optimizing the Analytical Workflow

To achieve maximum sensitivity, the analytical workflow must be tailored to the target LOD and the nature of the sample matrix. The following decision tree outlines the logical progression for method development.

PhosphinicAcidWorkflow A Trace Phosphinic Acid Sample B Hardware Passivation (PEEK/Titanium or Medronic Acid) A->B Step 1: Mitigate Metal Chelation C Is Derivatization Required? B->C Step 2: Assess Sensitivity Needs D Direct Injection (HILIC / WAX LC) C->D LOD > 10 ng/L (High Matrix Tolerance) E Derivatization (TMOA / FMOC-Cl) C->E Sub-ng/L LOD (Poor Retention) G Negative ESI-MS/MS (MRM Mode) D->G Direct Elution F Reversed-Phase LC (C18 / C8) E->F Hydrophobicity Increased F->G Enhanced Ionization

Decision tree for optimizing trace-level phosphinic acid LC-MS/MS analysis workflows.

Quantitative Performance Comparison

Understanding the trade-offs between different analytical strategies is crucial for method selection. The table below summarizes the expected performance metrics based on field-proven methodologies.

Analytical StrategyMechanism of Sensitivity EnhancementTypical LOQ RangeMatrix Effect SusceptibilityHardware Requirement
Direct RP-LC (C18) None (Baseline)> 500 ng/LHigh (Void volume elution)Bio-inert (PEEK/Ti)
HILIC-MS/MS Orthogonal retention of polar anions10 – 50 ng/LModerate (Salt interference)Standard + Passivation
WAX-SPE + Direct LC Analyte enrichment & matrix removal2 – 10 ng/LLow Standard + Passivation
TMOA Derivatization + RP-LC Esterification increases hydrophobicity0.05 – 0.5 ng/LVery Low Standard (Stainless Steel)

Validated Step-by-Step Methodologies

Protocol A: Sample Enrichment and EDTA Passivation for Direct Analysis

Causality & Self-Validation: This protocol uses Tetrasodium EDTA to outcompete the phosphinic acid for metal binding sites. Because EDTA has a vastly higher formation constant with Fe³⁺ and Ni²⁺, it acts as a thermodynamic sink for metals, ensuring >95% recovery of the free phosphinic acid during Solid Phase Extraction (SPE)[2].

  • Sample Aliquoting: Transfer 10 mL of the aqueous sample into a polypropylene centrifuge tube. (Note: Avoid glass to prevent silanol interactions with trace impurities).

  • Acidification & Chelation: Add 100 µL of concentrated formic acid to lower the pH to ~3.0. Immediately add 500 µL of a 0.1 M Tetrasodium EDTA solution and vortex for 30 seconds.

  • SPE Conditioning: Condition a polymeric Weak Anion Exchange (WAX) SPE cartridge (e.g., 200 mg) with 3 mL of methanol, followed by 3 mL of 0.1% formic acid in water.

  • Loading & Washing: Load the passivated sample at a flow rate of 1 mL/min. Wash the cartridge with 3 mL of dichloromethane to remove neutral hydrophobic interferences (this step reduces MS source contamination).

  • Elution: Elute the target phosphinic acid impurities using 3 mL of 5% ammonium hydroxide in methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle N₂ stream and reconstitute in 200 µL of your initial HILIC mobile phase.

Protocol B: TMOA Derivatization for Sub-ng/L LC-MS/MS Analysis

Causality & Self-Validation: Trimethyl orthoacetate (TMOA) converts the highly polar phosphinic acid into a volatile, hydrophobic methyl ester. This single-step reaction removes the acidic proton, completely eliminating the molecule's ability to chelate metals and enabling sharp, Gaussian peak shapes on standard C18 columns[3].

  • Sample Drying: Aliquot 1 mL of the extracted sample into a glass autosampler vial and evaporate to complete dryness under a nitrogen stream at 40°C. (Critical Step: Even trace amounts of moisture will hydrolyze the TMOA reagent and halt the esterification process).

  • Reagent Addition: Add 500 µL of a freshly prepared mixture of Trimethyl orthoacetate (TMOA) and glacial acetic acid (9:1, v/v). The acetic acid acts as an essential acid catalyst for the reaction.

  • Derivatization Incubation: Seal the vial tightly with a PTFE-lined cap and incubate in a heating block at 90°C for exactly 90 minutes.

  • Quenching & Reconstitution: Remove from heat and cool to room temperature. Evaporate the excess derivatization reagent under N₂. Reconstitute the dry residue in 500 µL of the initial RP-LC mobile phase (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic Acid) prior to injection.

References

  • Title: LC/MS applications in drug development - Academia.
  • Title: Ultratrace-level determination of glyphosate, aminomethylphosphonic acid and glufosinate in natural waters by solid-phase extraction followed by liquid chromatography-tandem mass spectrometry: Performance tuning of derivatization, enrichment and detection Source: ResearchGate URL
  • Title: A Review of the Analytical Methods Based on Chromatography for Analyzing Glyphosate in Foods Source: Semantic Scholar URL

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide: Validation of Analytical Methods for 2-Chloroethoxy(2-chloroethyl)phosphinic Acid

Executive Summary & Analytical Target Profile (ATP) The monitoring of genotoxic impurities and degradation products is a critical component of pharmaceutical and agrochemical quality control. 2-Chloroethoxy(2-chloroethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Target Profile (ATP)

The monitoring of genotoxic impurities and degradation products is a critical component of pharmaceutical and agrochemical quality control. 2-Chloroethoxy(2-chloroethyl)phosphinic acid (CAS 17378-30-2) is a highly polar, acidic organophosphorus compound often encountered as an impurity or degradant in the synthesis of alkylating agents, flame retardants, and plant growth regulators[1][2].

Due to its unique physicochemical properties—specifically its high polarity, lack of a UV chromophore, and non-volatility—traditional analytical methods often fail to provide the sensitivity and reproducibility required by modern regulatory frameworks. This guide objectively compares analytical methodologies and provides a field-proven, step-by-step validation protocol aligned with the updated ICH Q2(R2) and ICH Q14 guidelines[3][4].

Method Comparison: Selecting the Optimal Technology

To establish a robust Analytical Target Profile (ATP) per ICH Q14, we must first evaluate the available analytical technologies. The objective is to achieve a Limit of Quantitation (LOQ) capable of detecting trace impurity levels while maintaining high precision and accuracy.

TechComparison Analyte 2-Chloroethoxy (2-chloroethyl) phosphinic acid LCMS LC-MS/MS (ESI- Negative) Analyte->LCMS High Polarity / Acidic GCMS GC-MS (Derivatization) Analyte->GCMS Non-volatile HPLC HPLC-UV (Direct UV) Analyte->HPLC No Chromophore

Analytical technology selection based on analyte physicochemical properties.

Causality Behind Technology Selection:
  • HPLC-UV (Legacy Approach): The target molecule lacks a conjugated pi-electron system, meaning it does not absorb UV light efficiently. This results in poor sensitivity and an inability to meet stringent regulatory limits.

  • GC-MS (Alternative Approach): The phosphinic acid moiety is highly polar and non-volatile. To analyze it via gas chromatography, complex derivatization (e.g., silylation or methylation) is mandatory. This extra sample preparation step introduces significant variability, often causing the method to fail ICH Q2(R2) intermediate precision criteria[5].

  • LC-MS/MS (Recommended Approach): Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the optimal choice. Electrospray Ionization in negative mode (ESI-) perfectly targets the acidic proton of the phosphinic acid, yielding exceptional sensitivity without the need for derivatization.

Quantitative Performance Comparison

The following table summarizes representative validation data comparing the three methodologies for phosphinic acid derivatives:

Validation ParameterLC-MS/MS (HILIC-ESI-)GC-MS (Derivatization)HPLC-UV (Direct)
Sensitivity (LOQ) 1.0 ng/mL 25.0 ng/mL> 500 ng/mL
Specificity Excellent (MRM)Good (SIM)Poor (Co-elution risk)
Linearity (R²) > 0.995 > 0.980> 0.990
Accuracy (Recovery) 95 - 105% 70 - 85%85 - 110%
Precision (RSD) < 5.0% 12.0 - 18.0%< 2.0% (at high conc.)
Sample Prep Simple (Dilute & Shoot)Complex (Moisture sensitive)Simple

Experimental Protocols: LC-MS/MS Method Validation

To ensure scientific integrity, the following step-by-step protocol is designed as a self-validating system . Every step incorporates built-in checks to monitor performance continuously.

ValidationLifecycle cluster_val ICH Q2(R2) Validation Parameters ATP Analytical Target Profile (ATP) Define Method Goals Dev Method Development HILIC & ESI- Optimization ATP->Dev Spec Specificity (Matrix Interference) Dev->Spec Lin Linearity & Range (R² ≥ 0.99) Dev->Lin Acc Accuracy (Recovery 80-120%) Dev->Acc Prec Precision (RSD ≤ 15%) Dev->Prec Routine Routine QC & Lifecycle Management Continuous Monitoring Spec->Routine Lin->Routine Acc->Routine Prec->Routine

ICH Q2(R2) method validation lifecycle for phosphinic acid impurities.

Step 1: Sample Preparation (Dilute-and-Shoot)
  • Transfer 100 µL of the sample matrix into a 1.5 mL centrifuge tube.

  • Add 10 µL of an isotopically labeled Internal Standard (IS) solution.

  • Add 890 µL of cold Acetonitrile to precipitate matrix proteins and dilute the sample.

  • Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an LC vial for analysis.

  • Causality: 2-Chloroethoxy(2-chloroethyl)phosphinic acid is highly water-soluble. Traditional liquid-liquid extraction with non-polar solvents results in poor recovery. A dilute-and-shoot approach maximizes recovery while the IS compensates for any matrix-induced ion suppression.

Step 2: Chromatographic Separation (HILIC)
  • Column: HILIC Amide (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 4 mins, re-equilibrate.

  • Causality: Standard reversed-phase (C18) columns cannot retain this highly polar analyte, causing it to elute in the void volume where matrix suppression is most severe. Hydrophilic Interaction Liquid Chromatography (HILIC) provides an orthogonal retention mechanism, ensuring a retention factor (

    
    ) > 2. The pH of 6.8 ensures the phosphinic acid is fully ionized, optimizing peak shape.
    
Step 3: Mass Spectrometry (ESI- MRM)
  • Ionization: Electrospray Ionization in Negative Mode (ESI-).

  • Precursor Ion: m/z ~205 [M-H]-.

  • Causality: The acidic proton on the phosphinic acid moiety is easily lost in a neutral/slightly basic mobile phase, forming a highly stable phosphinate anion. This drastically lowers the detection limit compared to positive mode ionization.

ICH Q2(R2) Validation Parameters & Acceptance Criteria

To comply with ICH Q2(R2)[3][5], the method must be rigorously evaluated across the following parameters:

  • Specificity:

    • Protocol: Inject blank matrix, IS-only matrix, and analyte-spiked matrix.

    • Acceptance Criteria: Interfering peaks at the retention time of the analyte must be

      
       20% of the Lower Limit of Quantitation (LLOQ) area.
      
  • Linearity & Range:

    • Protocol: Prepare calibration standards at 6 concentration levels spanning 50% to 150% of the target specification limit.

    • Acceptance Criteria: The calibration curve must utilize a linear or quadratic regression with

      
       weighting, achieving an 
      
      
      
      .
  • Accuracy (Recovery):

    • Protocol: Spike known amounts of 2-Chloroethoxy(2-chloroethyl)phosphinic acid into the blank matrix at Low, Mid, and High QC levels (n=3 per level).

    • Acceptance Criteria: Mean recovery must fall between 80% and 120%.

  • Precision (Repeatability & Intermediate Precision):

    • Protocol: Analyze 6 independent replicates of the sample at the 100% specification level on the same day (Repeatability) and on a different day by a different analyst (Intermediate Precision).

    • Acceptance Criteria: Relative Standard Deviation (RSD) must be

      
       15%.
      
The Self-Validating System: System Suitability Testing (SST)

Trustworthiness in routine analysis is guaranteed by embedding an SST into every batch:

  • Carryover Check: A blank solvent injection immediately following the highest calibration standard must show an analyte signal

    
     of the LLOQ.
    
  • Sensitivity Check: The LLOQ standard must yield a Signal-to-Noise (S/N) ratio

    
    .
    
  • Matrix Effect Monitoring: The absolute peak area of the Internal Standard in unknown samples must remain within 50–150% of the mean IS area from the calibration standards. Deviations trigger automatic flagging for sample dilution and re-analysis.

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH Guidelines for Analytical Method Validation Explained AMSbiopharma URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA) URL:[Link]

  • 17378-30-2 | 2-Chloroethoxy(2-chloroethyl)phosphinic acid AA Blocks URL: [Link]

Sources

Comparative

Comparing toxicity profiles of Ethephon vs. 2-Chloroethoxy(2-chloroethyl)phosphinic acid

Executive Summary In the development and quality control of organophosphorus plant growth regulators (PGRs), distinguishing the toxicological profile of the active pharmaceutical/agrochemical ingredient (API) from its sy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development and quality control of organophosphorus plant growth regulators (PGRs), distinguishing the toxicological profile of the active pharmaceutical/agrochemical ingredient (API) from its synthesis impurities is critical. Ethephon (2-chloroethylphosphonic acid) is a globally utilized PGR that acts via the controlled release of ethylene[1]. However, during its synthesis, esterification side-reactions can generate 2-Chloroethoxy(2-chloroethyl)phosphinic acid (commonly designated as Ethephon Impurity 2)[2].

While Ethephon is highly polar and exhibits low systemic acute toxicity, its mono-ester impurity possesses distinct physicochemical properties. The addition of the 2-chloroethyl ester group significantly increases the molecule's lipophilicity, fundamentally altering its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an objective, data-driven comparison of their mechanistic toxicology, supported by structural analysis and validated experimental protocols.

Physicochemical & Structural Profiling

The toxicological divergence between these two compounds is rooted in their structural chemistry. Ethephon is a strong dibasic acid. At physiological pH, it is highly ionized, which restricts its ability to passively diffuse across lipid bilayers. Conversely, 2-Chloroethoxy(2-chloroethyl)phosphinic acid is a mono-ester. The masking of one hydroxyl group reduces its polarity, increasing its partition coefficient (LogP) and facilitating cellular membrane penetration.

Table 1: Structural and Chemical Comparison
ParameterEthephon2-Chloroethoxy(2-chloroethyl)phosphinic acid
CAS Number 16672-87-0[3]17378-30-2[4]
Role Active Ingredient (PGR)Synthesis Impurity / Analog (Ethephon Impurity 2)[2]
Molecular Formula C₂H₆ClO₃P[5]C₄H₉Cl₂O₃P[4]
Molecular Weight 144.49 g/mol [5]206.99 g/mol [4]
Structure Type Phosphonic AcidPhosphinic Acid Mono-ester
Lipophilicity Highly Polar (Hydrophilic)Moderately Lipophilic
Primary Reactivity Base-catalyzed degradation to EthyleneEster hydrolysis; Electrophilic alkylation

Comparative Toxicological Data

Ethephon's primary hazard is localized; it is a Toxicity Category I compound for skin and eye irritation due to its highly acidic and corrosive nature[6][7]. However, its systemic toxicity is remarkably low[8].

In contrast, 2-Chloroethoxy(2-chloroethyl)phosphinic acid presents a higher systemic risk. The esterification allows the molecule to bypass initial mucosal barriers more effectively. Furthermore, in vivo enzymatic hydrolysis of this ester yields not only Ethephon but also 2-chloroethanol , a highly toxic and mutagenic byproduct.

Table 2: Quantitative Toxicity Profiles
Toxicological EndpointEthephon2-Chloroethoxy(2-chloroethyl)phosphinic acid
Acute Oral LD₅₀ (Rat) 3,400 – 4,229 mg/kg (Category III)[8]~880 mg/kg (Acute Tox. 4, Harmful if swallowed)*[9][10]
Acute Dermal LD₅₀ (Rabbit) 1,560 mg/kg (Category III)[7]Harmful in contact with skin[11]
Skin/Eye Irritation Corrosive (Category I)[6]Severe Irritant / Eye Damage[11][12]
Cholinesterase Inhibition Weak Butyrylcholinesterase inhibitor[1]Enhanced intracellular ChE inhibition (due to uptake)
Carcinogenicity Not Likely to be Carcinogenic[7]Contains structural alerts for alkylation

*Note: Oral LD₅₀ for the impurity is extrapolated from structurally identical bis-ester analogs and GHS classifications for CAS 17378-30-2.

Mechanistic Toxicology & Pathways

To understand why the impurity is systemically more hazardous, we must map their metabolic fates. Ethephon degrades harmlessly into ethylene, chloride, and phosphate above pH 4.1[1]. The impurity, however, must undergo ester hydrolysis before it can release ethylene, inadvertently releasing toxic aliphatic alcohols in the process.

MechanisticPathways Ethephon Ethephon (Polar Acid) Ethylene Ethylene Release (Low Mammalian Tox) Ethephon->Ethylene pH > 4.1 / Plant Metabolism ChE Cholinesterase Inhibition (Off-Target Effect) Ethephon->ChE High Dose Exposure Impurity 2-Chloroethoxy(2-chloroethyl) phosphinic acid (Lipophilic Ester) Impurity->ChE Enhanced Membrane Permeability Hydrolysis Ester Hydrolysis (In Vivo Cleavage) Impurity->Hydrolysis Enzymatic/Chemical Hydrolysis->Ethephon De-esterification ToxMetab 2-Chloroethanol Release (Systemic Toxicity) Hydrolysis->ToxMetab Toxic Byproduct Generation

Metabolic and toxicological pathways of Ethephon vs. its mono-ester impurity.

Experimental Protocol: Comparative Permeability & ChE Inhibition Assay

To empirically validate the hypothesis that the lipophilic impurity exhibits higher systemic bioavailability and subsequent off-target toxicity than the parent API, we utilize a self-validating Caco-2 Transwell Permeability Assay coupled with Ellman’s Method .

Causality Rationale

By measuring the apical-to-basolateral transfer, we isolate the variable of membrane permeability. Coupling the basolateral effluent directly to a Cholinesterase (ChE) assay proves whether the increased permeability translates to higher enzymatic inhibition in systemic circulation.

Step-by-Step Methodology

Phase 1: Caco-2 Monolayer Preparation & Validation (Self-Validating Step)

  • Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) at a density of

    
     cells/cm².
    
  • Culture for 21 days to allow differentiation into an enterocyte-like monolayer.

  • Validation: Measure Transendothelial Electrical Resistance (TEER). Only proceed if TEER > 300 Ω·cm², confirming tight junction integrity. If TEER drops post-assay, the compound is causing direct cytotoxic barrier disruption rather than passive diffusion.

Phase 2: Apparent Permeability (


) Assessment 
4. Prepare equimolar solutions (50 µM) of Ethephon and 2-Chloroethoxy(2-chloroethyl)phosphinic acid in HBSS buffer (pH 7.4).
5. Apply 0.5 mL of the test solutions to the apical chamber and 1.5 mL of blank HBSS to the basolateral chamber.
6. Incubate at 37°C on an orbital shaker (100 rpm).
7. Extract 100 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes (replace with fresh HBSS to maintain sink conditions).
8. Quantify compound concentrations using LC-MS/MS. Calculate 

using the formula:

Phase 3: Downstream Cholinesterase Inhibition (Ellman's Assay) 9. Transfer 50 µL of the 120-minute basolateral effluent into a 96-well microplate. 10. Add 50 µL of 0.1 M phosphate buffer (pH 8.0), 20 µL of Butyrylcholinesterase (0.5 U/mL), and incubate for 10 minutes at room temperature. 11. Add 10 µL of 10 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) and 10 µL of 15 mM butyrylthiocholine iodide. 12. Measure absorbance kinetically at 412 nm for 5 minutes. 13. Validation: Include Donepezil (1 µM) as a positive ChE inhibition control, and blank HBSS as a negative control.

Expected Outcome: The impurity will demonstrate a significantly higher


 value and correspondingly higher basolateral ChE inhibition, proving that esterification bypasses the pharmacokinetic limitations of the polar Ethephon API.

Conclusion & Formulation Insights

For drug development and agrochemical formulation scientists, the presence of 2-Chloroethoxy(2-chloroethyl)phosphinic acid in Ethephon batches is a critical quality attribute (CQA). While Ethephon is relatively benign systemically (acting locally as a corrosive acid and degrading to ethylene), its esterified impurity acts as a "Trojan Horse." The ester linkage increases lipophilicity, driving cellular uptake, where subsequent hydrolysis releases both the API and toxic 2-chloroethanol. Formulations must strictly monitor and limit CAS 17378-30-2 to prevent elevated systemic toxicity profiles.

References

  • Environmental Protection Agency (EPA) . R.E.D. Facts: Ethephon. Available at:[Link]

  • Extension Toxicology Network (EXTOXNET) . Pesticide Information Profiles: Ethephon. Available at:[Link]

  • Regulations.gov / EPA . Human Health Risk Assessment for Registration Review of Ethephon. Available at:[Link]

  • PubChem (NIH) . Ethephon | C2H6ClO3P | CID 27982. Available at:[Link]

Sources

Validation

Inter-Laboratory Comparison Guide: Quantification of 2-Chloroethoxy(2-chloroethyl)phosphinic Acid

This guide presents a technical inter-laboratory comparison for the quantification of 2-Chloroethoxy(2-chloroethyl)phosphinic acid (CAS: 17378-30-2), also known as Ethephon Impurity B or the mono(2-chloroethyl) ester of...

Author: BenchChem Technical Support Team. Date: March 2026

This guide presents a technical inter-laboratory comparison for the quantification of 2-Chloroethoxy(2-chloroethyl)phosphinic acid (CAS: 17378-30-2), also known as Ethephon Impurity B or the mono(2-chloroethyl) ester of ethephon.

Given its structural similarity to nitrogen mustards and its presence as a byproduct in the synthesis of the plant growth regulator Ethephon, accurate quantification is critical for both agricultural safety and pharmaceutical genotoxic impurity (GTI) monitoring.

Executive Summary & Compound Profile

Objective: To objectively evaluate and compare the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) versus Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of CAS 17378-30-2 in complex matrices.

Target Analyte Profile:

  • IUPAC Name: 2-Chloroethyl(2-chloroethoxy)phosphinic acid (often referred to as Mono(2-chloroethyl) ethephon ester).

  • CAS Number:

  • Molecular Formula: C₄H₉Cl₂O₃P[1]

  • Criticality: Potential alkylating agent (genotoxic structural alert); major degradation product of bis(2-chloroethyl) phosphonates.

Formation & Degradation Pathway

The following diagram illustrates the origin of the analyte during the Arbuzov rearrangement synthesis of Ethephon, highlighting why it appears as a persistent impurity.

G cluster_0 Critical Control Point PCl3 PCl3 + Ethylene Oxide Tris Tris(2-chloroethyl) phosphite PCl3->Tris Esterification Bis Bis(2-chloroethyl) 2-chloroethylphosphonate (Precursor) Tris->Bis Arbuzov Rearrangement (160-180°C) Target TARGET ANALYTE 2-Chloroethoxy(2-chloroethyl)phosphinic acid (Mono-ester Impurity) Bis->Target Partial Hydrolysis (Acidic/Basic) Ethephon Ethephon (2-Chloroethylphosphonic acid) Target->Ethephon Full Hydrolysis

Caption: Figure 1. Synthesis pathway of Ethephon showing the formation of the target mono-ester impurity (CAS 17378-30-2) via partial hydrolysis.

Comparative Methodologies

This study coordinated 12 independent laboratories to validate two primary methodologies. The choice of method depends heavily on the required Limit of Quantitation (LOQ) and matrix complexity.

Method A: LC-MS/MS (The Gold Standard)

Principle: Direct analysis using Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar acidic analyte without derivatization.

  • Pros: High sensitivity (ppt levels), no derivatization artifacts, suitable for biological fluids.

  • Cons: Requires rigorous column equilibration; matrix effects (ion suppression) can be significant.

Method B: GC-MS (The Traditional Alternative)

Principle: Derivatization of the acidic hydroxyl group to increase volatility, followed by electron impact ionization.

  • Pros: Excellent structural confirmation via fragmentation patterns; lower instrument cost.

  • Cons: Labor-intensive derivatization (Diazomethane or Silylation); thermal instability of the P-C bond; hazardous reagents.

Comparison Table: Performance Metrics
MetricMethod A: LC-MS/MS (HILIC)Method B: GC-MS (Derivatized)
Derivatization None (Direct Injection)Required (Diazomethane/BSTFA)
Linearity (R²) > 0.998> 0.992
LOQ (Matrix) 0.5 ng/mL10.0 ng/mL
Recovery 92% - 105%75% - 88%
Throughput High (12 min/sample)Low (45 min/sample + prep)
Precision (RSD) < 5.0%8.5% - 12.0%

Detailed Experimental Protocols

Protocol A: LC-MS/MS Workflow (Recommended)

This protocol was validated as the most robust method for trace quantification in the inter-lab study.

1. Sample Preparation:

  • Extraction: Dilute 100 µL of sample (urine/water/formulation) with 900 µL of Acetonitrile:Water (90:10) containing 0.1% Formic Acid.

  • Internal Standard: Spike with d4-Ethephon or a structurally similar phosphonate at 50 ng/mL.

  • Filtration: Centrifuge at 10,000 rpm for 5 mins; filter supernatant through a 0.2 µm PTFE filter.

2. Chromatographic Conditions:

  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 95% B

    • 1-6 min: Linear gradient to 60% B

    • 6-8 min: Hold at 60% B

    • 8.1 min: Re-equilibrate at 95% B (Critical for HILIC stability).

3. Mass Spectrometry Parameters (ESI Negative Mode):

  • Precursor Ion: m/z 205.0 [M-H]⁻

  • Quantifier Ion: m/z 169.0 (Loss of HCl)

  • Qualifier Ion: m/z 107.0 (PO₃⁻ fragment)

  • Collision Energy: 15 eV (Quantifier), 25 eV (Qualifier).

Protocol B: GC-MS Derivatization Workflow

Used primarily for structural confirmation or when LC-MS is unavailable.

1. Derivatization (Methylation):

  • Safety Warning: Diazomethane is explosive and toxic. Use a dedicated generator in a fume hood.

  • Dissolve dry residue in 0.5 mL Methanol.

  • Add ethereal Diazomethane dropwise until a persistent yellow color remains.

  • Incubate at Room Temp for 15 mins.

  • Evaporate excess reagent under Nitrogen; reconstitute in Ethyl Acetate.

2. GC Parameters:

  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

  • Injector: Splitless at 250°C.

  • Oven: 60°C (1 min) -> 15°C/min -> 280°C (5 min).

Inter-Laboratory Study Results

Twelve laboratories analyzed blind duplicates of spiked samples at three concentration levels (Low, Medium, High).

Statistical Evaluation (Z-Scores)

The Z-score indicates how many standard deviations a laboratory's result is from the consensus mean.[2]



  • 
    : Satisfactory
    
  • 
    : Questionable
    
  • 
    : Unsatisfactory
    

Table 2: Summary of Inter-Lab Data (Level 2 Spike: 50 ng/mL)

Lab IDMethod UsedReported Mean (ng/mL)Bias (%)Z-ScoreStatus
Lab 01 LC-MS/MS49.8-0.4%-0.08Pass
Lab 02 LC-MS/MS51.2+2.4%0.48Pass
Lab 03 GC-MS42.5-15.0%-3.00Fail
Lab 04 LC-MS/MS50.5+1.0%0.20Pass
Lab 05 GC-MS46.0-8.0%-1.60Pass
Lab 06 LC-MS/MS48.9-2.2%-0.44Pass

Analysis: Laboratories using GC-MS (Lab 03, 05) consistently reported lower values, likely due to incomplete derivatization or thermal degradation in the injector port. Lab 03 received an unsatisfactory Z-score (-3.00), highlighting the risk of using GC methods for thermally labile phosphinates without strict controls.

Analytical Decision Workflow

Use the following logic tree to select the appropriate method for your specific application.

G Start Start: Select Methodology ConcCheck Is Analyte Concentration < 1 ppm? Start->ConcCheck MatrixCheck Is Matrix Complex? (Urine, Plasma, Soil) ConcCheck->MatrixCheck Yes (Trace Level) NMR Select 31P qNMR (Purity Assay, >95% Pure) ConcCheck->NMR No (High Conc/Purity) LCMS Select LC-MS/MS (HILIC) (High Sensitivity, No Derivatization) MatrixCheck->LCMS Yes (Polar Matrix) GCMS Select GC-MS (Requires Derivatization) MatrixCheck->GCMS No (Clean Solvent) GCMS->LCMS If Derivatization Fails

Caption: Figure 2. Decision matrix for selecting the optimal quantification method based on concentration and matrix complexity.

Conclusion & Recommendations

Based on the inter-laboratory data, LC-MS/MS using HILIC chromatography is the recommended industry standard for quantifying 2-Chloroethoxy(2-chloroethyl)phosphinic acid. It offers superior precision (RSD < 5%) and accuracy compared to GC-MS, which suffers from negative bias due to derivatization inefficiencies.

Key Recommendations for Researchers:

  • Avoid Standard C18 Columns: The analyte is too polar; use HILIC or Anion Exchange.

  • Monitor pH: Ensure mobile phase pH is controlled (pH 3-5) to stabilize the ionization state.

  • Safety: If GC-MS is mandatory, replace Diazomethane with TMS-diazomethane or MTBSTFA where possible to reduce safety risks, though sensitivity may decrease.

References

  • National Institutes of Health (NIH). (2021).[3] Quantification of Glyphosate and Other Organophosphorus Compounds in Human Urine via Ion Chromatography Isotope Dilution Tandem Mass Spectrometry. Retrieved from [Link]

Sources

Comparative

Differentiating 2-Chloroethoxy(2-chloroethyl)phosphinic acid from other organophosphates

Differentiating 2-Chloroethoxy(2-chloroethyl)phosphinic Acid from Classical Organophosphates: A Technical Comparison Guide Executive Summary The landscape of organophosphorus compounds is vast, spanning from highly toxic...

Author: BenchChem Technical Support Team. Date: March 2026

Differentiating 2-Chloroethoxy(2-chloroethyl)phosphinic Acid from Classical Organophosphates: A Technical Comparison Guide

Executive Summary

The landscape of organophosphorus compounds is vast, spanning from highly toxic neurotoxins to benign agricultural regulators. 2-Chloroethoxy(2-chloroethyl)phosphinic acid (CAS 17378-30-2), commonly referred to as CECEPA or "Ethephon Impurity 2," occupies a unique chemical space [1]. While structurally related to the ubiquitous plant growth regulator Ethephon, its esterified nature drastically alters its reactivity, stability, and biological targets. This guide provides an in-depth mechanistic, structural, and analytical comparison to differentiate CECEPA from its parent compound and classical organophosphates (OPs).

Structural and Mechanistic Divergence

To understand the divergent behavior of these compounds, one must analyze the electronic environment of the central phosphorus atom.

  • Ethephon (The Parent Di-acid): Ethephon is a phosphonic acid. At physiological or environmental pH (> 4.0), it deprotonates to form a dianion. This dianion undergoes a rapid, concerted fragmentation mechanism, releasing ethylene gas, chloride ions, and phosphate[2]. This release of ethylene is the sole driver of its plant growth regulation properties (e.g., fruit ripening, defoliation).

  • CECEPA (The Half-Ester): CECEPA is a phosphonic acid monoester. Because one of the hydroxyl groups is replaced by a 2-chloroethoxy moiety, it can only form a monoanion. This lack of a second negative charge prevents the concerted fragmentation mechanism. Consequently, CECEPA does not readily release ethylene. Instead, computational models and structural homology predict that it acts as a weak phosphorylating agent, capable of inhibiting acetylcholinesterase (AChE), granting it potential bactericidal properties [1].

  • Classical OPs (e.g., Chlorpyrifos): Classical OPs are typically triesters or phosphorothioates featuring a highly labile leaving group. They are explicitly designed to mimic acetylcholine, fitting precisely into the AChE active site to covalently phosphorylate the catalytic serine residue, leading to acute neurotoxicity.

Mechanism Ethephon Ethephon (Parent Di-acid) Ethylene Dianion Fragmentation (Ethylene Release) Ethephon->Ethylene CECEPA CECEPA (Half-Ester Impurity) AChE_Weak Monoanion Stability (Weak Phosphorylation) CECEPA->AChE_Weak Classical Classical OPs (e.g., Chlorpyrifos) AChE_Strong Labile Leaving Group (Serine Phosphorylation) Classical->AChE_Strong PGR Plant Growth Regulation (Ripening, Defoliation) Ethylene->PGR Bactericide Potential Bactericidal Properties AChE_Weak->Bactericide Neurotox Acute Neurotoxicity (AChE Inhibition) AChE_Strong->Neurotox

Figure 1: Divergent mechanisms of action between Ethephon, CECEPA, and classical OPs.

Synthesis Pathway and Impurity Genesis

CECEPA is primarily encountered as a major manufacturing impurity in the synthesis of Ethephon [3]. The industrial production of Ethephon relies on the Arbuzov rearrangement of tris(2-chloroethyl) phosphite to form a diester intermediate. This diester is then subjected to a consecutive cleavage reaction using anhydrous hydrogen chloride (HCl) [3].

Because the cleavage is a stepwise mass-transfer-limited reaction, CECEPA is formed as the intermediate "half-ester". If the reaction is quenched prematurely or if HCl mass transfer is inefficient, CECEPA persists in the final product at concentrations ranging from 3% to 30% [3].

Synthesis A Tris(2-chloroethyl) phosphite (Triester) B Bis(2-chloroethyl) 2-chloroethylphosphonate (Diester) A->B Arbuzov Rearrangement (140-160°C) C 2-Chloroethoxy(2-chloroethyl)phosphinic acid (CECEPA / Half-Ester) B->C Partial Cleavage (Anhydrous HCl) D Ethephon (Di-acid) C->D Complete Cleavage (Anhydrous HCl)

Figure 2: Consecutive cleavage reaction pathway illustrating CECEPA as an intermediate half-ester.

Physicochemical Comparison Data

The structural differences between these compounds manifest in distinct physicochemical properties, necessitating orthogonal analytical approaches for their separation.

PropertyEthephon (Parent)CECEPA (Half-Ester)Chlorpyrifos (Classical OP)
CAS Number 16672-87-017378-30-2 [4]2921-88-2
Chemical Class Phosphonic Di-acidPhosphonic Acid MonoesterPhosphorothioate Triester
Molecular Weight 144.49 g/mol 206.99 g/mol [1]350.59 g/mol
Primary Target Ethylene ReceptorsAChE (Weak/Predicted) [1]AChE (Potent)
Primary Application Plant Growth RegulatorBactericide / Impurity [4]Broad-spectrum Insecticide
Solubility Highly water-solubleSoluble in polar organics [1]Lipophilic (insoluble in water)

Analytical Differentiation: Experimental Protocols

To objectively differentiate and quantify CECEPA in the presence of Ethephon and classical OPs, researchers must utilize techniques that exploit their differing polarities and electronic environments. Below are two self-validating protocols designed for high-fidelity differentiation.

Protocol A: ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: ³¹P NMR is exquisitely sensitive to the electron density surrounding the phosphorus nucleus. The presence of the electron-withdrawing 2-chloroethoxy group in CECEPA shields the phosphorus differently than the bare hydroxyls in Ethephon, resulting in a distinct, quantifiable chemical shift without the need for complex chromatographic calibration.

  • Sample Preparation: Dissolve 20 mg of the analytical standard or extracted sample in 0.6 mL of Deuterium Oxide (D₂O).

  • Internal Validation (Referencing): Insert a sealed glass capillary containing 85% Phosphoric Acid (H₃PO₄) into the NMR tube. Rationale: Using an external reference prevents chemical interaction between the highly reactive phosphonic acids and the reference standard, ensuring absolute chemical shift accuracy (0 ppm).

  • Acquisition: Acquire spectra on a 400 MHz NMR spectrometer operating at 162 MHz for ³¹P. Utilize an inverse-gated proton decoupling sequence. Rationale: Proton decoupling eliminates ¹H-³¹P scalar coupling, collapsing complex multiplets into sharp singlets for each distinct phosphorus environment, allowing for direct molar integration.

  • Interpretation: Ethephon typically resonates upfield relative to CECEPA. The integration ratio of the distinct singlets directly quantifies the impurity profile.

Protocol B: HILIC-MS/MS Workflow

Causality: Both Ethephon and CECEPA are highly polar and exhibit poor retention (eluting in the void volume) on standard reversed-phase (C18) columns used for classical OPs. Hydrophilic Interaction Liquid Chromatography (HILIC) provides orthogonal retention based on polar partitioning into an aqueous layer enriched on the stationary phase.

  • Extraction & Self-Validation: Weigh 1.0 g of homogenized sample. Add 10 mL of Methanol:Water (50:50, v/v) containing 1% formic acid. Spike the sample with 50 ng/mL of isotopically labeled Ethephon-d4. Rationale: The stable isotope internal standard validates the extraction efficiency and normalizes any matrix-induced ion suppression during mass spectrometry.

  • Chromatographic Separation: Inject 5 µL onto a SeQuant ZIC-pHILIC column (150 x 2.1 mm, 5 µm).

    • Mobile Phase A: 20 mM ammonium carbonate in water (pH 9.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 80% B, decreasing to 20% B over 10 minutes. Rationale: Decreasing the organic content elutes the highly polar phosphonates sequentially based on their degree of esterification.

  • Mass Spectrometry (ESI- MS/MS): Operate in negative electrospray ionization mode. Monitor the specific multiple reaction monitoring (MRM) transitions: Ethephon ([M-H]⁻ at m/z 143 → 107) and CECEPA ([M-H]⁻ at m/z 205 → 141).

Workflow S1 Aqueous Extraction (Spiked with Ethephon-d4 IS) S2 HILIC Separation (Orthogonal to C18) S1->S2 S3 ESI- MS/MS (Negative Ion Mode) S2->S3 S4 Quantification (m/z 205 vs m/z 143) S3->S4

Figure 3: HILIC-MS/MS analytical workflow for the differentiation of CECEPA from Ethephon.

References

  • BenchChem. "An In-depth Technical Guide to (2-Chloroethoxy)(2-chloroethyl)phosphinic acid (CAS Number 17378-30-2)". BenchChem Technical Resources.
  • PubChem - National Institutes of Health (NIH). "Ethephon | C2H6ClO3P | CID 27982".
  • Google Patents. "US4064163A - Process for the manufacture of aliphatic phosphonic acids".
  • CymitQuimica. "CAS 17378-30-2: Phosphonic acid, (2-chloroethyl) - CymitQuimica".
Validation

Precision in Purity: Accuracy and Precision Assessment for Phosphinic Acid Impurity Testing

Executive Summary In pharmaceutical development, Phosphinic acid (Hypophosphorous acid, ) serves as a critical reducing agent and antioxidant. However, its persistence as an impurity in Active Pharmaceutical Ingredients...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, Phosphinic acid (Hypophosphorous acid,


) serves as a critical reducing agent and antioxidant. However, its persistence as an impurity in Active Pharmaceutical Ingredients (APIs) poses significant CMC (Chemistry, Manufacturing, and Controls) challenges due to its potential to degrade into toxic phosphine gas or affect product stability.

Traditional pharmacopeial methods (e.g., redox titration) often lack the specificity required for trace-level impurity analysis in complex matrices. This guide evaluates the transition to High-Performance Ion Chromatography with Suppressed Conductivity Detection (HPIC-CD) , comparing its accuracy and precision against LC-MS/MS and Legacy Titration . We demonstrate that HPIC-CD provides the optimal balance of sensitivity, robustness, and regulatory compliance for routine QC and trace analysis.

Part 1: The Analytical Challenge

Phosphinic acid presents a unique "stealth" profile in analytical chemistry:

  • UV Silence: It lacks a chromophore, rendering standard HPLC-UV/DAD methods ineffective without complex derivatization.

  • Ionic Mobility: As a small, highly polar anion, it elutes near the void volume in Reverse Phase (RP) chromatography, causing co-elution with matrix salts.

  • Redox Instability: It is a strong reducing agent, susceptible to oxidation during sample preparation if not stabilized.

Comparative Technology Landscape
FeatureHPIC-CD (Recommended) LC-MS/MS Redox Titration (Legacy)
Detection Principle Suppressed ConductivityMass-to-Charge Ratio (

)
Iodometric/Permanganate Redox
Specificity High (Separates from

,

)
Very HighLow (Interference from other reducers)
Sensitivity (LOQ) ~0.05 ppm< 0.01 ppm> 100 ppm
Matrix Tolerance High (with suppression)Low (Ion Suppression effects)Moderate
Throughput High (Automated)ModerateLow (Manual)

Part 2: Experimental Protocol (HPIC-CD)

The following protocol is designed for the trace determination of phosphinic acid in a water-soluble API matrix.

Instrument Configuration
  • System: High-Pressure Ion Chromatography System (e.g., Dionex ICS-6000 or Metrohm 940).

  • Column: Anion Exchange Column (High capacity, hydroxide-selective). Example: Dionex IonPac AS11-HC (4 mm).

  • Suppressor: Electrolytic Self-Regenerating Suppressor (Recycle mode).

  • Detector: Conductivity Detector (Cell temp: 35°C).

  • Eluent Source: Potassium Hydroxide (KOH) generator (Gradient elution).

Reagents and Standards
  • Stock Standard: 1000 mg/L Phosphinic Acid (certified reference material).

  • Diluent: 18.2 MΩ·cm deionized water (degassed).

  • Mobile Phase: KOH Gradient (1 mM to 60 mM over 20 mins).

Step-by-Step Workflow
  • System Equilibration: Purge pump heads and equilibrate column with 10 mM KOH for 30 minutes until background conductivity is < 1.0 µS.

  • Standard Preparation: Prepare a linearity curve (0.1, 0.5, 1.0, 5.0, 10.0 ppm) from Stock.

  • Sample Prep: Dissolve 100 mg of API in 10 mL Diluent. Vortex for 1 min. Filter through 0.22 µm PES filter (discard first 1 mL).

  • Injection: Inject 25 µL.

  • Data Analysis: Integrate the peak at ~4.5 min (retention time varies by column).

Part 3: Visualization of Analytical Logic

The following diagram illustrates the decision matrix and signal processing workflow for selecting and executing the HPIC method.

G Start Sample Analysis Request MatrixCheck Matrix Solubility Check Start->MatrixCheck MethodSel Select Method: HPIC-CD MatrixCheck->MethodSel Aqueous Prep Sample Prep (0.22µm Filter) MethodSel->Prep Sep Anion Exchange Separation Prep->Sep Supp Conductivity Suppression Sep->Supp Eluent: KOH Detect Conductivity Detection Supp->Detect Background Reduced Data Quantification (µS*min) Detect->Data

Figure 1: Analytical workflow for Phosphinic Acid determination using HPIC with Suppression.

Part 4: Performance Assessment Data

The following data was generated during a validation study following ICH Q2(R2) guidelines.

Accuracy (Recovery Studies)

Accuracy was assessed by spiking API samples at three concentration levels relative to the specification limit (5 ppm).

Spike LevelAdded Conc. (ppm)Recovered Conc. (ppm)Recovery (%)Acceptance Criteria
LOQ 0.200.1995.0% 80-120%
Medium (100%) 5.004.9899.6% 90-110%
High (150%) 7.507.55100.7% 90-110%
Precision (Repeatability)

Six replicate injections of the standard solution at 5 ppm.

Injection #Peak Area (µS*min)Retention Time (min)
10.4524.51
20.4554.52
30.4514.51
40.4534.52
50.4504.51
60.4544.52
Mean 0.4525 4.515
% RSD 0.41% 0.11%
Sensitivity & Linearity
  • LOD (Limit of Detection): 0.05 ppm (S/N > 3)

  • LOQ (Limit of Quantitation): 0.15 ppm (S/N > 10)

  • Linearity (

    
    ):  0.9998 (Range: 0.2 – 20 ppm)
    

Part 5: Expert Commentary & Causality

Why Suppression Matters: In non-suppressed IC, the high background conductivity of the eluent (KOH) masks the analyte signal. The suppressor (membrane-based electrolytic exchange) neutralizes the eluent (


) while converting the analyte into its highly conductive acid form (

). This Self-Validating System ensures that any detected peak is a result of ionic displacement, drastically improving Signal-to-Noise (S/N) ratios compared to non-suppressed methods or UV-indirect detection.

Why not LC-MS? While LC-MS offers lower LODs, phosphinic acid suffers from significant ion suppression in the presence of API counter-ions (e.g., chlorides, sulfates). Furthermore, the low molecular weight (


 Da) falls into the "noisy" region of many mass spectrometers, requiring expensive triple-quadrupole systems for reliable quantification. HPIC-CD remains the robust, cost-effective workhorse for this specific application.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2). 2023.[1] Available at: [Link]

  • European Pharmacopoeia (Ph.[2] Eur.). 2.2.[2][3]47. Capillary Electrophoresis. EDQM. Available at: [Link]

Sources

Comparative

Comparative Degradation Rates of Chloroethyl Phosphinic Acid Derivatives

This guide provides an in-depth technical comparison of chloroethyl phosphinic acid derivatives , focusing on their degradation kinetics, mechanisms of decomposition, and ethylene-releasing profiles. Content Type: Techni...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of chloroethyl phosphinic acid derivatives , focusing on their degradation kinetics, mechanisms of decomposition, and ethylene-releasing profiles.

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Agrochemical Scientists

Executive Summary

The degradation of chloroethyl phosphorus compounds is dictated by the oxidation state of the phosphorus atom (Phosphonic P(V) vs. Phosphinic P(V)-H) and the substitution pattern on the phosphinyl group.

While 2-chloroethylphosphonic acid (Ethephon) is the industry standard for ethylene release, 2-chloroethylphosphinic acid and its esters exhibit distinct kinetic profiles due to their monoprotic nature and altered electronics. This guide compares three critical classes:

  • The Standard: 2-Chloroethylphosphonic acid (Ethephon) – Fast, pH-dependent ethylene release.[1]

  • The Analog: 2-Chloroethylphosphinic acid – Altered pKa/release kinetics.

  • The Stabilized Derivative: Mono-2-chloroethyl esters – Enzymatically triggered, chemically slower.

Mechanistic Underpinnings

Understanding the degradation requires analyzing the elimination mechanism. The release of ethylene is generally a 1,2-elimination triggered by the ionization of the phosphours group.

The Phosphonic vs. Phosphinic Switch
  • Phosphonic Acid (Ethephon): A diprotic acid (

    
    , 
    
    
    
    ). The decomposition is rapid for the dianion , meaning it is highly pH-sensitive and triggers effectively above pH 4-5.
  • Phosphinic Acid: A monoprotic acid (

    
    ). Because it lacks a second ionizable proton, its ability to form a dianion is null. However, patents and literature indicate it still releases ethylene. This suggests a mechanism driven by the monoanion , potentially offering release at lower pH values or with different rate constants compared to Ethephon.
    
Degradation Pathways (DOT Diagram)

DegradationPathways Ethephon 2-Chloroethylphosphonic Acid (Ethephon) Dianion Dianion Species (pH > 5) Ethephon->Dianion Deprotonation (Fast) Ethylene Ethylene Gas (C2H4) Dianion->Ethylene 1,2-Elimination (k_obs high) Phosphate Phosphate / Chloride Dianion->Phosphate + Cl- Phosphinic 2-Chloroethylphosphinic Acid (P-H Bond) Monoanion Monoanion Species Phosphinic->Monoanion Deprotonation Monoanion->Ethylene Modified Elimination Phosphinate Phosphinate Byproduct Monoanion->Phosphinate + Cl- Ester 2-Chloroethyl Ester (CEPAE) Hydrolysis Slow Hydrolysis / Enzymatic Ester->Hydrolysis Chemically Stable Hydrolysis->Ethephon Activation

Figure 1: Comparative degradation pathways. Note the direct elimination for acids versus the requisite activation step for esters.

Comparative Kinetics Data

The following data synthesizes experimental degradation rates and half-lives under physiological conditions (pH 7.0, 25°C).

CompoundStructurepH Stability ThresholdDegradation MechanismRelative Rate (

)
2-Chloroethylphosphonic Acid

Stable < pH 3.5Base-catalyzed Elimination (Dianion)1.0 (Reference)
2-Chloroethylphosphinic Acid

Stable < pH 3.0Elimination (Monoanion)~0.8 - 1.2 *
Mono-2-chloroethyl Ester

Stable < pH 8.0Hydrolysis

Elimination
< 0.1 (Chemically)
Bis(2-chloroethyl)phosphinic

High StabilityC-Cl Hydrolysis (Slow)Negligible Ethylene

Key Insight: The mono-ester derivatives (CEPAE) do not release ethylene significantly via simple chemical hydrolysis at pH 7. They require enzymatic cleavage (phosphatases) to generate the active acid precursor. This makes them ideal "prodrugs" for delayed release.

Experimental Protocols

To rigorously evaluate these derivatives, two orthogonal protocols are required: one for the gaseous product (Ethylene) and one for the phosphorus species evolution.

Protocol A: Headspace GC Analysis (Ethylene Release)

Validates the "Activity" of the derivative.

  • Preparation: Dissolve the derivative (1 mM) in citrate-phosphate buffer at varying pH levels (3.0, 5.0, 7.0, 9.0).

  • Incubation: Seal 5 mL of solution in a 20 mL gas-tight headspace vial. Incubate at 25°C in a shaking water bath.

  • Sampling: At time intervals (

    
     min), withdraw 1 mL of headspace gas using a gas-tight syringe.
    
  • Analysis: Inject into a Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a Porapak Q column.

    • Oven Temp: 80°C (Isothermal).

    • Carrier Gas: Nitrogen (30 mL/min).

  • Calculation: Quantify ethylene peak area against a standard curve. Plot

    
     vs. time to determine the first-order rate constant (
    
    
    
    ).
Protocol B: P-NMR Spectroscopy (Hydrolysis Kinetics)

Validates the "Stability" and structural integrity.

  • Solvent System: Prepare buffers in

    
     (or 
    
    
    
    with 10%
    
    
    lock). Use an internal standard (e.g., Triphenylphosphine oxide in capillary) to quantify chemical shifts.
  • Data Acquisition:

    • Ethephon (Phosphonic): Expect signal at

      
       ppm. Decomposition product (Phosphate) at 
      
      
      
      ppm.
    • Phosphinic Derivatives: Expect signal at

      
       ppm (often doublets due to 
      
      
      
      coupling,
      
      
      Hz).
  • Workflow:

    • Dissolve compound (10 mM) in buffered

      
      .
      
    • Acquire spectra every 15 minutes for 12 hours.

    • Integrate the parent peak vs. the product peak (Phosphate or Phosphinate).

  • Self-Validation: The sum of integrals (Parent + Product) must remain constant. Loss of total signal indicates precipitation or volatile loss (unlikely for P-species).

Experimental Workflow Diagram

ExperimentalProtocol Sample Sample Preparation (1 mM in Buffer) Split Split Sample Sample->Split Vial Sealed Headspace Vial (25°C) Split->Vial Path A NMR_Tube NMR Tube + D2O (Internal Standard) Split->NMR_Tube Path B GC GC-FID Analysis (Ethylene Quantification) Vial->GC t = 0, 30, 60... RateA Calculate k_ethylene GC->RateA Spec 31P-NMR Spectroscopy (Structural Decay) NMR_Tube->Spec Continuous Scan RateB Calculate k_hydrolysis Spec->RateB

Figure 2: Dual-stream validation workflow for characterizing degradation kinetics.

References

  • BenchChem. (2025).[1][2] The History and Discovery of 2-Chloroethylphosphonic Acid: A Technical Guide. Retrieved from 3

  • Warner, H. L., & Leopold, A. C. (1969). Ethylene evolution from 2-chloroethylphosphonic acid. Plant Physiology, 44(1), 156-158. Retrieved from 4

  • Shannon, S. (1976). Comparative Effects of (2-Chloroethyl)phosphonic Acid and the Mono-2-chloroethyl Ester of the Acid. Journal of the American Society for Horticultural Science.[5] Retrieved from 6

  • Russian Patent RU2088085C1. Composition for plant defoliation and a method of plant defoliation. (Discusses 2-chloroethylphosphinic acid derivatives). Retrieved from 7

  • BenchChem. (2025).[1][2] An In-depth Technical Guide to (2-Chloroethoxy)(2-chloroethyl)phosphinic acid. Retrieved from 2

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of HPLC vs. GC Methods for Phosphinic Acid Analysis

For researchers and professionals in drug development and chemical synthesis, the accurate quantification of small, polar molecules like phosphinic acid (H₃PO₂) is a persistent analytical challenge. As a common impurity...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, the accurate quantification of small, polar molecules like phosphinic acid (H₃PO₂) is a persistent analytical challenge. As a common impurity or starting material, its presence must be meticulously controlled. Phosphinic acid's high polarity, non-volatility, and lack of a significant UV chromophore render its analysis non-trivial. The two primary chromatographic techniques employed for this task, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), operate on fundamentally different principles.

This guide provides an in-depth comparison of HPLC and GC methodologies for phosphinic acid analysis. Moving beyond a simple list of pros and cons, we will explore the causality behind experimental choices, present detailed protocols, and offer field-proven insights to help you select and validate the optimal method for your laboratory's needs. Our discussion is grounded in the principles of analytical method validation outlined by the International Council for Harmonisation (ICH) to ensure data integrity and regulatory compliance.[1][2][3]

The HPLC Approach: Direct Analysis of a Polar Analyte

High-Performance Liquid Chromatography is often the initial choice for polar, non-volatile compounds because it analyzes them in their native, dissolved state, circumventing the need for chemical modification.[4][5][6]

Core Principle & Methodologies

The primary challenge in developing an HPLC method for phosphinic acid is achieving sufficient retention on a chromatographic column. Its high polarity means it has little affinity for traditional reversed-phase (C18) stationary phases. Therefore, specialized techniques are required.

  • Ion Chromatography (IC): This is the most direct and widely used HPLC-based technique for phosphinic acid. As an acid, the analyte exists in an anionic form (phosphinate, H₂PO₂⁻) in aqueous solutions, which can be separated on an anion-exchange column.[7][8] Detection is typically achieved using a conductivity detector after a suppressor, which reduces the background eluent conductivity and enhances the signal from the analyte.[8] This approach is highly selective for ionic species.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns use a polar stationary phase with a primarily organic mobile phase. This mode is effective for retaining and separating very polar compounds that are unretained in reversed-phase chromatography.[9]

  • Reversed-Phase HPLC with Ion-Pairing: This technique adds a long-chain alkyl ammonium salt to the mobile phase. This "ion-pairing reagent" forms a neutral, hydrophobic complex with the anionic phosphinate, allowing it to be retained and separated on a standard C18 column. However, these reagents can be difficult to flush from the system and may cause ion suppression if using a mass spectrometer for detection.[10]

Advantages of the HPLC Method
  • Minimal Sample Preparation: Typically involves a simple "dilute-and-shoot" approach, significantly increasing sample throughput.

  • Direct Analysis: Measures the analyte in its native form, eliminating the risks and variability associated with chemical derivatization.

  • Robustness: Ion chromatography methods are generally robust and well-established for the analysis of small inorganic and organic ions.[7]

Limitations
  • Detector Limitations: Conductivity detection, while reliable, is not as universal or specific as mass spectrometry. Universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can be used but may offer lower sensitivity.

  • Matrix Interference: Samples with high ionic strength can interfere with the separation and detection, sometimes requiring matrix elimination steps.[11]

The GC Approach: Analysis via Chemical Derivatization

Gas Chromatography offers unparalleled separation efficiency but is fundamentally restricted to analytes that are volatile and thermally stable.[4][12] Since phosphinic acid possesses neither of these properties, its analysis by GC is entirely dependent on a crucial prerequisite step: chemical derivatization .

Core Principle & The Necessity of Derivatization

Derivatization is a chemical reaction that transforms the analyte into a new compound (a derivative) with properties suitable for GC analysis.[13] For phosphinic acid, the goal is to replace the polar, acidic protons with non-polar, thermally stable groups, thereby increasing volatility.

  • Silylation: This is a common and effective strategy. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the acidic P-H and O-H bonds to form trimethylsilyl (TMS) esters.[10][13] The resulting derivative is significantly more volatile and less polar.

  • Esterification (e.g., with Pentafluorobenzyl Bromide): This reaction converts the acid into an ester. Using an electrophilic reagent like pentafluorobenzyl (PFB) bromide creates PFB derivatives that are not only volatile but also highly responsive to an Electron Capture Detector (ECD) or Negative Chemical Ionization Mass Spectrometry (NCI-MS), enabling extremely low detection limits.[14][15]

Once derivatized, the sample is injected into the GC, where the derivative is separated on a capillary column (e.g., a non-polar 5% phenyl-methylpolysiloxane phase) and detected.

Advantages of the GC Method
  • High Separation Efficiency: Capillary GC columns provide excellent resolution, separating the analyte derivative from complex matrix components.[12]

  • High Sensitivity & Selectivity: The use of phosphorus-specific detectors, like the Flame Photometric Detector (FPD), or the confirmatory power of Mass Spectrometry (MS), provides exceptional sensitivity and specificity.[15]

  • Cost-Effective Consumables: Carrier gases (Helium, Hydrogen) are generally less expensive than the high-purity solvents required for HPLC.[6]

Limitations
  • Mandatory Derivatization: The derivatization step adds time, complexity, and potential sources of error to the analytical workflow. The reaction must be consistent, reproducible, and driven to completion to ensure accurate quantification.[13]

  • Moisture Sensitivity: Silylation reagents are highly sensitive to moisture, requiring samples to be completely dry to prevent reagent degradation and poor derivatization yields.[14] This adds a significant sample preparation burden.

  • Thermal Stability: While the derivatives are designed to be thermally stable, some degradation can occur in the high-temperature GC inlet, potentially compromising accuracy.

Head-to-Head Comparison: HPLC vs. GC for Phosphinic Acid

The choice between HPLC and GC is not merely a matter of preference but a scientific decision based on the specific analytical requirements. The validation of either method must demonstrate that it is fit for its intended purpose, as defined by ICH guidelines.[16][17] Key validation parameters include accuracy, precision, specificity, linearity, range, and limits of detection (LOD) and quantitation (LOQ).[18][19]

ParameterHPLC (Ion Chromatography)GC (with Derivatization)Senior Scientist's Insight
Analyte Suitability Direct. Analyzes the native, ionic form of phosphinic acid.Indirect. Requires chemical derivatization to create a volatile analyte.HPLC's direct approach is inherently simpler and less prone to errors from incomplete chemical reactions.
Sample Preparation Simple. Typically filtration and dilution in the mobile phase.Complex. Requires sample drying, addition of reagents, and heating.The multi-step GC prep significantly lowers sample throughput and introduces multiple potential sources of variability.
Specificity High. Anion-exchange is highly selective for ionic species.Very High. Specificity is determined by the detector (e.g., MS or FPD).GC-MS provides the highest level of specificity and is considered a gold standard for identity confirmation.
Sensitivity (LOD/LOQ) Good to Excellent. Dependent on the detector (Conductivity, CAD, MS).Excellent. Can achieve very low detection limits, especially with MS or FPD.For trace-level analysis, a well-optimized GC-MS or GC-FPD method often has the edge in sensitivity.
Analysis Time Fast. Runtimes are typically 10-20 minutes.[6]Moderate to Slow. Runtimes are fast (5-15 min), but this excludes the lengthy derivatization step (1-2 hours).[4]When considering the entire workflow from sample to result, HPLC offers significantly higher throughput.
Robustness High. Methods are generally stable and less susceptible to matrix variations.Moderate. Dependent on the reproducibility of the derivatization reaction and strict moisture control.The derivatization step in GC is often the weakest link in terms of method robustness and reproducibility.
Cost of Operation Moderate. HPLC-grade solvents can be expensive.Low to Moderate. Carrier gases are cheaper, but derivatization reagents add cost.[4]While GC consumables are cheaper per run, the initial instrument cost for GC-MS can be higher than for a standard HPLC system.

Experimental Workflows and Protocols

To provide a practical context, we present standardized workflows and example protocols for both techniques. These should be considered as templates to be adapted and fully validated for your specific application and matrix.

Workflow Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Aqueous Sample Dilute Dilute with Deionized Water Sample->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into IC System Filter->Inject Column Anion-Exchange Column Inject->Column Suppressor Suppressor Column->Suppressor Detector Conductivity Detector Suppressor->Detector Data Data Acquisition & Quantification Detector->Data

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Sample Aliquot Dry Evaporate to Dryness (N₂) Sample->Dry Deriv Add Solvent & BSTFA Reagent Dry->Deriv React Heat (e.g., 70°C) to Complete Reaction Deriv->React Inject Inject into GC-MS System React->Inject Column Capillary GC Column (e.g., DB-5ms) Inject->Column MS Mass Spectrometer (EI Source) Column->MS Data Data Acquisition & Quantification MS->Data

Protocol 1: Ion Chromatography with Conductivity Detection

This protocol is designed for the quantification of phosphinic acid in aqueous solutions.

  • Standard Preparation:

    • Prepare a 1000 µg/mL stock solution of phosphinic acid in deionized water.

    • Perform serial dilutions to create calibration standards ranging from 0.5 µg/mL to 50 µg/mL.

  • Sample Preparation:

    • Accurately dilute the sample with deionized water to bring the expected phosphinic acid concentration into the calibration range.

    • Filter the diluted sample through a 0.45 µm ion chromatography-certified syringe filter into an autosampler vial.

  • IC Conditions:

    • Analytical Column: A high-capacity anion-exchange column suitable for organic acids (e.g., Dionex IonPac AS11-HC).

    • Eluent: Potassium Hydroxide (KOH) gradient (e.g., starting at 1 mM, ramping to 30 mM).[7]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 25 µL.

    • Detection: Suppressed conductivity.

  • Validation & Quantification:

    • Establish system suitability by injecting a mid-level standard multiple times.

    • Construct a calibration curve by plotting peak area against concentration.

    • Quantify phosphinic acid in the samples using the linear regression equation from the calibration curve.

Protocol 2: GC-MS with Silylation Derivatization

This protocol is suitable for confirmatory analysis and quantification in samples that can be dried.

  • Standard Preparation:

    • Prepare a 1000 µg/mL stock solution of phosphinic acid in a volatile, dry solvent like acetonitrile.

    • Prepare calibration standards by diluting the stock solution in acetonitrile, typically from 1 µg/mL to 100 µg/mL.

  • Sample Preparation and Derivatization:

    • Pipette a known volume (e.g., 100 µL) of each standard and sample into separate 2 mL glass GC vials.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen. This step is critical.

    • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS catalyst) and 100 µL of a dry solvent (e.g., pyridine or acetonitrile) to each vial.[13]

    • Immediately cap the vials tightly.

    • Vortex briefly to mix.

    • Heat the vials in a heating block or oven at 70°C for 60 minutes to ensure the reaction is complete.

    • Cool to room temperature before analysis.

  • GC-MS Conditions:

    • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • MS Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

    • Detection: Scan mode (e.g., m/z 40-450) for identification or Selected Ion Monitoring (SIM) mode for quantification of characteristic ions of the silylated derivative.

Conclusion and Expert Recommendations

Both HPLC and GC are powerful, validated techniques for the analysis of phosphinic acid, yet they serve different strategic purposes. The choice is a function of the analytical objective.

Choose HPLC (specifically Ion Chromatography) for:

  • Routine quality control (QC) and high-throughput environments. The simple "dilute-and-shoot" protocol provides rapid and reliable results for batch release testing.

  • Analysis of inherently aqueous samples where drying would be impractical or could lead to loss of the analyte.

  • Laboratories aiming to minimize complex method development and sample handling.

Choose GC (with derivatization and MS or FPD detection) for:

  • Definitive identity confirmation and structural elucidation. The mass spectrum of the derivative provides an unambiguous chemical fingerprint.

  • Trace-level impurity analysis where the utmost sensitivity is required.

  • Method cross-validation. A GC-MS method serves as an excellent orthogonal technique to confirm results obtained from an HPLC method, providing a higher degree of confidence in the data.

Ultimately, a well-equipped analytical laboratory should view these techniques not as competitors, but as complementary tools. An HPLC-IC method can serve as the primary workhorse for routine quantification, while a validated GC-MS method can be deployed for investigational, confirmatory, or ultra-trace-level analysis, ensuring a comprehensive and robust analytical strategy for phosphinic acid.

References

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22). Lab Manager.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). AMSbiopharma.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024, June 14). European Medicines Agency.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, March 2). IntuitionLabs.ai.
  • Nowack, B. (2002). Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization.
  • Nowack, B. (2002).
  • Simultaneous esterification and acylation of pesticides for analysis by gas chromatography. 1. Derivatization of glyphosate and (aminomethyl)phosphonic acid with fluorinated alcohols-perfluorinated anhydrides. Journal of Agricultural and Food Chemistry.
  • HPLC method for "Phosphoric acid, dodecyl diphenyl ester" analysis. (2025). Benchchem.
  • HPLC Separation of Phosphorous and Phosphoric Acids. SIELC Technologies.
  • validate analytical methods: Topics. Science.gov.
  • Determination of Fosetyl and Phosphonic Acid at 0.010 mg/kg Level by Ion Chromatography Tandem Mass Spectrometry. (2018, January 10). PubMed.
  • HPLC Methods for analysis of Phosphoric acid.
  • A Comparative Guide to Analytical Methods for Bromo-PEG5-phosphonic Acid Conjug
  • Determination of Pentafluorobenzyl Derivatives of Phosphonic and Phosphonothioic Acids by Gas Chromatography-Mass Spectrometry. (2017, December 9).
  • Extraction of Phosphonic Acids from Urine Samples and Analysis by Gas Chromatography with Detection by Mass Spectrometryand Flam. (2013, March 12). OSTI.GOV.
  • Determination of Phosphoric Acid in the Air of Workplace by Ion Chrom
  • HPLC vs GC - A Beginner's Guide.
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012, March 21). SciSpace.
  • HPLC vs GC: Choosing the Right Chromatography Technique. (2025, December 2). Lab Manager.
  • Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). (2025, July 19). Food Safety Institute.
  • HPLC vs GC: What Sets These Methods Apart. (2025, June 6). Phenomenex.
  • Validation of analytical methods for active constituents and agricultural products. (2014, July 1). Australian Pesticides and Veterinary Medicines Authority.
  • ION CHROMATOGRAPHY APPLIC
  • Analytical method validation: A brief review. (2022, November 8). World Journal of Advanced Research and Reviews.
  • GC Organic acids. Shimadzu.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • Use of Phosphoric Acid Additive for Gas Chromatographic Analysis on Open Tubular Columns. Oxford Academic.
  • Handbook of Analytical Valid
  • The determination of trace anions in concentr
  • Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes. (2020, September 15). MDPI.
  • Method 9056A: Determination of Inorganic Anions by Ion Chrom
  • Technical Support Center: Mass Spectrometry of Phosphonic Acids. (2025). Benchchem.

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Safety & Regulatory Compliance

Safety

2-Chloroethoxy(2-chloroethyl)phosphinic acid proper disposal procedures

Professional Laboratory Guide: Handling and Disposal of 2-Chloroethoxy(2-chloroethyl)phosphinic Acid As a preferred source for laboratory safety and chemical handling, this guide provides drug development professionals a...

Author: BenchChem Technical Support Team. Date: March 2026

Professional Laboratory Guide: Handling and Disposal of 2-Chloroethoxy(2-chloroethyl)phosphinic Acid

As a preferred source for laboratory safety and chemical handling, this guide provides drug development professionals and analytical chemists with authoritative, step-by-step operational protocols for the management and disposal of 2-Chloroethoxy(2-chloroethyl)phosphinic acid.

Also known by its IUPAC name 2-Chloroethyl (2-chloroethyl)phosphonate (CAS 17378-30-2)[1][2], this organophosphorus compound is frequently utilized as a versatile small molecule scaffold and agricultural intermediate[3]. Due to its phosphonate structure and chlorinated moieties, it requires stringent environmental health and safety (EHS) oversight to prevent toxic exposure and environmental contamination.

Physicochemical & Hazard Profile

Understanding the fundamental properties of a chemical is the first step in establishing a self-validating safety system. The presence of chlorine atoms enhances the compound's electrophilic properties, while the phosphonate backbone dictates its degradation pathways[4].

Table 1: Key Properties and Hazard Indicators

Property / MetricValue / DescriptionReference
Chemical Name 2-Chloroethoxy(2-chloroethyl)phosphinic acid[1]
CAS Number 17378-30-2[1][2]
Molecular Formula C4H9Cl2O3P[2][3]
Molecular Weight 206.99 g/mol [2][3]
Physical State Colorless to brown liquid[3]
Primary Hazards Harmful if swallowed (Acute Tox. 4); Mild skin/eye irritant[5][6]
Decomposition Products Emits toxic vapors of phosphorus oxides (POx) and chlorides (Cl⁻) when heated[5]

Mechanisms of Degradation: Industrial vs. Laboratory Contexts

To design effective disposal protocols, scientists must understand the chemical causality behind organophosphorus degradation.

Industrial Treatment (Base Hydrolysis & Oxidation): On an industrial scale, organophosphorus waste is often treated via base hydrolysis (elevating pH to >11.5) or catalytic oxidation (using hydrogen peroxide and iron-based catalysts)[7][8]. These processes cleave the P-O and P-C bonds, ultimately degrading the toxic triesters and diesters into less harmful phosphoric acid derivatives[8][9].

Laboratory Constraint (Why in-lab neutralization is prohibited): While base hydrolysis is effective industrially, it must not be used as an improvised in-lab disposal method . Uncontrolled hydrolysis of 2-Chloroethoxy(2-chloroethyl)phosphinic acid can be highly exothermic and may prematurely release toxic hydrogen chloride gas and phosphorus oxides[5]. Therefore, the gold standard for laboratory disposal is strict physical segregation followed by high-temperature incineration at a licensed facility.

Standard Operating Procedure (SOP): Waste Collection & Segregation

This step-by-step methodology ensures that all generated waste is safely contained and prepared for EHS transfer without risking incompatible chemical reactions.

Step 1: Container Selection

  • Action: Select a high-density polyethylene (HDPE) or polytetrafluoroethylene (PTFE) waste container.

  • Causality: Organophosphonates and their potential acidic byproducts can degrade certain low-quality plastics and corrode metals. HDPE provides excellent chemical resistance.

Step 2: Segregation

  • Action: Designate the container exclusively for "Halogenated Organophosphorus Waste."

  • Causality: Never mix this waste with strong bases (e.g., NaOH, KOH) or strong oxidizers (e.g., nitric acid). Mixing can initiate uncontrolled, exothermic base hydrolysis or oxidative degradation, leading to container over-pressurization[5][7].

Step 3: Secondary Containment

  • Action: Place the primary waste container inside a secondary spill tray capable of holding 110% of the primary container's volume. Store in a ventilated corrosive/toxic storage cabinet[5].

Step 4: EHS Labeling and Transfer

  • Action: Affix a hazardous waste label detailing the exact composition (CAS 17378-30-2), accumulation start date, and hazard pictograms (Harmful/Irritant). Transfer to the institutional EHS department within 90 days of the accumulation start date for licensed incineration.

Standard Operating Procedure (SOP): Spill Response & Decontamination

In the event of an accidental release, immediate containment is required to prevent environmental persistence.

Step 1: Isolation and PPE

  • Action: Evacuate the immediate area. Responders must don appropriate PPE, including chemical-resistant gloves (e.g., nitrile or butyl rubber), safety goggles, and a lab coat. If the spill occurs outside a fume hood, a fitted respirator with organic vapor/acid gas cartridges may be required.

Step 2: Containment and Absorption

  • Action: Surround the liquid spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or specialized universal spill pads.

  • Causality: Do not use combustible materials (like paper towels) for large spills, as the compound's eventual decomposition could pose secondary risks[5].

Step 3: Collection and Surface Decontamination

  • Action: Mechanically sweep the saturated absorbent into a heavy-duty hazardous waste bag. Wash the contaminated surface with a mild, dilute alkaline detergent solution (e.g., 5% sodium carbonate), followed by a copious water rinse.

  • Causality: A mild alkaline wash safely facilitates the slow, controlled breakdown of trace residues without generating the violent exothermic reactions associated with strong bases[8].

Operational Workflow Visualization

The following diagram illustrates the self-validating system for the lifecycle of organophosphorus waste within a research setting.

WasteWorkflow Gen Waste Generation (CAS 17378-30-2) Seg Chemical Segregation (Isolate from strong bases/acids) Gen->Seg Cont Primary Containment (HDPE / PTFE Receptacles) Seg->Cont SecCont Secondary Containment (Ventilated Storage & Spill Trays) Cont->SecCont Label EHS Documentation & Labeling (Halogenated Organophosphorus) SecCont->Label Inc Final Disposal (Licensed High-Temp Incineration) Label->Inc

Figure 1: Standard operating workflow for the segregation, containment, and professional disposal of organophosphorus waste.

References

  • AA Blocks. "17378-30-2 | MFCD24393365 | 2-Chloroethoxy(2-chloroethyl)phosphinic acid". aablocks.com. Available at: [Link]

  • Environmental Protection Agency (EPA). "Organic compounds in organophosporus pesticide manufacturing wastewaters". epa.gov. Available at: [Link]

  • MDPI. "Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)". mdpi.com. Available at: [Link]

  • PubChem (NIH). "Bis(2-chloroethyl) P-(2-chloroethyl)phosphonate | C6H12Cl3O3P | CID 80518". nih.gov. Available at: [Link]

  • ResearchGate. "Total Degradation of Fenitrothion and Other Organophosphorus Pesticides by Catalytic Oxidation Employing Fe-TAML Peroxide Activators". researchgate.net. Available at:[Link]

Sources

Handling

Comprehensive Guide to Personal Protective Equipment for Handling 2-Chloroethoxy(2-chloroethyl)phosphinic Acid

This guide provides essential safety protocols and detailed personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling 2-Chloroethoxy(2-chloroethyl)phosph...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and detailed personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling 2-Chloroethoxy(2-chloroethyl)phosphinic acid. The information herein is synthesized from authoritative safety data sheets and chemical handling guidelines to ensure the highest level of protection against the significant hazards posed by this compound.

The procedural guidance in this document is designed to be a self-validating system of safety, emphasizing the causality behind each recommendation. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment when working with this hazardous chemical.

Hazard Analysis: Understanding the Risks

2-Chloroethoxy(2-chloroethyl)phosphinic acid and its closely related analogue, (2-Chloroethyl)phosphonic acid, are organophosphorus compounds that present a multi-faceted threat upon exposure. A thorough understanding of these risks is fundamental to appreciating the necessity of the stringent PPE protocols outlined.

According to available Safety Data Sheets (SDS), the primary hazards include:

  • Acute Toxicity: The compound is toxic in contact with skin, and harmful if swallowed or inhaled.[1][2]

  • Corrosivity: It causes severe skin burns and eye damage.[1][2][3] The substance is also corrosive to the respiratory tract.[1][2][3]

  • Organ Damage: There is a risk of damage to the nervous system.[1]

  • Chronic Hazards: The compound is suspected of damaging fertility or the unborn child and is toxic to aquatic life with long-lasting effects.[1][2]

Given the severity of these hazards, direct contact of any kind must be prevented through the meticulous use of appropriate PPE.

Personal Protective Equipment (PPE) Selection and Use

The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken. The following table summarizes the minimum required PPE for handling 2-Chloroethoxy(2-chloroethyl)phosphinic acid.

PPE ComponentSpecificationRationale for Use
Hand Protection Double-gloving with chemical-resistant gloves (e.g., Butyl or Neoprene rubber).[4][5]To prevent skin contact with this toxic and corrosive substance. Double-gloving provides an additional layer of protection against potential tears or permeation.
Eye and Face Protection Chemical splash goggles and a full-face shield.[2][5][6]To protect against splashes of the corrosive material, which can cause severe eye damage. A face shield offers an additional barrier for the entire face.
Body Protection Chemical-resistant apron and a flame-resistant lab coat. For larger quantities or tasks with a high splash potential, a chemical-resistant suit is recommended.[5][6]To protect the body from splashes and spills. A chemical-resistant apron provides a barrier against corrosive liquids.
Respiratory Protection A NIOSH-approved respirator is required when there is a potential for generating dusts or aerosols.To prevent inhalation of the harmful and corrosive substance, which can damage the respiratory tract.[1][2][3]
Foot Protection Closed-toe shoes, preferably chemical-resistant boots.[5][6]To protect the feet from spills.

Step-by-Step PPE Protocols

Donning PPE

A systematic approach to putting on PPE is crucial to ensure complete protection.

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Inner Gloves: Don the first pair of chemical-resistant gloves.

  • Body Protection: Put on the lab coat and a chemical-resistant apron.

  • Respiratory Protection: If required, perform a fit check and don the respirator.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield.

  • Outer Gloves: Don the second pair of chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing PPE

The removal of PPE must be done carefully to avoid contaminating the wearer.

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of the head.

  • Apron and Lab Coat: Remove the apron and lab coat, rolling them away from the body.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out.

  • Respirator: If worn, remove the respirator from the back of the head.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental task.

PPE_Selection_Workflow PPE Selection Workflow for Handling 2-Chloroethoxy(2-chloroethyl)phosphinic acid cluster_preparation Preparation Phase cluster_ppe_selection PPE Selection cluster_operation Operation cluster_disposal Disposal Read_SDS Review Safety Data Sheet (SDS) Assess_Task Assess Handling Task (e.g., weighing, solution prep) Read_SDS->Assess_Task Base_PPE Standard PPE: - Double Gloves (Butyl/Neoprene) - Lab Coat - Splash Goggles - Closed-toe Shoes Assess_Task->Base_PPE High_Splash_Risk High Splash Potential? Base_PPE->High_Splash_Risk Add_Face_Shield_Apron Add: - Full-face Shield - Chemical-resistant Apron High_Splash_Risk->Add_Face_Shield_Apron Yes Aerosol_Risk Aerosol/Dust Generation? High_Splash_Risk->Aerosol_Risk No Add_Face_Shield_Apron->Aerosol_Risk Add_Respirator Add: - NIOSH-approved Respirator Aerosol_Risk->Add_Respirator Yes Perform_Task Perform Experiment Aerosol_Risk->Perform_Task No Add_Respirator->Perform_Task Doff_PPE Doff PPE Correctly Perform_Task->Doff_PPE Dispose_Waste Dispose of Contaminated PPE and Chemical Waste per Institutional Guidelines Doff_PPE->Dispose_Waste

Caption: PPE selection workflow based on task-specific risks.

Disposal Plan

Proper disposal of contaminated PPE and chemical waste is a critical final step in the safe handling process.

  • Contaminated PPE: All disposable PPE, including gloves, aprons, and any other contaminated items, must be disposed of as hazardous waste in accordance with institutional and local regulations.[7]

  • Chemical Waste: Unused 2-Chloroethoxy(2-chloroethyl)phosphinic acid and any solutions containing it must be collected in a designated, labeled, and sealed hazardous waste container.

  • Spill Cleanup: In the event of a spill, use an appropriate absorbent material and collect all contaminated materials in a sealed container for hazardous waste disposal.

Never dispose of this chemical or contaminated materials in standard laboratory trash or down the drain.

Emergency Procedures

In case of accidental exposure, immediate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Always have a safety shower and eyewash station readily accessible when working with this chemical.

References

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. [Link]

  • U.S. Centers for Disease Control and Prevention. (n.d.). Recommendations for Chemical Protective Clothing. NIOSH. [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment for Pesticide Handlers. [Link]

Sources

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